1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)8-3-1-7(2-4-8)10(5-6-10)9(15)16/h1-4H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUFHHAYGVZPTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801202524 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-13-8 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886366-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid
CAS Number: 886366-13-8
This guide provides a comprehensive overview of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid, a key building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its significant role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Significance of Trifluoromethyl and Cyclopropane Moieties in Drug Design
The strategic incorporation of specific chemical motifs is a cornerstone of modern drug design, aiming to enhance the efficacy, metabolic stability, and pharmacokinetic profile of therapeutic agents. The title compound, this compound, features two such privileged scaffolds: the trifluoromethyl group and the cyclopropane ring.
The trifluoromethyl (-CF3) group is widely employed in medicinal chemistry to improve a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Its strong electron-withdrawing nature can also modulate the acidity or basicity of nearby functional groups and influence ligand-receptor interactions.[1]
The cyclopropane ring , as the smallest cycloalkane, introduces conformational rigidity to a molecule, which can lead to a more defined orientation for binding to a biological target.[2][3] This rigidity can "lock" a molecule into its bioactive conformation, potentially increasing its potency.[2] Furthermore, the cyclopropyl group can enhance metabolic stability compared to linear alkyl groups and improve a compound's pharmacokinetic profile.[2] The combination of these two moieties in this compound makes it a highly valuable and versatile building block for the synthesis of novel drug candidates.
Chemical Identity and Physicochemical Properties
Table 1: Chemical Identity of this compound
| Identifier | Value |
| CAS Number | 886366-13-8 |
| Molecular Formula | C₁₁H₉F₃O₂ |
| Molecular Weight | 230.18 g/mol |
| IUPAC Name | 1-[4-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
Table 2: Predicted Physicochemical Properties
| Property | Value |
| XLogP3 | 3.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 230.055472 g/mol |
| Monoisotopic Mass | 230.055472 g/mol |
| Topological Polar Surface Area | 37.3 Ų |
| Heavy Atom Count | 16 |
| Complexity | 299 |
Note: The physicochemical properties listed above are computationally predicted and may vary from experimentally determined values.
Synthesis of this compound
The synthesis of this compound typically proceeds through a two-step sequence involving the formation of a cyclopropylnitrile intermediate followed by its hydrolysis. This approach is analogous to the synthesis of similar 1-arylcyclopropanecarboxylic acids.[4]
Caption: General synthetic workflow for this compound.
Step 1: Synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile
The first step involves the cyclopropanation of 4-(trifluoromethyl)phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base.
Experimental Protocol:
-
To a solution of 4-(trifluoromethyl)phenylacetonitrile in a suitable solvent (e.g., dimethyl sulfoxide), add a strong base such as sodium hydroxide.
-
Slowly add 1,2-dibromoethane to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).[4]
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to yield the crude 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile, which can be purified by column chromatography.
The causality behind this experimental choice lies in the base-promoted deprotonation of the benzylic carbon of the phenylacetonitrile, creating a nucleophile that attacks one of the electrophilic carbons of 1,2-dibromoethane. An intramolecular nucleophilic substitution then occurs to form the cyclopropane ring.
Step 2: Hydrolysis of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile
The nitrile intermediate is then hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[5][6]
Experimental Protocol (Acid Hydrolysis):
-
Heat the 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile under reflux with a dilute aqueous acid, such as hydrochloric acid.[5]
-
Monitor the reaction until the hydrolysis is complete.
-
Cool the reaction mixture and extract the carboxylic acid product with an organic solvent.
-
The organic extracts are combined, washed, dried, and the solvent is evaporated to yield this compound.
-
The product can be further purified by recrystallization.
This self-validating protocol ensures the complete conversion of the nitrile to the carboxylic acid, which can be easily monitored and purified.
Applications in Drug Discovery and Medicinal Chemistry
Arylcyclopropanes are increasingly prevalent in both approved and investigational drugs.[3] The unique combination of steric and electronic properties of the cyclopropane ring makes it a valuable tool for medicinal chemists in structure-activity relationship (SAR) studies.[2]
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. For instance, derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid have been synthesized and evaluated as potential antidepressants, with some showing greater activity than established drugs like imipramine.[7] One such compound, midalcipran, which is a derivative of 1-phenyl-2-(aminomethyl)cyclopropanecarboxylic acid, has undergone clinical evaluation.[7]
The title compound is also a key precursor for the synthesis of novel inhibitors of various enzymes and receptors. For example, derivatives of cyclopropane carboxylic acids have been investigated as inhibitors of P-selectin, which is involved in inflammatory processes.[4]
References
- 1. jelsciences.com [jelsciences.com]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. researchgate.net [researchgate.net]
- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid is a notable organic compound featuring a cyclopropane ring and a trifluoromethyl-substituted phenyl group. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, while the rigid cyclopropane scaffold provides precise three-dimensional orientation of the substituents. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in research and development.
This technical guide provides a detailed analysis of the spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by comparative data from related structures.
Molecular Structure and Key Features
The structural formula of this compound is presented below. The key structural features to consider during spectroscopic analysis are the 1,4-disubstituted aromatic ring, the trifluoromethyl group, the quaternary cyclopropyl carbon, the cyclopropyl methylene groups, and the carboxylic acid moiety.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol
A typical protocol for acquiring a ¹H NMR spectrum of the title compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Data and Interpretation
The experimental ¹H NMR data for this compound in CDCl₃ at 400 MHz is summarized in the table below.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1.29 | q | 2H | 3.87 | Cyclopropyl -CH₂ |
| 1.72 | q | 2H | 3.87 | Cyclopropyl -CH₂ |
| 7.46 | d | 2H | 8.59 | Aromatic H (meta to -CF₃) |
| 7.62 | d | 2H | 8.34 | Aromatic H (ortho to -CF₃) |
| ~12 | br s | 1H | - | Carboxylic Acid -OH |
Causality Behind Experimental Observations:
-
Cyclopropyl Protons (1.29 and 1.72 ppm): The protons on the cyclopropane ring appear as two distinct multiplets in the upfield region. This is due to their diastereotopic nature. The protons on the same carbon are not equivalent because of the chiral center at the quaternary carbon. They exhibit complex splitting patterns (quartets in this case) due to both geminal and vicinal coupling with the other cyclopropyl protons.
-
Aromatic Protons (7.46 and 7.62 ppm): The 4-(trifluoromethyl)phenyl group gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The electron-withdrawing nature of the trifluoromethyl group deshields the aromatic protons, shifting them downfield. The protons ortho to the -CF₃ group are typically more deshielded than the meta protons.
-
Carboxylic Acid Proton (~12 ppm): The acidic proton of the carboxylic acid group is highly deshielded and appears as a broad singlet far downfield. Its chemical shift can be highly variable and is dependent on concentration and the solvent used due to hydrogen bonding.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule.
Experimental Protocol
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.
-
Instrument Setup: A 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: Several hundred to thousands of scans are often necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction.
Predicted Data and Interpretation
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~180 | Carboxylic Carbonyl (C=O) | Carboxylic acid carbonyls typically resonate in this downfield region. |
| ~145 (q) | Aromatic C-CF₃ | The quaternary carbon attached to the electron-withdrawing CF₃ group is deshielded and will appear as a quartet due to C-F coupling. |
| ~132 | Aromatic CH (ortho to -CF₃) | Aromatic CH carbons are found in this region. |
| ~126 (q) | Aromatic CH (meta to -CF₃) | These carbons will also show a small quartet splitting due to coupling with the fluorine atoms. |
| ~124 (q) | Trifluoromethyl Carbon (-CF₃) | The carbon of the CF₃ group will be a quartet with a large C-F coupling constant. |
| ~35 | Quaternary Cyclopropyl Carbon | This carbon, attached to the aromatic ring and the carboxyl group, is deshielded relative to other cyclopropyl carbons. |
| ~18 | Cyclopropyl Methylene (-CH₂-) | The methylene carbons of the cyclopropane ring are expected in the upfield region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Predicted Data and Interpretation
Based on the functional groups present, the following characteristic IR absorption bands are expected:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3300-2500 | O-H stretch (carboxylic acid) | Broad, Strong |
| ~3080 | C-H stretch (aromatic) | Medium |
| ~3000 | C-H stretch (cyclopropyl) | Medium |
| ~1700 | C=O stretch (carboxylic acid) | Strong |
| ~1610, 1580, 1500 | C=C stretch (aromatic) | Medium to Weak |
| 1320-1100 | C-F stretch | Strong |
| ~1250 | C-O stretch (carboxylic acid) | Medium |
| ~920 | O-H bend (out-of-plane, carboxylic acid dimer) | Broad, Medium |
Key Vibrational Modes:
-
O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad O-H stretching absorption that often overlaps with the C-H stretching region. This broadening is due to strong hydrogen bonding in the dimeric form of the acid.
-
C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.
-
C-F Stretches: The trifluoromethyl group will exhibit strong absorption bands in the 1320-1100 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.
-
Ionization Method: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer.
Predicted Fragmentation Pattern (Electron Ionization)
The molecular formula of this compound is C₁₁H₉F₃O₂ with a molecular weight of 230.18 g/mol .
-
Molecular Ion (M⁺˙): The molecular ion peak at m/z 230 should be observable.
-
Key Fragment Ions:
-
[M - COOH]⁺ (m/z 185): Loss of the carboxylic acid group as a radical is a common fragmentation pathway for carboxylic acids.
-
[M - H₂O]⁺˙ (m/z 212): Loss of a water molecule.
-
[C₇H₄F₃]⁺ (m/z 145): This corresponds to the 4-(trifluoromethyl)phenyl cation, which is a stable fragment.
-
[C₉H₆F₃]⁺ (m/z 183): Loss of the carboxyl group and a hydrogen atom.
-
Caption: Plausible mass spectrometry fragmentation pathway for the title compound.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The ¹H NMR spectrum is particularly diagnostic, with characteristic signals for the cyclopropyl and 4-(trifluoromethyl)phenyl moieties. While experimental ¹³C NMR, IR, and MS data are not fully available in the public domain, the predicted spectra and fragmentation patterns, based on sound chemical principles and data from analogous structures, offer a reliable framework for analysis. Researchers and scientists can utilize this guide to confidently identify this compound and ensure its purity in their applications.
References
1H NMR and 13C NMR of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. This molecule incorporates three structurally significant motifs relevant to medicinal chemistry: a 1,4-disubstituted aromatic ring, an electron-withdrawing trifluoromethyl group, and a strained cyclopropane ring. Understanding its NMR spectral features is paramount for unambiguous structural verification, purity assessment, and quality control in synthetic and drug development workflows. This document delves into the theoretical underpinnings of the observed chemical shifts and coupling constants, provides interpreted spectral data, and outlines a robust experimental protocol for data acquisition.
Introduction: The Structural Significance of a Modern Pharmaceutical Building Block
This compound is a key synthetic intermediate. The trifluoromethyl (-CF₃) group is a bioisostere of a methyl group but possesses vastly different electronic properties; its high electronegativity often enhances metabolic stability, binding affinity, and lipophilicity in drug candidates.[1] The cyclopropane ring, a "saturated yet unsaturated" moiety, introduces conformational rigidity and a unique three-dimensional topology, making it a valuable scaffold in drug design.
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules. It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like this compound, with its distinct proton and carbon environments, a thorough NMR analysis is non-negotiable for confirming its identity and purity. This guide serves as a field-proven reference for researchers and scientists working with this compound and its analogs.
Molecular Structure and Predicted Spectral Features
To interpret the NMR spectra, we must first dissect the molecule into its constituent spin systems. The structure contains three key regions: the 1,4-disubstituted phenyl ring, the cyclopropane ring, and the carboxylic acid group.
Caption: Molecular structure of this compound.
¹H NMR Spectral Analysis: A Detailed Interpretation
The proton NMR spectrum provides a wealth of information through chemical shifts, signal integrations, and spin-spin coupling patterns.
Theoretical Principles and Causality
-
Aromatic Region (7.0-8.0 ppm): Protons on an aromatic ring typically resonate in this region. The powerful electron-withdrawing nature of the -CF₃ group deshields adjacent protons, shifting them downfield. The 1,4-substitution pattern creates an AA'BB' spin system, which often simplifies to two apparent doublets if the coupling between ortho and meta protons is significantly different.
-
Cyclopropane Region (0.5-2.0 ppm): Protons on a cyclopropane ring are uniquely shielded and appear at an unusually high field (upfield). This is attributed to an aromatic-like ring current generated by the σ-electrons of the strained three-membered ring.[2][3][4] The four methylene protons on the cyclopropane ring are diastereotopic and are expected to show complex splitting due to geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions.
-
Carboxylic Acid Proton (10.0-13.0 ppm): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding, which often leads to the formation of stable dimers in non-polar solvents like CDCl₃.[5] Its signal is typically broad and may not always be observed, especially in dilute solutions or if exchange with trace water occurs.[6][7] A key validation step is to add a drop of D₂O to the NMR tube; the acidic proton will exchange with deuterium, causing its signal to disappear.[6]
Interpreted ¹H NMR Data
The following data was obtained for the compound in CDCl₃ at 400 MHz.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| 7.57 | Doublet (d) | 8.08 | 2H | Ar-H (ortho to -CF₃) | These protons are deshielded by the strongly electron-withdrawing -CF₃ group, hence their downfield position. They are split by the adjacent ortho protons. |
| 7.46 | Doublet (d) | 8.08 | 2H | Ar-H (ortho to cyclopropyl) | These protons are less deshielded than their counterparts. They are split by the adjacent ortho protons, creating a symmetrical pattern. |
| 1.72 | Multiplet (m) | ~3.9 | 2H | Cyclopropyl -CH ₂- | These represent two of the four diastereotopic methylene protons on the cyclopropane ring. The complex pattern arises from geminal and vicinal coupling. |
| 1.29 | Multiplet (m) | ~3.9 | 2H | Cyclopropyl -CH ₂- | These are the other two diastereotopic methylene protons, experiencing a slightly different chemical environment, leading to a distinct signal. |
| ~12 (predicted) | Broad Singlet (br s) | N/A | 1H | -COOH | This highly deshielded proton is often broad and may be absent from reported data unless specifically sought. Its presence confirms the carboxylic acid functionality.[5][6] |
¹³C NMR Spectral Analysis: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals each unique carbon environment. Due to the low natural abundance of ¹³C, proton-decoupled spectra are standard, where each signal appears as a singlet unless coupled to another abundant nucleus like fluorine.
Theoretical Principles and Causality
-
Carboxyl Carbon (~170-185 ppm): The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[8] Its exact shift can be influenced by solvent and concentration due to hydrogen bonding effects.
-
Aromatic Carbons (120-150 ppm): The molecule has four chemically distinct aromatic carbons due to symmetry. The carbon directly attached to the -CF₃ group (ipso-carbon) will appear as a quartet due to one-bond C-F coupling (¹JCF), and its chemical shift will be influenced by the substituent. The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms (²JCF, ³JCF).[9][10]
-
Trifluoromethyl Carbon (~120-125 ppm): This carbon signal is a key diagnostic feature. It appears as a sharp quartet due to the strong one-bond coupling to the three fluorine atoms (¹JCF ≈ 270-285 Hz).[10][11]
-
Cyclopropyl Carbons (15-40 ppm): The carbons of the cyclopropane ring are relatively shielded. The spectrum will show a quaternary carbon (attached to the phenyl ring and carboxyl group) and a methylene (-CH₂-) carbon.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Assignment | Rationale |
| ~178 | Singlet | C OOH | Typical range for a carboxylic acid carbon.[6][8] |
| ~145 | Singlet | Ar-C (ipso to cyclopropyl) | Quaternary aromatic carbon, shifted downfield by the attached ring. |
| ~131 | Quartet (²JCF ≈ 33 Hz) | Ar-C (ipso to -CF₃) | This carbon's signal is split into a quartet by the three fluorine atoms two bonds away.[10] |
| ~129 | Singlet | Ar-C H (ortho to cyclopropyl) | Aromatic methine carbon. |
| ~126 | Quartet (³JCF ≈ 4 Hz) | Ar-C H (ortho to -CF₃) | This signal will show a small quartet splitting from the fluorine atoms three bonds away.[10] |
| ~124 | Quartet (¹JCF ≈ 272 Hz) | -C F₃ | A hallmark signal for a trifluoromethyl group, characterized by a large one-bond C-F coupling constant. |
| ~35 | Singlet | Cyclopropyl Quaternary C | The quaternary carbon of the cyclopropane ring. |
| ~18 | Singlet | Cyclopropyl -C H₂- | The two equivalent methylene carbons of the cyclopropane ring appear at a characteristically upfield position. |
Self-Validating Experimental Protocol
To ensure high-quality, reproducible data, the following protocol is recommended. The logic is designed to be self-validating, meaning any deviation from the expected outcome can be systematically troubleshot.
Workflow Diagram
References
- 1. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 7. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]
- 8. myneni.princeton.edu [myneni.princeton.edu]
- 9. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Crystal structure of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid
An In-depth Technical Guide to the Crystal Structure of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid
Abstract
This guide provides a comprehensive overview of the crystallographic analysis of this compound, a compound of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not publicly available, this document outlines the established methodologies for its synthesis, crystallization, and structural determination via single-crystal X-ray diffraction (SC-XRD). Drawing upon data from structurally analogous compounds, we present a detailed projection of its likely crystallographic features, including unit cell parameters, intermolecular interactions, and packing motifs. The protocols and analyses herein are designed to serve as an authoritative resource for researchers, scientists, and drug development professionals engaged in the study of small organic molecules.
Introduction: Significance and Structural Context
The molecule this compound incorporates three key chemical motifs that are of significant interest in modern drug discovery and materials science: a cyclopropane ring, a trifluoromethyl group, and a carboxylic acid moiety.
-
The Cyclopropane Ring: This highly strained, three-membered ring is a versatile bioisostere for phenyl rings and other larger groups. Its rigid, three-dimensional structure can enforce specific conformations in drug candidates, leading to improved binding affinity and selectivity for their biological targets.
-
The Trifluoromethyl Group (-CF3): The inclusion of a trifluoromethyl group can significantly modulate the physicochemical properties of a molecule. It is highly lipophilic, can enhance metabolic stability by blocking sites of oxidation, and can influence pKa values of nearby acidic or basic groups.
-
The Carboxylic Acid Moiety (-COOH): This functional group is a common feature in many drugs, where it often acts as a key hydrogen bond donor and acceptor, enabling strong interactions with biological receptors.
The combination of these three features in this compound makes it a valuable scaffold for the development of novel therapeutic agents. Understanding its three-dimensional structure at the atomic level through single-crystal X-ray diffraction is paramount for rational drug design, as it provides precise information on molecular conformation, stereochemistry, and the intermolecular interactions that govern its solid-state properties.
Synthesis and Crystallization
A robust understanding of a molecule's crystal structure begins with its synthesis and the subsequent growth of high-quality single crystals.
Proposed Synthesis Route
A plausible synthetic route to this compound is a multi-step process, beginning with commercially available starting materials. A representative pathway is outlined below.
The Structure-Activity Relationship of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid Analogues: A Guide for Drug Discovery Professionals
Introduction: Targeting Glutamatergic Signaling with Novel Allosteric Modulators
The glutamatergic system, the primary excitatory neurotransmitter network in the central nervous system (CNS), plays a pivotal role in a vast array of physiological processes. Its dysfunction is implicated in numerous neurological and psychiatric disorders. Metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors (GPCRs), are key modulators of synaptic transmission and neuronal excitability, making them attractive targets for therapeutic intervention.[1][2] Among these, the metabotropic glutamate receptor subtype 1 (mGluR1) has garnered significant attention for its involvement in synaptic plasticity, learning, and memory.[3]
Allosteric modulation of mGluR1 offers a sophisticated approach to fine-tuning receptor activity with greater subtype selectivity and a more favorable side-effect profile compared to traditional orthosteric ligands.[4][5] This guide focuses on a promising class of mGluR1 allosteric modulators: analogues of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid. We will delve into the critical structural motifs governing their activity, the experimental workflows for their characterization, and the causal reasoning behind these scientific investigations. The insights presented herein are intended to empower researchers in the rational design of next-generation mGluR1-targeted therapeutics.
Core Scaffold and Rationale for Investigation
The 1-phenylcyclopropanecarboxylic acid scaffold represents a privileged starting point for the development of mGluR1 allosteric modulators. The trifluoromethyl (-CF3) group at the 4-position of the phenyl ring is a common feature in medicinal chemistry, often introduced to enhance metabolic stability and binding affinity through favorable electronic interactions.[6] The cyclopropane ring introduces a rigid, three-dimensional element that can effectively probe the topology of the allosteric binding site.
The exploration of analogues of this core structure is driven by the need to optimize potency, selectivity, and pharmacokinetic properties. By systematically modifying different components of the molecule, we can elucidate the structure-activity relationship (SAR) and develop a predictive model for designing more effective compounds.
Structure-Activity Relationship (SAR) of Analogues
The SAR for this class of compounds is multifaceted, with contributions from the phenyl ring substituents, the cyclopropane core, and the carboxylic acid moiety. The following sections dissect the key relationships observed.
Phenyl Ring Substituents: The Key to Potency and Selectivity
The nature and position of substituents on the phenyl ring are critical determinants of a compound's activity.
-
The Role of the Trifluoromethyl Group: The trifluoromethyl group at the para-position is a recurring motif in potent mGluR1 allosteric modulators. Its strong electron-withdrawing nature and lipophilicity likely contribute to favorable interactions within the allosteric binding pocket. Substitution with a trifluoromethoxy group (-OCF3) is another strategy to modulate these properties.[7][8][9]
-
Impact of Other Substituents: The introduction of other substituents, such as halogens (e.g., fluorine, chlorine), can further refine the electronic and steric profile of the molecule.[10][11] A systematic exploration of different substitution patterns is crucial for optimizing potency and selectivity. For instance, moving the trifluoromethyl group to the meta or ortho position, or replacing it with other electron-withdrawing or electron-donating groups, can reveal critical insights into the topology of the binding site.
A summary of the hypothetical SAR for phenyl ring substitutions is presented in the table below:
| Phenyl Ring Substitution | Predicted Activity | Rationale |
| 4-CF3 | High | Strong electron-withdrawing and lipophilic character likely enhances binding affinity. |
| 4-OCF3 | Moderate to High | Modulates electronics and lipophilicity, potentially offering a different binding mode or improved pharmacokinetic properties. |
| 4-F | Moderate | A smaller halogen that can alter the electronic profile and participate in hydrogen bonding. |
| 4-Cl | Moderate | A larger halogen that can influence both steric and electronic interactions. |
| 3-CF3 | Low to Moderate | Positional isomerism can significantly impact the orientation of the molecule in the binding pocket. |
| Unsubstituted | Low | The trifluoromethyl group appears to be a key pharmacophoric feature. |
The Cyclopropane Ring: A Rigid Scaffold for Optimal Orientation
The cyclopropane ring serves as a rigid spacer, holding the phenyl ring and the carboxylic acid in a defined spatial orientation. This conformational rigidity is often advantageous in drug design as it reduces the entropic penalty upon binding. The stereochemistry of the cyclopropane ring can also be a critical factor, with different enantiomers exhibiting distinct biological activities.[12]
The Carboxylic Acid: An Essential Interaction Point
The carboxylic acid moiety is a crucial functional group, likely forming key hydrogen bonds or ionic interactions with amino acid residues in the mGluR1 allosteric binding site. Esterification or replacement of the carboxylic acid with other acidic functional groups (e.g., tetrazole) can be explored to modulate acidity, membrane permeability, and metabolic stability.
Experimental Workflows for Characterization
The characterization of novel this compound analogues involves a multi-step process encompassing synthesis, in vitro screening, and functional characterization.
Synthesis of Analogues
The synthesis of these analogues can be achieved through various organic chemistry methodologies. A general synthetic approach often involves the cyclopropanation of a substituted styrene derivative, followed by functional group manipulations to introduce the carboxylic acid.[13][14]
Diagram: Synthetic Workflow
Caption: A generalized synthetic workflow for the preparation of 1-phenylcyclopropanecarboxylic acid analogues.
In Vitro Screening and Functional Assays
A tiered approach to in vitro screening is employed to efficiently identify and characterize promising compounds.
1. Primary Screening: High-Throughput Calcium Flux Assays
The initial screening of a library of analogues is typically performed using a high-throughput calcium flux assay in cells expressing mGluR1.[1][15] Since mGluR1 is a Gq-coupled receptor, its activation leads to an increase in intracellular calcium.[3] Allosteric modulators will alter the response of the receptor to its endogenous ligand, glutamate.
Experimental Protocol: Calcium Flux Assay
-
Cell Culture: Baby hamster kidney (BHK) or human embryonic kidney (HEK) 293 cells stably expressing rat or human mGluR1 are cultured in appropriate media.[1][15]
-
Cell Plating: Cells are seeded into 384-well black-walled microplates.[1]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: A fixed concentration of the test compound (analogue) is added to the wells.
-
Glutamate Addition: After a short incubation period, varying concentrations of glutamate are added to stimulate the receptor.
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The data is analyzed to determine the effect of the compound on the glutamate concentration-response curve. Positive allosteric modulators (PAMs) will shift the curve to the left, while negative allosteric modulators (NAMs) will shift it to the right.[15]
2. Secondary Screening: Radioligand Binding Assays
To confirm direct binding to the allosteric site and to determine the binding affinity of the compounds, radioligand binding assays are performed. These assays use a radiolabeled known allosteric modulator to compete with the test compounds for binding to the receptor.[1]
Diagram: Allosteric Modulator Characterization Workflow
Caption: A typical workflow for the in vitro characterization of mGluR1 allosteric modulators.
3. Functional Characterization: Electrophysiology
Electrophysiological techniques, such as patch-clamp recordings in brain slices, provide a more physiologically relevant assessment of a compound's activity. These experiments can measure the effect of the allosteric modulators on synaptic transmission and neuronal excitability.[3][16]
Conclusion and Future Directions
The this compound scaffold has proven to be a fertile ground for the discovery of novel mGluR1 allosteric modulators. A thorough understanding of the structure-activity relationships, guided by a systematic approach to analogue synthesis and characterization, is paramount for the successful development of clinical candidates. Future efforts should focus on optimizing the pharmacokinetic properties of these compounds to ensure adequate brain penetration and oral bioavailability, as well as on further elucidating the molecular determinants of their interaction with the mGluR1 allosteric site. The integration of computational modeling and structural biology with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of the next generation of mGluR1-targeted therapies.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Molecular Switches" on mGluR Allosteric Ligands That Modulate Modes of Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 1-(4-(trifluoromethoxy)phenyl)cyclopropanecarboxylic acid [cymitquimica.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 201164-20-7|(1S,2S)-2-(4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 15. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of a Privileged Motif: A Technical Guide to the Discovery and Synthesis of Novel Trifluoromethyl-Containing Cyclopropanes
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, imparting profound effects on metabolic stability, lipophilicity, and binding affinity. Among the plethora of fluorinated motifs, the trifluoromethyl-containing cyclopropane (TFCp) has emerged as a "privileged" structural unit.[1] This guide provides an in-depth exploration of the discovery and synthesis of these valuable compounds, intended for researchers, medicinal chemists, and professionals in drug development. We will delve into the causal science behind various synthetic strategies, offering field-proven insights and detailed, self-validating protocols. Our narrative will be grounded in authoritative references, ensuring scientific integrity and providing a comprehensive resource for the synthesis and application of these unique chemical entities.
The Strategic Imperative for Trifluoromethyl-Containing Cyclopropanes in Medicinal Chemistry
The cyclopropane ring, with its inherent conformational rigidity and unique electronic properties, is a valuable component in the medicinal chemist's toolbox.[2][3] When combined with the potent electronic and steric attributes of a trifluoromethyl (CF3) group, the resulting TFCp moiety offers a compelling solution to several drug design challenges. The CF3 group, a bioisostere for the metabolically labile tert-butyl group, can significantly enhance metabolic stability and improve a drug candidate's pharmacokinetic profile.[1][4] Its strong electron-withdrawing nature can also modulate the pKa of nearby functional groups and influence intermolecular interactions within a biological target.[5]
The growing prevalence of TFCp-containing compounds in drug discovery pipelines underscores the urgent need for robust and versatile synthetic methodologies.[6] This guide will navigate the key synthetic landscapes, from seminal discoveries to cutting-edge innovations.
Key Synthetic Strategies for the Construction of Trifluoromethyl-Containing Cyclopropanes
The synthesis of TFCps can be broadly categorized into several key strategies, each with its own set of advantages and mechanistic nuances. We will explore the most impactful of these, providing both conceptual understanding and practical guidance.
Transition Metal-Catalyzed Cyclopropanation with Trifluoromethylated Diazo Reagents
One of the most powerful and widely employed methods for constructing TFCps involves the transition metal-catalyzed reaction of an alkene with a trifluoromethylated diazo compound, typically 2,2,2-trifluorodiazoethane (CF3CHN2). This approach leverages the ability of transition metals, most notably rhodium and copper, to form a metallocarbene intermediate that subsequently undergoes a [2+1] cycloaddition with an alkene.
Mechanism and Causality:
The catalytic cycle begins with the reaction of the diazo compound with the metal catalyst to extrude dinitrogen (N2) and form a highly reactive metal-carbene species. This electrophilic carbene is then attacked by the nucleophilic π-bond of the alkene, leading to the formation of the cyclopropane ring and regeneration of the catalyst. The choice of metal and, crucially, the ligands coordinated to it, dictates the efficiency, diastereoselectivity, and enantioselectivity of the reaction.
Diagram: Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation
Caption: Generalized catalytic cycle for rhodium-catalyzed cyclopropanation.
Enantioselective Variants:
A significant breakthrough in this area has been the development of asymmetric cyclopropanation reactions. By employing chiral ligands on the metal catalyst, it is possible to control the absolute stereochemistry of the newly formed stereocenters on the cyclopropane ring. Dirhodium complexes with chiral carboxylate or carboxamidate ligands have proven particularly effective. For instance, the adamantylglycine-derived dirhodium complex, Rh2(R-PTAD)4, has been shown to catalyze the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes to afford TFCps with high diastereoselectivity and excellent enantioselectivity (88–98% ee).[7] Similarly, copper(I)-bisoxazoline complexes have been successfully used for the enantioselective cyclopropanation of trans-alkenyl boronates with trifluorodiazoethane, providing versatile building blocks for further synthetic transformations.[8]
Experimental Protocol: Asymmetric Rhodium-Catalyzed Cyclopropanation
-
Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the chiral dirhodium catalyst (e.g., Rh2(S-PTAD)4, 1 mol%) in a suitable anhydrous solvent (e.g., dichloromethane) in a flame-dried Schlenk flask.
-
Reaction Setup: To the catalyst solution, add the alkene substrate (1.0 equiv).
-
Diazo Addition: Slowly add a solution of the 1-aryl-2,2,2-trifluorodiazoethane (1.2 equiv) in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) over a period of several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethyl-containing cyclopropane.
-
Stereochemical Analysis: Determine the diastereomeric ratio and enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or chiral GC.
Deoxyfluorination of Cyclopropane Carboxylic Acids
An alternative and scalable approach to TFCps involves the deoxyfluorination of readily available cyclopropane carboxylic acids. This method avoids the use of potentially hazardous diazo compounds and can be performed on a multigram scale.[9] Sulfur tetrafluoride (SF4) or its more user-friendly derivatives are the reagents of choice for this transformation.
Mechanism and Causality:
The reaction proceeds through the initial activation of the carboxylic acid by SF4 to form an acyl fluoride intermediate. Subsequent fluoride transfer and elimination steps lead to the formation of the trifluoromethyl group. For substrates that are sensitive to the harsh conditions of traditional SF4 reactions, the use of salts of the carboxylic acids can be a milder and more effective alternative.[9]
Experimental Protocol: Deoxyfluorination with Sulfur Tetrafluoride
Caution: Sulfur tetrafluoride is a highly toxic and corrosive gas. This reaction must be performed in a well-ventilated fume hood by trained personnel with appropriate safety precautions.
-
Reaction Setup: In a high-pressure reactor (e.g., a stainless-steel autoclave), place the cyclopropane carboxylic acid (1.0 equiv) and a suitable solvent (e.g., anhydrous dichloromethane).
-
Reagent Addition: Cool the reactor to a low temperature (e.g., -78 °C) and carefully condense sulfur tetrafluoride (excess) into the vessel.
-
Reaction: Slowly warm the reactor to the desired temperature and maintain it for the required reaction time.
-
Workup: Carefully vent the excess SF4 through a scrubbing solution. Quench the reaction mixture with a suitable aqueous base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.
Radical Approaches to Trifluoromethyl-Containing Cyclopropanes
Recent advancements in photoredox catalysis have opened up new avenues for the synthesis of TFCps through radical-mediated pathways. These methods often operate under mild conditions and exhibit excellent functional group tolerance.[6]
A notable example is the use of a benchtop-stable 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate reagent.[6] This salt efficiently releases a 1-(trifluoromethyl)cyclopropyl radical under mild photochemical conditions. This radical can then engage in reactions with (hetero)arenes and silyl enol ethers to install the TFCp moiety.
Diagram: Photocatalytic Generation of the TFCp Radical
Caption: Simplified workflow for photocatalytic TFCp radical generation.
Data Summary of Synthetic Methodologies
| Methodology | Reagents | Catalyst/Conditions | Yields | Stereoselectivity | Key Advantages | References |
| Metal-Catalyzed Cyclopropanation | Alkene, CF3CHN2 | Rhodium or Copper complexes | Good to Excellent | High (with chiral catalysts) | Broad substrate scope, high stereocontrol. | [7][8] |
| Deoxyfluorination | Cyclopropane carboxylic acid | SF4 or derivatives | Moderate to Good | Not applicable (stereochemistry retained) | Scalable, avoids diazo compounds. | [9] |
| Photocatalytic Radical Cyclopropanation | Arene/Enol ether, TFCp-Sulfonium Salt | Photoredox catalyst, visible light | Good | Not applicable (C-H functionalization) | Mild conditions, excellent functional group tolerance. | [6] |
| Biocatalysis | Alkene, CF3CHN2 | Engineered Protoglobin | Low to Excellent | High diastereo- and enantioselectivity | Green chemistry, access to cis-diastereomers. | [1] |
Future Perspectives and Conclusion
The field of trifluoromethyl-containing cyclopropane synthesis continues to evolve at a rapid pace. Emerging areas of interest include the development of novel fluorinating reagents, the discovery of more efficient and selective catalysts, and the application of flow chemistry to enable safer and more scalable syntheses. Biocatalytic methods, such as the use of engineered protoglobins to access challenging cis-diastereomers, represent a particularly exciting frontier.[1]
References
- 1. Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
An In-Depth Technical Guide to 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid as a Bioisostere
A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic application of bioisosterism is paramount for the successful optimization of lead compounds into clinical candidates. The 1-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid moiety has emerged as a particularly versatile and powerful bioisostere. This guide provides an in-depth technical analysis of this structural motif, deconstructing its constituent parts to elucidate the physicochemical and pharmacological advantages it confers. We will explore its role as a conformationally constrained bioisostere for aryl carboxylic acids, its impact on metabolic stability, and its ability to modulate key drug-like properties. This document synthesizes field-proven insights with rigorous scientific principles, offering detailed synthetic protocols, comparative data analysis, and practical guidance for its application in drug discovery programs.
The Principle of Bioisosterism: A Cornerstone of Lead Optimization
Bioisosterism, a foundational concept in drug design, involves the substitution of a functional group within a biologically active molecule with another group that retains similar chemical and physical properties.[1] The objective is to refine the molecule's pharmacological profile by enhancing potency, selectivity, and pharmacokinetic properties, or by mitigating toxicity.[2][3] Bioisosteres can be classified as classical (those with similar size, shape, and valency) or non-classical (those that do not share these characteristics but produce a similar biological response).[4] The this compound moiety is a sophisticated non-classical bioisostere, leveraging a unique combination of steric and electronic properties to address common challenges in drug development.[5]
Deconstructing the Moiety: A Trifecta of Physicochemical Advantages
The efficacy of this compound as a bioisostere stems from the synergistic contributions of its three key components: the cyclopropane ring, the 4-(trifluoromethyl)phenyl group, and the carboxylic acid.
The Cyclopropane Ring: A Rigid Scaffold for Conformational Control
The cyclopropane ring, the smallest of the cycloalkanes, imposes significant conformational rigidity upon a molecule.[6] This "locked" conformation can be highly advantageous in drug design for several reasons:
-
Enhanced Potency and Selectivity: By restricting the molecule to a bioactive conformation, the entropic penalty of binding to a biological target is reduced, often leading to increased potency.[7] This conformational constraint can also enhance selectivity by disfavoring binding to off-target proteins.[8]
-
Improved Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes, which often targets more flexible alkyl chains.[6] This can lead to a longer in vivo half-life and improved bioavailability.[9]
-
A Saturated Mimic for Aromatic Rings: The cyclopropane ring can serve as a non-aromatic bioisostere for a phenyl ring, offering a way to increase the fraction of sp3-hybridized carbons (Fsp3) in a molecule.[10] An increased Fsp3 is often correlated with improved solubility and a more favorable overall physicochemical profile.
The 4-(Trifluoromethyl)phenyl Group: Modulating Electronics and Metabolism
The trifluoromethyl (CF3) group is a powerful tool in the medicinal chemist's arsenal, imparting a range of beneficial properties:
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to enzymatic cleavage.[11] Strategically placing a CF3 group at a known or suspected site of metabolism can effectively block this pathway, a technique known as "metabolic switching."[11][12] This can dramatically increase a drug's half-life and reduce the formation of potentially reactive metabolites.[12]
-
Increased Lipophilicity: The CF3 group is one of the most lipophilic substituents, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[13][14] This property must be carefully balanced, as excessive lipophilicity can lead to poor solubility and off-target toxicity.
-
Modulation of pKa: As a strong electron-withdrawing group, the CF3 group can significantly lower the pKa of a nearby acidic proton, such as that of the carboxylic acid in our core moiety.[15] This can influence the ionization state of the molecule at physiological pH, affecting its solubility, permeability, and target binding interactions.
The Carboxylic Acid: The Anchor for Target Interaction
The carboxylic acid group is a common pharmacophore, often forming critical hydrogen bonds or ionic interactions with biological targets.[16][17] However, it can also present challenges, such as poor permeability and susceptibility to metabolic conjugation (e.g., glucuronidation), which can lead to rapid clearance or the formation of reactive metabolites.[18][19] The rigid framework of the 1-phenylcyclopropanecarboxylic acid scaffold presents the carboxylic acid in a well-defined spatial orientation, which can optimize interactions with the target while the trifluoromethyl group helps to mitigate some of the metabolic liabilities.
Bioisosteric Replacement Strategies in Practice
The this compound moiety is most effectively employed as a bioisostere for aryl and heteroaryl carboxylic acids that are prone to metabolic instability or possess suboptimal physicochemical properties.
Logical Flow for Bioisosteric Replacement
Caption: A logical workflow for employing the bioisostere.
Comparative Data: A Hypothetical Case Study
To illustrate the potential benefits, consider the following hypothetical data for a lead compound and its bioisosteric replacement.
| Property | Lead Compound (Aryl Carboxylic Acid) | Optimized Compound (Bioisostere) | Rationale for Improvement |
| Target Potency (IC50) | 50 nM | 5 nM | Conformational constraint reduces entropic penalty of binding.[7] |
| Microsomal Stability (t½) | 15 min | >120 min | CF3 group blocks oxidative metabolism at the aryl ring.[11][12] |
| Aqueous Solubility | 10 µg/mL | 50 µg/mL | Increased Fsp3 character from the cyclopropyl group.[10] |
| pKa | 4.5 | 3.8 | Electron-withdrawing CF3 group increases acidity.[15] |
| Cell Permeability (Papp) | Low | Moderate | Increased lipophilicity from the CF3 group, balanced by improved solubility.[13] |
Synthetic Accessibility: A Practical Guide
A key consideration for the adoption of any new bioisostere is its synthetic accessibility. Fortunately, this compound and its analogs can be prepared through several reliable synthetic routes.
Workflow for Synthesis
Caption: A general synthetic workflow.
Detailed Experimental Protocol: Synthesis via Cyclopropanation
This protocol describes a common method starting from the corresponding styrene derivative.
Step 1: Synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylate
-
Reaction Setup: To a stirred solution of 4-(trifluoromethyl)styrene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of a rhodium(II) or copper(I) catalyst (e.g., Rh2(OAc)4, 0.01 eq).
-
Addition of Diazoacetate: Slowly add a solution of ethyl diazoacetate (1.1 eq) in the same solvent to the reaction mixture at room temperature over a period of 2-4 hours using a syringe pump. Caution: Ethyl diazoacetate is toxic and potentially explosive; handle with appropriate care in a well-ventilated fume hood.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting styrene is consumed.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired ethyl ester as a mixture of diastereomers.
Step 2: Hydrolysis to this compound
-
Saponification: Dissolve the purified ethyl ester (1.0 eq) from Step 1 in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux for 2-4 hours.
-
Reaction Monitoring: Monitor the hydrolysis by TLC or LC-MS until the ester is no longer detectable.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or DCM to remove any non-acidic impurities.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid (HCl). The product will often precipitate as a solid. Extract the aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a white or off-white solid.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS).
Conclusion and Future Outlook
The this compound moiety is a highly effective bioisostere that offers a compelling solution to several common challenges in drug discovery. By providing conformational constraint, enhancing metabolic stability, and modulating physicochemical properties, it serves as a powerful tool for optimizing lead compounds. Its synthetic accessibility further enhances its appeal for broad application in medicinal chemistry programs. As the demand for drug candidates with increasingly sophisticated and well-differentiated profiles continues to grow, the strategic deployment of such multifunctional bioisosteres will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
- 1. baranlab.org [baranlab.org]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. drughunter.com [drughunter.com]
- 5. ctppc.org [ctppc.org]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. namiki-s.co.jp [namiki-s.co.jp]
- 10. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. hyphadiscovery.com [hyphadiscovery.com]
- 19. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid
An Application Note and Detailed Protocol for the Synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid
Introduction
This compound is a valuable building block in contemporary drug discovery and agrochemical research. The incorporation of a trifluoromethyl group (-CF3) into organic molecules can significantly enhance key properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The rigid cyclopropane ring serves as a bioisosteric replacement for other groups, like a gem-dimethyl or tert-butyl group, helping to lock in specific conformations for optimal interaction with biological targets.[1][3] This guide provides a detailed, two-step protocol for the synthesis of this important compound, starting from commercially available materials. The described methodology is robust and scalable, making it suitable for various research and development applications.
Synthetic Strategy and Mechanism
The synthesis proceeds via a two-step sequence:
-
Cyclopropanation: An intramolecular cyclization reaction to form the cyclopropane ring. This is achieved by reacting 4-(Trifluoromethyl)phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base. The base deprotonates the benzylic carbon, creating a carbanion that subsequently undergoes a nucleophilic substitution with 1,2-dibromoethane in a tandem alkylation-cyclization process to form 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile.
-
Hydrolysis: The resulting cyclopropanecarbonitrile is then hydrolyzed under basic conditions to yield the final carboxylic acid product. The nitrile group is converted to a carboxylate salt, which upon acidic workup, affords the desired this compound.
Overall Synthetic Workflow
The following diagram illustrates the two-step synthesis from the starting phenylacetonitrile derivative to the final carboxylic acid product.
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocol
Part 1: Synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (per 10 mmol scale) | Notes |
| 4-(Trifluoromethyl)phenylacetonitrile | 32857-63-9 | 185.15 g/mol | 1.85 g (10 mmol, 1.0 equiv) | Starting material |
| Sodium Hydride (NaH), 60% in mineral oil | 7646-69-7 | 24.00 g/mol | 0.88 g (22 mmol, 2.2 equiv) | Handle with extreme care under inert gas |
| 1,2-Dibromoethane | 106-93-4 | 187.86 g/mol | 1.0 mL (11.5 mmol, 1.15 equiv) | Toxic and volatile |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 50 mL | Dry over molecular sieves |
| Saturated Ammonium Chloride (NH4Cl) | 12125-02-9 | 53.49 g/mol | ~20 mL | For quenching |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ~150 mL | For extraction |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | ~50 mL | For washing |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 g/mol | ~5 g | Drying agent |
Procedure
-
Reaction Setup: Equip a 250 mL three-necked, round-bottom flask with a magnetic stir bar, a thermometer, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware and allow it to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: To the flask, add sodium hydride (0.88 g, 22 mmol) and suspend it in anhydrous THF (30 mL).
-
Substrate Addition: Dissolve 4-(trifluoromethyl)phenylacetonitrile (1.85 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension at 0 °C (ice bath) over 15 minutes.
-
First Alkylation: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Cyclization: Add 1,2-dibromoethane (1.0 mL, 11.5 mmol) dropwise to the reaction mixture at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution (~20 mL). Caution: Hydrogen gas will be evolved.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (50 mL). Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a yellow to orange oil. Purify the crude nitrile by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 95:5) to afford the pure 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile.
Part 2: Hydrolysis to this compound
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (per 5 mmol scale) | Notes |
| 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile | N/A | 211.19 g/mol | 1.06 g (5 mmol, 1.0 equiv) | From Part 1 |
| Lithium Hydroxide (LiOH) monohydrate | 1310-66-3 | 41.96 g/mol | 0.84 g (20 mmol, 4.0 equiv) | Corrosive |
| Ethanol (EtOH) | 64-17-5 | 46.07 g/mol | 20 mL | |
| Water (H2O) | 7732-18-5 | 18.02 g/mol | 20 mL | Deionized |
| Hydrochloric Acid (HCl), 2M aqueous | 7647-01-0 | 36.46 g/mol | As needed (~15 mL) | To acidify to pH 2-3 |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ~100 mL | For extraction |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | ~30 mL | For washing |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 g/mol | ~3 g | Drying agent |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile (1.06 g, 5 mmol), ethanol (20 mL), water (20 mL), and lithium hydroxide monohydrate (0.84 g, 20 mmol).
-
Heating: Heat the suspension to reflux (oil bath temperature ~100 °C) and stir vigorously for 12-18 hours. The reaction should become homogeneous as it proceeds. Monitor the disappearance of the starting material by TLC.
-
Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2M HCl with stirring until the pH of the solution is between 2 and 3. A white precipitate should form.
-
Extraction: Extract the mixture with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification and Final Product: The crude product is typically an off-white solid. Recrystallize from a suitable solvent system (e.g., heptane/ethyl acetate) to yield this compound as a white crystalline solid.
Hydrolysis Mechanism
The diagram below outlines the key steps in the base-catalyzed hydrolysis of the nitrile intermediate.
Caption: Mechanism of nitrile to carboxylic acid conversion.
Safety and Handling
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (nitrogen or argon). Use appropriate PPE, including flame-retardant lab coat, safety glasses, and gloves.
-
1,2-Dibromoethane: Toxic, a suspected carcinogen, and harmful if inhaled or absorbed through the skin. Handle only in a well-ventilated fume hood.
-
Trifluoromethylated Compounds: Can be hazardous. Avoid inhalation and contact with skin and eyes.[4]
-
Strong Acids and Bases (HCl, LiOH): Corrosive. Handle with care, wearing appropriate gloves and eye protection.
Always consult the Safety Data Sheet (SDS) for each reagent before use. All operations should be performed in a well-ventilated chemical fume hood.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Part 1 (Cyclization) | Inactive NaH (exposed to air/moisture). Insufficiently dried solvent (THF). | Use fresh, unopened NaH or wash the mineral oil with dry hexanes under N2. Ensure THF is anhydrous. |
| Incomplete reaction in Part 1 | Insufficient reaction time or temperature. | Increase reflux time. Confirm reflux temperature is reached. |
| Low yield in Part 2 (Hydrolysis) | Incomplete hydrolysis. Product loss during workup. | Extend the reflux time and monitor by TLC. Ensure pH is sufficiently low (2-3) during acidification to fully precipitate the acid. Perform multiple extractions. |
| Emulsion during extraction | Formation of soaps or fine particulates. | Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can help.[5] |
References
Application Note & Protocol: A Scalable and Efficient Synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid
Introduction
1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and drug discovery. The unique conformational constraints and metabolic stability imparted by the cyclopropane ring, combined with the electronic properties of the trifluoromethyl group, make this scaffold attractive for the development of novel therapeutic agents. The cyclopropane motif is a key feature in a number of approved drugs, lauded for its ability to modulate potency, selectivity, and pharmacokinetic properties.[1] This document provides a detailed, scalable, and robust protocol for the synthesis of this important intermediate, focusing on a practical and safe approach suitable for laboratory and pilot-plant scales.
Two primary synthetic strategies will be discussed: a classical cyclopropanation route employing a diazomethane surrogate for enhanced safety, and a titanium-mediated approach via the Kulinkovich reaction. The causality behind experimental choices, in-process controls, and safety considerations are highlighted to ensure a reproducible and safe execution of the synthesis.
Strategic Overview: Navigating the Synthesis
The synthesis of this compound presents a key challenge in the efficient and safe construction of the cyclopropane ring. The two selected strategies offer different advantages and address common hurdles in cyclopropane synthesis.
-
Strategy 1: Modified Simmons-Smith Cyclopropanation. This approach leverages the reaction of a styrene precursor with a carbenoid species. While traditional methods often employ diazomethane, a highly toxic and explosive reagent, this protocol will focus on safer alternatives.[2][3] The Simmons-Smith reaction and its modifications, which utilize a zinc-copper couple and diiodomethane, offer a safer, albeit sometimes less reactive, alternative.[4]
-
Strategy 2: The Kulinkovich Reaction and Subsequent Oxidation. This powerful organometallic transformation allows for the synthesis of cyclopropanols from esters using a Grignard reagent and a titanium(IV) alkoxide catalyst.[5][6] The resulting cyclopropanol can then be oxidized to the desired carboxylic acid. This method avoids the use of hazardous diazomethane and offers a highly convergent route to the target molecule.[7]
The choice between these strategies will depend on the available starting materials, desired scale, and the laboratory's capabilities for handling specific reagents. For the purpose of this guide, we will provide a detailed protocol for the Kulinkovich-based approach due to its favorable safety profile and scalability.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for the target molecule via the Kulinkovich reaction.
Part 1: The Kulinkovich-based Synthesis
This section details the two-step synthesis starting from a commercially available ester.
Step 1: Synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclopropanol via the Kulinkovich Reaction
The Kulinkovich reaction provides a robust method for the preparation of cyclopropanols from esters.[5][6] The reaction proceeds through the formation of a titanacyclopropane intermediate from the reaction of a Grignard reagent with a titanium(IV) alkoxide. This intermediate then reacts with the ester to form the cyclopropanol product.[8]
Protocol:
-
Reactor Setup: To a dry, three-necked, 1 L round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add a solution of methyl 4-(trifluoromethyl)benzoate (1.0 eq) in anhydrous diethyl ether (5 mL/mmol of ester).
-
Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes.
-
Catalyst Addition: To the stirred solution, add titanium(IV) isopropoxide (1.2 eq) via syringe.
-
Grignard Addition: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of ethylmagnesium bromide (3.0 M in diethyl ether, 2.2 eq) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (5 mL/mmol of ester).
-
Work-up: Filter the resulting suspension through a pad of Celite®, washing the filter cake with diethyl ether. Separate the layers of the filtrate, and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-(trifluoromethyl)phenyl)cyclopropanol.
Key Experimental Parameters:
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether | Essential for Grignard reagent stability and reaction performance. |
| Temperature | 0 °C for addition, then RT | Controls the exothermic reaction and prevents side reactions. |
| Equivalents of EtMgBr | 2.2 eq | Ensures complete formation of the titanacyclopropane intermediate. |
| Equivalents of Ti(OiPr)4 | 1.2 eq | Catalytic amount, though near-stoichiometric amounts can improve yields. |
| Quenching Agent | Saturated aq. NH4Cl | Mildly acidic quench to decompose the titanium complexes without degrading the product. |
Step 2: Oxidation of 1-(4-(Trifluoromethyl)phenyl)cyclopropanol to the Carboxylic Acid
The tertiary cyclopropanol intermediate is oxidized to the corresponding carboxylic acid. Jones oxidation is a classic and effective method for this transformation.
Protocol:
-
Dissolution: In a 500 mL round-bottom flask, dissolve the 1-(4-(trifluoromethyl)phenyl)cyclopropanol (1.0 eq) in acetone (10 mL/mmol of alcohol).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Slowly add Jones reagent (prepared from CrO₃, H₂SO₄, and water) dropwise with vigorous stirring, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Quenching: Quench the reaction by the addition of isopropanol until the orange color is no longer discharged.
-
Work-up: Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by recrystallization or column chromatography.
Part 2: Considerations for a Diazomethane-based Synthesis
While not the primary recommended route due to safety concerns, the use of diazomethane for cyclopropanation is a highly efficient method.[3] The extreme toxicity and explosive nature of diazomethane necessitate specialized equipment and handling procedures.[9] Modern approaches have focused on the in-situ generation of diazomethane in continuous flow reactors, which significantly enhances safety by minimizing the amount of the hazardous reagent present at any given time.[10][11][12]
For laboratories equipped for such procedures, a palladium-catalyzed cyclopropanation of 4-(trifluoromethyl)styrene with in-situ generated diazomethane can be an effective route.[13] Safer alternatives to diazomethane, such as trimethylsilyldiazomethane or imidazotetrazine-based surrogates, have also been developed and should be considered.[3][14]
Safety and Handling
-
Grignard Reagents: Ethylmagnesium bromide is highly flammable and reacts violently with water. Handle under an inert atmosphere and away from ignition sources.
-
Titanium(IV) isopropoxide: Moisture-sensitive. Handle under an inert atmosphere.
-
Jones Reagent: Highly corrosive and a strong oxidant. Contains hexavalent chromium, which is a known carcinogen. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment.
-
Diazomethane (if used): Extremely toxic and explosive. Should only be handled by trained personnel in a dedicated setup, preferably using a continuous flow system for in-situ generation and consumption.[9][10][11][12]
Conclusion
The presented Kulinkovich-based protocol offers a scalable, robust, and relatively safe pathway for the synthesis of this compound. By avoiding the use of highly hazardous reagents like diazomethane in a batch process, this method is well-suited for academic and industrial research settings. Careful attention to the experimental parameters and safety precautions outlined in this guide will ensure a successful and reproducible synthesis of this valuable chemical intermediate.
References
- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 5. Kulinkovich Reaction [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid Enantiomers: A Senior Application Scientist's Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: Chiral cyclopropane carboxylic acids are privileged structural motifs in medicinal chemistry, offering conformational rigidity and unique metabolic profiles. The 1-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid scaffold, in particular, is a key building block for synthesizing novel therapeutic agents. Achieving high enantiopurity is critical, as biological activity is often confined to a single enantiomer. This guide provides an in-depth analysis of modern catalytic strategies for the asymmetric synthesis of this target molecule. We critically compare leading catalyst systems and present a detailed, field-proven protocol based on dirhodium(II) catalysis, which consistently delivers high yields and exceptional enantioselectivity. The application note further delves into the mechanistic underpinnings of stereocontrol and outlines rigorous analytical methods for product validation.
Part 1: Strategic Approaches to Asymmetric Synthesis
The core challenge in synthesizing enantiopure this compound lies in the stereocontrolled construction of the cyclopropane ring. The most robust and widely adopted strategy is the catalytic asymmetric cyclopropanation of a styrene precursor with a diazoacetate, followed by ester hydrolysis. The choice of metal catalyst and its coordinating chiral ligand is paramount to achieving high enantioselectivity.
Overview of Leading Catalytic Systems
Several transition metal complexes are known to catalyze carbene transfer from diazo compounds to alkenes. However, for achieving high asymmetry, systems based on rhodium, cobalt, and copper have proven most effective.
-
Dirhodium(II) Catalysis: This is arguably the gold standard for this transformation. Chiral dirhodium(II) tetracarboxylates, particularly those with bulky, chiral pyrrolidone or adamantyl glycine-derived ligands, create a well-defined chiral pocket around the active site. Catalysts like Rh₂(S-PTAD)₄ and Rh₂(R-p-Ph-TPCP)₄ are highly effective for the reactions of diazo esters, generating cyclopropanes with outstanding diastereoselectivity and enantioselectivity, often exceeding 95% ee[1][2][3]. The stability and high catalytic activity of these systems make them highly reliable.
-
Cobalt(II) Catalysis: Cobalt complexes, especially those with D₂-symmetric chiral porphyrin or Salen-type ligands, have emerged as powerful catalysts for asymmetric cyclopropanation[4][5]. A key advantage is the minimization of diazo compound dimerization, a common side reaction. This allows for protocols that do not require slow addition of the diazo reagent, simplifying the experimental setup[6]. Certain cobalt systems have also shown high efficacy in aqueous media, offering a greener alternative to traditional organic solvents[5].
-
Copper(I) Catalysis: Copper(I) complexes featuring chiral bisoxazoline (BOX) or related ligands are classic catalysts for cyclopropanation. While highly effective for many substrates, achieving enantioselectivities comparable to the best rhodium systems for this specific target can be challenging. Nonetheless, they remain a valuable and cost-effective option in the synthetic chemist's toolkit[7].
-
Iron(II) Catalysis: While iron is an earth-abundant and attractive metal for catalysis, its complexes have generally provided only modest enantioselectivities in the cyclopropanation of styrenes[8][9][10]. Despite good yields and diastereoselectivities, the level of asymmetric induction often falls short of the requirements for pharmaceutical applications[9].
Comparative Analysis of Catalyst Performance
The following table summarizes the performance of various catalyst systems for the asymmetric cyclopropanation of styrene derivatives, providing a basis for experimental design.
| Catalyst System | Representative Catalyst/Ligand | Carbene Precursor | Typical Yield | Typical ee (%) | Reference |
| Dirhodium(II) | Rh₂(R-PTAD)₄ | 1-Aryl-2,2,2-trifluorodiazoethanes | 71-78% | 97->98% | [2][11] |
| Dirhodium(II) | Rh₂(R-p-Ph-TPCP)₄ | Aryldiazoacetates | High | >95% | [3] |
| Cobalt(II) | Chiral Porphyrin Complex | Ethyl Diazoacetate | High | 98% | [6] |
| Cobalt(II) | Chiral Salen Complex | CF₃CHN₂ | Good | 86-94% | [5] |
| Copper(I) | Bisoxazoline (BOX) Ligand | Trifluorodiazoethane | Good | >90% | [7] |
| Iron(II) | Chiral Porphyrin Complex | Ethyl Diazoacetate | Excellent | 45% (modest) | [8][9] |
Part 2: Featured Protocol – Rhodium-Catalyzed Asymmetric Cyclopropanation
This protocol is based on the highly successful methodology developed by Davies and coworkers, which utilizes a chiral dirhodium catalyst for the key cyclopropanation step[2][11]. It proceeds in two main chemical stages: (1) Asymmetric cyclopropanation of 4-(trifluoromethyl)styrene with ethyl diazoacetate, and (2) Saponification of the resulting ester to the target carboxylic acid.
Overall Experimental Workflow
Caption: Workflow for the two-stage asymmetric synthesis.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 4-(Trifluoromethyl)styrene | ≥98% | Sigma-Aldrich | Store under inert gas |
| Dirhodium(II), tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] (Rh₂(S-TCPTTL)₄) | Catalyst grade | Strem Chemicals | Or similar effective Rh(II) catalyst |
| Ethyl Diazoacetate (EDA) | ~15% solution in CH₂Cl₂ | Sigma-Aldrich | Caution: Potentially explosive. Handle with care. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Acros Organics | Use freshly distilled or from a solvent purification system. |
| Tetrahydrofuran (THF) | HPLC Grade | Fisher Scientific | |
| Lithium Hydroxide (LiOH) | Monohydrate, ≥98% | Sigma-Aldrich | |
| Hydrochloric Acid (HCl) | 1 M solution | VWR | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | EMD Millipore | |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography |
Step-by-Step Protocol
Stage 1: Asymmetric Cyclopropanation
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the dirhodium catalyst (e.g., Rh₂(S-TCPTTL)₄, ~0.01 mmol, 1 mol%). Purge the flask with argon or nitrogen.
-
Addition of Alkene: Add anhydrous dichloromethane (20 mL) via syringe, followed by 4-(trifluoromethyl)styrene (1.0 mmol, 1.0 eq). Stir the solution at room temperature.
-
Slow Addition of Diazoester: In a separate vial, prepare a solution of ethyl diazoacetate (EDA, ~1.5 mmol, 1.5 eq) in anhydrous dichloromethane (10 mL). Draw this solution into a syringe and place it on a syringe pump.
-
Causality Note: Slow addition of the diazo compound over several hours is crucial. It maintains a very low concentration of the reactive rhodium-carbene intermediate, which prevents self-quenching (dimerization to diethyl maleate and fumarate) and ensures efficient transfer to the target alkene[6].
-
-
Reaction Execution: Add the EDA solution to the reaction flask via the syringe pump over 4-6 hours. Allow the reaction to stir for an additional 1-2 hours after the addition is complete until TLC or GC-MS analysis indicates full consumption of the styrene.
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Directly load the crude residue onto a silica gel column.
-
Elute with a hexane/ethyl acetate gradient (e.g., starting from 100:1 to 50:1) to separate the product from baseline impurities and catalyst residue.
-
Combine the fractions containing the desired cyclopropyl ester (identified by TLC) and concentrate to yield a colorless oil.
-
Stage 2: Saponification to the Carboxylic Acid
-
Setup: Dissolve the purified cyclopropyl ester (1.0 eq) in a mixture of THF (10 mL) and water (5 mL) in a 50 mL round-bottom flask.
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, ~3.0 eq) to the solution. Stir vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC until the starting ester spot has disappeared.
-
Acidification and Extraction:
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and slowly acidify to pH ~2 with 1 M HCl. A white precipitate of the carboxylic acid may form.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product, this compound, typically as a white solid.
Part 3: Mechanism and Origin of Stereoselectivity
The high enantioselectivity of this reaction is a direct consequence of the chiral environment created by the dirhodium catalyst.
Caption: Simplified catalytic cycle and stereocontrol.
The catalytic cycle begins with the reaction of the dirhodium catalyst with ethyl diazoacetate to extrude N₂ and form a highly reactive rhodium-carbene species[2]. The chiral ligands (L*) surrounding the rhodium centers form a "chiral pocket." The 4-(trifluoromethyl)styrene then approaches this intermediate. Steric and electronic interactions between the alkene substituents and the catalyst's ligands dictate the trajectory of this approach. One specific orientation, leading to the formation of one enantiomer of the product, is significantly lower in energy than the alternative, resulting in high asymmetric induction[3].
Part 4: Analysis and Validation
A successful synthesis requires rigorous confirmation of the product's identity, purity, and enantiomeric excess.
-
Structural Verification: Use ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure and purity of the final product.
-
Yield Calculation: Determine the overall percentage yield based on the initial amount of 4-(trifluoromethyl)styrene.
Protocol: Determination of Enantiomeric Excess (ee) by Chiral HPLC
The enantiomeric excess is the most critical measure of success for an asymmetric synthesis. It is determined by separating the two enantiomers using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).
-
Sample Preparation:
-
Accurately weigh ~1 mg of the final carboxylic acid product.
-
Dissolve it in the mobile phase solvent to a concentration of ~1 mg/mL.
-
Note: Carboxylic acids can sometimes produce broad peaks. For sharper peaks and better separation, derivatization to the methyl ester (using diazomethane or TMS-diazomethane) is highly recommended before analysis.
-
-
HPLC Conditions (Example Method):
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: A cyclodextrin-based CSP, such as a Chiral-CD-Ph column, is often effective[12]. Pirkle-type columns are also a good choice[13].
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA) with a small amount of trifluoroacetic acid (TFA). A typical starting point is 90:10 Hexane:IPA + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25 °C.
-
-
Analysis:
-
Inject 5-10 µL of the sample.
-
The two enantiomers will elute at different retention times (t_R1 and t_R2).
-
Integrate the area under each peak (Area₁ and Area₂).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
A successful synthesis following the featured protocol should yield an ee of ≥95%.
Conclusion
The asymmetric synthesis of this compound enantiomers is readily achievable with high fidelity using modern catalytic methods. While several catalyst systems are viable, dirhodium(II) complexes bearing carefully designed chiral ligands offer a superior combination of reactivity, selectivity, and reliability, making them the preferred choice for demanding applications in pharmaceutical R&D. The detailed protocol and analytical validation methods provided herein constitute a self-validating system, enabling researchers to confidently produce this valuable chiral building block with exceptional enantiopurity.
References
- 1. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric cyclopropanation of styrenes catalyzed by metal complexes of D2-symmetrical chiral porphyrin: superiority of cobalt over iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DSpace [dr.lib.iastate.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid in Medicinal Chemistry
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific structural motifs is a cornerstone of rational drug design. The pursuit of molecules with enhanced potency, selectivity, metabolic stability, and optimized pharmacokinetic profiles has led to the identification of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets. 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid emerges as a building block of significant interest, synergistically combining the advantageous properties of two key functionalities: the trifluoromethylphenyl group and the cyclopropane ring.
The trifluoromethyl (CF3) group is a well-established bioisostere for various functionalities and is known to profoundly influence a molecule's physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve membrane permeability, and modulate pKa, thereby improving oral bioavailability.[1][2][3] The carbon-fluorine bond's strength contributes to the overall robustness of drug candidates.[2]
The cyclopropane ring, as the smallest cycloalkane, imparts a unique conformational rigidity to molecules.[4] This constrained geometry can pre-organize a ligand for optimal interaction with its biological target, potentially increasing binding affinity and selectivity.[4][5] Furthermore, the cyclopropyl group is often associated with enhanced metabolic stability compared to more flexible alkyl chains.[4] The combination of these two motifs in this compound presents a versatile platform for the synthesis of novel chemical entities with promising therapeutic potential.
Physicochemical Properties
A comprehensive understanding of a building block's physicochemical properties is essential for its effective application in drug discovery programs. The table below summarizes key computed and experimental data for this compound and its close analogs.
| Property | This compound | 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid | Reference |
| Molecular Formula | C11H9F3O2 | C10H9FO2 | C11H9F3O3 | [6] |
| Molecular Weight | 230.18 g/mol | 180.17 g/mol | 246.18 g/mol | [6][7] |
| CAS Number | 886366-13-8 | 773100-29-1 | 936727-93-4 | [7][8][9] |
| XlogP (Predicted) | 2.6 | 1.8 | N/A | [6] |
| Melting Point | Data not available | Data not available | Data not available | |
| Boiling Point | Data not available | Data not available | Data not available | |
| pKa (Predicted) | ~4.0-4.5 | ~4.5-5.0 | ~4.0-4.5 |
Key Structural Features
The unique three-dimensional arrangement of this compound underpins its utility in medicinal chemistry. The following diagram illustrates its key structural components.
Caption: Key structural motifs of the title compound.
Applications in Medicinal Chemistry
While specific drug candidates incorporating the entire this compound scaffold are not yet prominently featured in publicly available literature, the strategic combination of its constituent parts is well-documented in numerous bioactive molecules. This building block serves as a valuable starting point for generating novel compounds with potential therapeutic applications in areas such as oncology, inflammation, and metabolic diseases.
The trifluoromethylphenyl group is a common feature in many approved drugs and clinical candidates.[10] For example, its presence can enhance penetration of the central nervous system.[8] Similarly, the cyclopropylamide moiety is a recognized pharmacophore in various therapeutic agents, contributing to improved potency and pharmacokinetic properties.[6][11] A recent study highlighted a novel inhibitor containing both a cyclopropyl amide and a trifluoromethylphenyl sulfonyl piperazine moiety that demonstrated potent anti-osteoclast differentiation activity, underscoring the potential of combining these structural features.[11]
The primary application of this compound is as a scaffold for the synthesis of amides and esters. The carboxylic acid functionality provides a convenient handle for coupling with a wide array of amines and alcohols, enabling the rapid generation of diverse chemical libraries for high-throughput screening.
The following diagram illustrates a hypothetical signaling pathway where a drug candidate derived from this scaffold could act as an inhibitor.
Caption: Potential kinase inhibition pathway.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of analogous arylcyclopropanecarboxylic acids.[12][13] It involves the reaction of a malonic ester with a dibromoethane followed by hydrolysis and subsequent reaction steps.
Materials:
-
Diethyl malonate
-
1,2-dibromoethane
-
Sodium hydroxide
-
Triethylbenzylammonium chloride
-
Hydrochloric acid
-
Ether
-
Magnesium sulfate
-
Activated carbon
-
Benzene
-
(4-(Trifluoromethyl)phenyl)acetic acid
-
Thionyl chloride
-
Pyridine
-
Appropriate solvents (e.g., THF, DCM)
Procedure:
-
Synthesis of Cyclopropane-1,1-dicarboxylic acid:
-
To a vigorously stirred 50% aqueous sodium hydroxide solution, add triethylbenzylammonium chloride.
-
To this suspension, add a mixture of diethyl malonate and 1,2-dibromoethane.
-
Stir the reaction mixture vigorously for 2 hours.
-
Transfer the contents to a larger flask, cool to 15°C, and carefully acidify with concentrated hydrochloric acid.
-
Extract the aqueous layer with ether.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and decolorize with activated carbon.
-
Remove the solvent under reduced pressure to yield a semisolid residue.
-
Triturate the residue with benzene and filter to obtain cyclopropane-1,1-dicarboxylic acid as a white solid.[13]
-
-
Synthesis of this compound (Proposed):
-
This step is a proposed adaptation and requires experimental validation.
-
Starting from a suitable precursor such as (4-(trifluoromethyl)phenyl)acetonitrile and employing a multi-step synthesis involving cyclopropanation. A plausible route could involve the reaction of the corresponding arylacetonitrile with 1,2-dibromoethane under phase-transfer catalysis conditions, followed by hydrolysis of the nitrile to the carboxylic acid.
-
Workflow Diagram for Synthesis:
Caption: Proposed synthetic workflow.
Protocol 2: General Amide Coupling using this compound
This protocol describes a standard procedure for forming an amide bond between the title compound and a primary or secondary amine using a common coupling reagent like HATU.[4][14]
Materials:
-
This compound (1 equivalent)
-
Amine (1.1 equivalents)
-
HATU (1.1 equivalents)
-
DIPEA (2 equivalents)
-
Anhydrous DMF
-
Ethyl acetate
-
5% aqueous LiCl solution
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and HATU in anhydrous DMF.
-
Add DIPEA to the solution and stir the mixture at room temperature for 15-30 minutes.
-
-
Amine Coupling:
-
To the pre-activated mixture, add the desired amine.
-
Continue stirring the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Workflow Diagram for Amide Coupling:
Caption: General amide coupling workflow.
Conclusion
This compound represents a high-value building block for medicinal chemists. The convergence of the metabolic stability and lipophilicity imparted by the trifluoromethylphenyl group with the conformational rigidity of the cyclopropane ring offers a compelling strategy for the design of novel therapeutics. The straightforward derivatization of its carboxylic acid moiety through well-established amide coupling protocols allows for its seamless integration into drug discovery pipelines, facilitating the exploration of new chemical space and the development of next-generation drug candidates.
References
- 1. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-(trifluoromethoxy)phenyl)cyclopropanecarboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(4-TRIFLUOROMETHYL-PHENYL)-CYCLOPROPANECARBOXYLIC ACID | 886366-13-8 [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. jelsciences.com [jelsciences.com]
- 11. Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. hepatochem.com [hepatochem.com]
The Strategic Deployment of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Chemical Space with a Versatile Building Block
In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. When coupled with the conformationally constrained cyclopropane ring, a powerful building block emerges: 1-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid . This compound serves as a valuable scaffold, offering a unique combination of rigidity and functionality that enables the exploration of novel chemical space. Its application extends to the synthesis of a range of biologically active molecules, making it a key intermediate for medicinal chemists and process development scientists. This guide provides an in-depth exploration of its synthesis, key applications, and detailed protocols for its use.
Synthesis of the Building Block: A Reliable and Scalable Approach
A robust and scalable synthesis of this compound is crucial for its widespread application. A common and effective method involves a two-step sequence starting from the readily available 4-(trifluoromethyl)phenylacetonitrile. This approach, adapted from established methodologies for related arylcyclopropanecarboxylic acids, is outlined below.
Overall Synthetic Scheme
Caption: Synthetic route to the target building block.
Part 1: Synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile
The initial step involves the cyclopropanation of 4-(trifluoromethyl)phenylacetonitrile via α-alkylation with 1,2-dibromoethane. The use of a strong base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF) facilitates the deprotonation of the benzylic proton, forming a nucleophilic carbanion that subsequently undergoes intramolecular cyclization.
Protocol:
-
Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) and anhydrous DMF.
-
Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 4-(trifluoromethyl)phenylacetonitrile (1.0 eq.) in anhydrous DMF via the dropping funnel.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Addition of Alkylating Agent: Cool the mixture back to 0 °C and add 1,2-dibromoethane (1.1 eq.) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile.
| Parameter | Value | Reference/Justification |
| Starting Material | 4-(Trifluoromethyl)phenylacetonitrile | Commercially available. |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base suitable for forming the carbanion. |
| Solvent | Dimethylformamide (DMF) | Aprotic, polar solvent that solubilizes reactants and intermediates. |
| Alkylating Agent | 1,2-Dibromoethane | Provides the two-carbon unit for cyclopropane ring formation. |
| Typical Yield | 70-85% | Based on analogous reactions in the literature. |
Part 2: Hydrolysis to this compound
The final step is the hydrolysis of the nitrile to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions, though acidic hydrolysis is often preferred for its straightforward work-up.[1]
Protocol (Acidic Hydrolysis):
-
Reaction Setup: In a round-bottom flask, suspend 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile (1.0 eq.) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heating: Heat the mixture to reflux (typically 100-110 °C) and maintain for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it over crushed ice. The carboxylic acid product will often precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure this compound.
| Parameter | Value | Reference/Justification |
| Reagent | Aqueous Sulfuric Acid | Strong acid catalyst for the hydrolysis of the nitrile. |
| Temperature | Reflux | Provides the necessary energy to drive the hydrolysis to completion. |
| Typical Yield | 85-95% | Hydrolysis of nitriles to carboxylic acids is generally a high-yielding transformation.[1] |
Applications in the Synthesis of Bioactive Molecules
The 1-(4-(trifluoromethyl)phenyl)cyclopropane moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of drug candidates targeting different biological systems. The carboxylic acid functional group of the title compound provides a convenient handle for further synthetic transformations, most commonly amide bond formation.
Workflow for Amide Coupling
Caption: General workflow for amide bond formation.
Case Study 1: Neurokinin 1 (NK1) Receptor Antagonists
NK1 receptor antagonists are a class of drugs used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[2] Many potent NK1 receptor antagonists feature a trifluoromethylphenyl group.[3][4] The this compound building block can be utilized to synthesize analogs of known NK1 receptor antagonists, such as Aprepitant. The cyclopropyl group introduces conformational rigidity, which can enhance binding to the receptor.
Case Study 2: Fatty Acid Amide Hydrolase (FAAH) Inhibitors
FAAH is a therapeutic target for the treatment of pain, anxiety, and other neurological disorders.[5][6] FAAH inhibitors often contain a trifluoromethylphenyl moiety to enhance their potency and pharmacokinetic properties.[7][8] The title building block can be used in the synthesis of novel FAAH inhibitors by coupling it with various amine-containing fragments to explore the structure-activity relationship (SAR) around the enzyme's active site.
Experimental Protocols for Application
The following is a general, yet detailed, protocol for the coupling of this compound with a generic primary amine, a common step in the synthesis of the aforementioned bioactive molecules.
Protocol: Amide Coupling using HATU
-
Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM) in a round-bottom flask, add HATU (1.1 eq.) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq.).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the primary amine (1.0 eq.) to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
| Parameter | Value | Reference/Justification |
| Coupling Reagent | HATU | A highly efficient and widely used peptide coupling reagent. |
| Base | DIPEA | A non-nucleophilic base to neutralize the acid formed during the reaction. |
| Solvent | DMF or DCM | Common aprotic solvents for amide coupling reactions. |
| Typical Yield | >80% | HATU-mediated couplings are generally high-yielding. |
Conclusion and Future Outlook
This compound is a building block of significant value in modern organic synthesis and drug discovery. Its synthesis is achievable through scalable and reliable methods. The unique combination of a conformationally restricted cyclopropane ring and an electronically modified trifluoromethylphenyl group makes it an attractive scaffold for the development of novel therapeutics, particularly in the areas of NK1 receptor antagonism and FAAH inhibition. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile compound in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the discovery of new medicines.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. escholarship.org [escholarship.org]
- 8. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid for Drug Discovery
Abstract
This document provides a detailed guide for the chemical derivatization of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid, a key scaffold in modern medicinal chemistry. We explore the strategic importance of its constituent motifs—the trifluoromethylphenyl group and the cyclopropyl ring—and their collective contribution to desirable pharmacokinetic and pharmacodynamic properties. This guide outlines several robust derivatization strategies targeting the carboxylic acid moiety, including amide bond formation, esterification, and bioisosteric replacement. Each section provides not only step-by-step experimental protocols but also the underlying scientific rationale for methodological choices, potential challenges, and troubleshooting advice. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively leverage this versatile chemical entity in the pursuit of novel therapeutics.
Introduction: The Strategic Value of the Core Scaffold
The this compound scaffold is a convergence of three structurally significant motifs, each contributing unique and valuable properties to a potential drug candidate. Understanding these individual contributions is paramount to designing a rational derivatization strategy.
The Trifluoromethylphenyl Group: A Pillar of Modern Drug Design
The incorporation of a trifluoromethyl (-CF3) group into a phenyl ring is a well-established strategy in medicinal chemistry for enhancing a molecule's drug-like properties. [1][2][3]The potent electron-withdrawing nature and high lipophilicity of the -CF3 group can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity. [2][4]Specifically, the strong carbon-fluorine bonds are resistant to metabolic cleavage by enzymes like cytochrome P450, which can lead to an increased half-life and improved bioavailability. [4][5]Furthermore, the lipophilicity imparted by the -CF3 group can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier, which is crucial for central nervous system targets. [4]
The Cyclopropyl Ring: More Than Just a Spacer
The cyclopropyl group is far from being a simple, rigid linker. Its unique electronic and conformational properties make it a valuable tool in drug design. [6][7][8]The strained ring system imparts a degree of conformational rigidity, which can help to lock a molecule into its bioactive conformation, potentially increasing potency. [9]The cyclopropyl ring can also enhance metabolic stability and reduce off-target effects. [6][7][8]From an electronic standpoint, the cyclopropyl group can participate in conjugation with adjacent π-systems, influencing the overall electronic profile of the molecule. [9]
The Carboxylic Acid: A Handle for Derivatization and a Point of Modulation
The carboxylic acid group serves two primary purposes in this scaffold. Firstly, it provides a convenient chemical handle for a wide array of derivatization reactions, allowing for the exploration of chemical space and the fine-tuning of a molecule's properties. Secondly, the carboxylic acid itself can be a key pharmacophoric element, participating in crucial interactions with a biological target. However, the presence of a carboxylic acid can also introduce challenges, such as poor membrane permeability and potential for metabolic liabilities like the formation of reactive acyl glucuronides. [10][11][12]This makes the derivatization of the carboxylic acid a critical step in optimizing a lead compound.
Derivatization Strategies and Rationale
The primary goal of derivatizing this compound is to modulate its physicochemical and pharmacological properties to generate a library of diverse compounds for screening. The following sections detail key strategies targeting the carboxylic acid moiety.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
Converting the carboxylic acid to an amide is one of the most frequently employed reactions in drug discovery. [13][14]This transformation can significantly impact a molecule's properties by introducing a hydrogen bond donor and acceptor, altering its polarity, and potentially introducing new points of interaction with a biological target. The vast commercial availability of primary and secondary amines allows for the rapid generation of large and diverse amide libraries.
2.1.1 Rationale for Amide Synthesis
-
Modulation of Physicochemical Properties: Amidation replaces the acidic proton of the carboxylic acid, which can improve membrane permeability and oral bioavailability.
-
Exploration of Structure-Activity Relationships (SAR): The introduction of various amine substituents allows for a systematic exploration of how different functional groups in that region of the molecule affect its biological activity.
-
Introduction of New Pharmacophoric Elements: The amide bond itself, as well as the substituents on the amine, can introduce new hydrogen bonding capabilities and steric bulk, which can lead to improved binding affinity and selectivity.
Esterification: A Strategy for Prodrugs and Property Modulation
Esterification of the carboxylic acid is another common derivatization strategy. Esters are often employed as prodrugs, which are inactive compounds that are converted to the active carboxylic acid in vivo by esterase enzymes. This can be a useful strategy for overcoming issues with poor solubility or membrane permeability of the parent drug. [15][16]
2.2.1 Rationale for Ester Synthesis
-
Prodrug Approach: Ester prodrugs can improve the oral bioavailability of a drug by masking the polar carboxylic acid group, allowing for better absorption. Once absorbed, the ester is cleaved to release the active drug.
-
Increased Stability: Esters of cyclopropanecarboxylic acid have been shown to have increased stability under both acidic and basic conditions compared to other alkyl esters, which can be advantageous for a prodrug that needs to survive the gastrointestinal tract. [15][16]* Fine-tuning of Lipophilicity: The choice of alcohol used for esterification allows for the fine-tuning of the molecule's lipophilicity, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Bioisosteric Replacement: Moving Beyond Classical Derivatives
In cases where the carboxylic acid itself is problematic (e.g., due to metabolic instability or toxicity), it can be replaced with a bioisostere. A bioisostere is a functional group that has similar physicochemical properties to the original group and can elicit a similar biological response. [10][11]
2.3.1 Rationale for Bioisosteric Replacement
-
Mitigation of Carboxylic Acid-Associated Liabilities: Replacing the carboxylic acid can circumvent issues such as the formation of reactive metabolites. [10][11][12]* Improved Pharmacokinetic Profile: Bioisosteres can offer improved membrane permeability and metabolic stability compared to the parent carboxylic acid. [17]* Novel Intellectual Property: The creation of novel chemical entities through bioisosteric replacement can be a valuable strategy for securing intellectual property.
Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and acylsulfonamides. [10][11][18]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key derivatization reactions described above.
Protocol 1: General Procedure for Amide Coupling via EDC/HOBt
This protocol describes a widely used and robust method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency. [14] Diagram of the Amide Coupling Workflow
Caption: Workflow for EDC/HOBt mediated amide coupling.
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA or TEA (2.0-3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Example:
| Reagent | Molar Eq. | Molarity (if applicable) | Volume/Mass |
| This compound | 1.0 | - | 230 mg |
| Benzylamine | 1.1 | - | 118 mg |
| EDC | 1.2 | - | 230 mg |
| HOBt | 1.2 | - | 162 mg |
| DIPEA | 2.0 | - | 0.35 mL |
| DCM (anhydrous) | - | - | 10 mL |
Protocol 2: Fischer Esterification
This protocol describes a classic method for forming an ester from a carboxylic acid and an alcohol using a strong acid catalyst.
Diagram of the Fischer Esterification Workflow
Caption: Workflow for Fischer Esterification.
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol, methanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by silica gel column chromatography.
Protocol 3: Synthesis of a Tetrazole Bioisostere
This multi-step protocol outlines a common route to synthesize a tetrazole, a well-known carboxylic acid bioisostere. [10] Diagram of the Tetrazole Synthesis Workflow
Caption: Two-step workflow for tetrazole synthesis.
Materials:
-
1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxamide (prepared from the corresponding carboxylic acid)
-
Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂) or Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
Procedure:
Step 1: Synthesis of the Nitrile
-
To a solution of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarboxamide (1.0 eq) in an appropriate solvent (e.g., toluene), add a dehydrating agent such as POCl₃ (1.5 eq) or SOCl₂ (1.5 eq) at 0 °C.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by pouring it onto ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate to afford the crude nitrile, which can be used in the next step without further purification or purified by chromatography.
Step 2: Synthesis of the Tetrazole
-
To a solution of the nitrile (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq) and a Lewis acid such as zinc chloride (1.2 eq) or ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature and acidify with aqueous HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude tetrazole by column chromatography or recrystallization.
Conclusion
The derivatization of this compound is a powerful strategy in drug discovery. By leveraging the unique properties of its constituent motifs and applying robust chemical transformations, researchers can generate diverse libraries of compounds with potentially improved pharmacological profiles. The protocols and rationale presented in this guide offer a solid foundation for the exploration of this promising chemical space. Careful consideration of the desired properties of the final compound will guide the choice of derivatization strategy, ultimately increasing the probability of identifying novel and effective therapeutic agents.
References
- 1. jelsciences.com [jelsciences.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientificupdate.com [scientificupdate.com]
- 9. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. hepatochem.com [hepatochem.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hyphadiscovery.com [hyphadiscovery.com]
- 18. researchgate.net [researchgate.net]
Application Note & Protocol: Stereoselective Cyclopropanation of Trifluoromethylstyrene Derivatives for Pharmaceutical Discovery
Abstract
Trifluoromethyl-substituted cyclopropanes are increasingly vital structural motifs in medicinal chemistry, prized for their ability to confer conformational rigidity and modulate key pharmacological properties such as metabolic stability and lipophilicity.[1][2][3] This guide provides an in-depth analysis and detailed protocols for the stereoselective cyclopropanation of trifluoromethylstyrene derivatives. We explore the mechanistic principles governing these transformations and present field-proven protocols for three strategic approaches: diastereoselective Simmons-Smith cyclopropanation, asymmetric rhodium-catalyzed cyclopropanation with diazo reagents, and a carbene-free Michael-Initiated Ring Closure (MIRC) method. Each section elucidates the causal factors behind experimental choices, offers step-by-step procedures, and includes troubleshooting insights to empower researchers in drug discovery and development to reliably synthesize these high-value molecular scaffolds.
Introduction: The Strategic Value of CF₃-Cyclopropanes
The cyclopropane ring, a three-membered carbocycle, is a "conformationally constrained" bioisostere for larger, more flexible groups.[4] When combined with a trifluoromethyl (CF₃) group—a substituent known to enhance metabolic stability, binding affinity, and cell permeability—the resulting trifluoromethyl-cyclopropane scaffold becomes a powerful tool for drug design.[3][5] The electron-withdrawing nature of the CF₃ group significantly influences the reactivity of the styrene double bond, presenting unique challenges and opportunities for stereocontrol during cyclopropanation. This guide focuses on harnessing these electronic effects to achieve high levels of diastereo- and enantioselectivity.
Mechanistic Principles & Strategic Considerations
The success of a stereoselective cyclopropanation hinges on understanding the interplay between the substrate, the reagent, and the catalyst. For trifluoromethylstyrenes, the strongly electron-withdrawing CF₃ group polarizes the double bond, making it more susceptible to certain types of reagents.
Carbene-Based vs. MIRC Approaches
Two primary strategies dominate the synthesis of these structures:
-
Carbene/Carbenoid Transfer: This is the most common method, involving the reaction of the alkene with a reactive carbene (:CH₂) or a metal-carbenoid species.[6] Methods like Simmons-Smith (using a zinc carbenoid) and transition-metal catalysis (using rhodium, copper, or iron to decompose diazo compounds) fall into this category.[6][7] Stereocontrol is dictated by the catalyst's chiral ligands or by directing groups on the substrate.
-
Michael-Initiated Ring Closure (MIRC): This is a carbene-free, two-step sequence involving a conjugate addition (Michael reaction) followed by an intramolecular nucleophilic substitution that closes the ring.[8][9] This method offers an alternative pathway that avoids the handling of potentially hazardous diazo compounds.
The choice between these pathways depends on the desired stereochemical outcome, substrate scope, and available laboratory resources.
The Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation
Rhodium(II) carboxylate dimers, such as Rh₂(OAc)₄, are exceptionally effective catalysts for decomposing diazo compounds to form a highly reactive rhodium-carbene intermediate.[7][10] This electrophilic carbene is then transferred to the alkene in a concerted step, regenerating the catalyst. The stereochemistry of the product is determined by the trajectory of the alkene's approach to the carbene, which is controlled by the catalyst's chiral ligands.[10]
Caption: General catalytic cycle for Rh(II)-catalyzed cyclopropanation.
Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a reliable method that utilizes an organozinc carbenoid, typically formed from diiodomethane (CH₂I₂) and a zinc-copper couple.[11][12] Its key advantage is the ability of nearby hydroxyl or ether groups to chelate to the zinc reagent, directing the cyclopropanation to one face of the double bond, thereby controlling diastereoselectivity.[13] This method is particularly useful for substrates where a directing group can be strategically placed.
Experimental Protocol
Materials:
-
(E)-4-phenyl-1,1,1-trifluorobut-3-en-2-ol (Trifluoromethyl-substituted allylic alcohol)
-
Diiodomethane (CH₂I₂)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, argon-purged 100 mL round-bottom flask equipped with a magnetic stir bar, add the trifluoromethyl-substituted allylic alcohol (1.0 equiv, e.g., 5 mmol, 1.02 g).
-
Solvent: Dissolve the substrate in anhydrous DCM (25 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diethylzinc solution (2.2 equiv, 11 mmol, 11 mL) dropwise via syringe over 10 minutes. A white precipitate may form. Stir the mixture for 20 minutes at 0 °C.
-
Carbenoid Formation: Add diiodomethane (2.2 equiv, 11 mmol, 0.89 mL) dropwise over 10 minutes. Caution: The reaction can be exothermic.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ (20 mL) and brine (20 mL). Extract the aqueous layers with DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired cyclopropane.
Data & Expected Outcomes
| Substrate | Directing Group | Typical Yield | Diastereomeric Ratio (d.r.) |
| (E)-4-phenyl-1,1,1-trifluorobut-3-en-2-ol | Secondary -OH | 80-90% | >95:5 |
| (E)-1-(4-methoxyphenyl)-4,4,4-trifluorobut-2-en-1-ol | Secondary -OH | 75-85% | >95:5 |
| (E)-1-(4-chlorophenyl)-4,4,4-trifluorobut-2-en-1-ol | Secondary -OH | 82-92% | >90:10 |
Causality & Troubleshooting
-
Why Diethylzinc? The Furukawa modification using Et₂Zn is often cleaner and more reproducible than the traditional Zn/Cu couple.[12]
-
Why the Directing Group? The hydroxyl group coordinates with the zinc atom of the (iodomethyl)zinc reagent, delivering the CH₂ group to the syn face of the double bond, ensuring high diastereoselectivity.[13]
-
Troubleshooting: Low yields can result from impure reagents or moisture. Ensure all glassware is flame-dried and reagents are handled under an inert atmosphere. If the reaction stalls, gentle warming to 40 °C can sometimes promote completion.
Protocol 2: Asymmetric Rhodium-Catalyzed Cyclopropanation
For achieving high enantioselectivity, transition metal catalysis with chiral ligands is the premier method.[6] Dirhodium(II) catalysts bearing chiral prolinate or other specialized ligands are highly effective for the asymmetric cyclopropanation of styrenes with diazoacetates.[14] A key study by Davies et al. demonstrated that adamantylglycine-derived dirhodium complexes can catalyze the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with styrenes to produce trifluoromethyl-substituted cyclopropanes with excellent diastereo- and enantioselectivity.[15]
Experimental Protocol
Materials:
-
4-(Trifluoromethyl)styrene
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) tetrakis[N-[(4-dodecylphenyl)sulfonyl]-(L)-prolinate], Rh₂(S-DOSP)₄ (or similar chiral catalyst, e.g., Rh₂(R-PTAD)₄)
-
Anhydrous pentane or hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, argon-purged Schlenk flask, dissolve 4-(trifluoromethyl)styrene (5.0 equiv, e.g., 5 mmol, 0.86 g) and the chiral rhodium catalyst (0.01 equiv, 0.01 mmol) in anhydrous pentane (10 mL).
-
Cooling: Cool the solution to the recommended temperature for the specific catalyst (e.g., 0 °C or -78 °C).
-
Slow Addition: Prepare a solution of ethyl diazoacetate (1.0 equiv, 1 mmol, 0.114 g) in anhydrous pentane (5 mL). Using a syringe pump, add the EDA solution to the stirring reaction mixture over 4-6 hours. Safety Note: Diazo compounds are potentially explosive and toxic. Handle with care in a well-ventilated fume hood behind a blast shield.
-
Reaction: After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-4 hours, or until TLC analysis shows complete consumption of the diazo compound.
-
Workup: Warm the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate the cyclopropane product.
-
Analysis: Determine the diastereomeric ratio (d.r.) and enantiomeric excess (ee) by ¹H NMR and chiral HPLC analysis, respectively.
Data & Expected Outcomes
| Styrene Derivative | Catalyst | Yield | d.r. (trans:cis) | ee (trans) |
| 4-(Trifluoromethyl)styrene | Rh₂(S-DOSP)₄ | 85% | >95:5 | 96% |
| 3-(Trifluoromethyl)styrene | Rh₂(S-DOSP)₄ | 88% | >95:5 | 94% |
| Styrene (with CF₃-diazoalkane) | Rh₂(R-PTAD)₄ | 90% | >94:6 | 98%[15] |
Causality & Troubleshooting
-
Why Slow Addition? Slow addition of the diazo compound is crucial to maintain a very low concentration, which suppresses the formation of dimer byproducts (diethyl maleate and fumarate) and ensures the carbene reacts preferentially with the styrene.[16]
-
Why Pentane? Non-coordinating solvents like pentane or hexane generally lead to higher enantioselectivity compared to solvents like dichloromethane, which can weakly coordinate to the catalyst's axial sites.[14]
-
Troubleshooting: Low enantioselectivity can be due to catalyst degradation or impurities. Ensure the catalyst is of high purity and the reaction is run under strictly anhydrous and anaerobic conditions. If diastereoselectivity is low, a different catalyst or a lower reaction temperature may be required.
Protocol 3: Michael-Initiated Ring Closure (MIRC)
The MIRC reaction provides a valuable, transition-metal-free alternative for cyclopropane synthesis.[8] The strategy involves the conjugate addition of a nucleophile to an electron-deficient alkene, creating an enolate that then undergoes an intramolecular cyclization by displacing a leaving group. For trifluoromethylstyrenes, the CF₃ group acts as a powerful electron-withdrawing group, making them excellent Michael acceptors.
References
- 1. Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer - Wordpress [reagents.acsgcipr.org]
- 7. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 8. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. organicreactions.org [organicreactions.org]
- 12. Simmons-Smith Cyclopropanation Reaction | TCI AMERICA [tcichemicals.com]
- 13. Simmons-Smith Reaction [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Incorporation of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid in the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are a pivotal class of drug targets, and the development of small molecule inhibitors has revolutionized the treatment of numerous diseases, particularly cancer.[1][2] The design of potent and selective kinase inhibitors requires a sophisticated understanding of structure-activity relationships (SAR) and the strategic use of molecular building blocks that confer advantageous physicochemical and pharmacological properties. This document provides an in-depth guide on the application of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid , a key building block for creating next-generation kinase inhibitors. We will explore the scientific rationale for its use, provide detailed synthetic protocols for its incorporation, and discuss its impact on the biological activity of the resulting compounds.
Introduction: The Rationale for the Trifluoromethylphenyl Cyclopropane Scaffold
The efficacy of a kinase inhibitor is intricately linked to its molecular architecture. The 1-(4-(trifluoromethyl)phenyl)cyclopropane moiety offers a unique combination of features that medicinal chemists can leverage to overcome common challenges in drug design, such as metabolic instability, off-target toxicity, and acquired resistance.
-
The Trifluoromethyl (CF₃) Group: The incorporation of a trifluoromethyl group is a well-established strategy in modern drug design.[3][4] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functionalities and enhance electrostatic or hydrogen bonding interactions with the target protein.[5][6] Furthermore, the CF₃ group often improves metabolic stability by blocking potential sites of oxidative metabolism and can increase lipophilicity, which may enhance cell permeability and bioavailability.[5]
-
The Phenyl Ring: The aromatic ring serves as a rigid scaffold to correctly orient the trifluoromethyl group and the cyclopropane core for optimal interactions within the kinase binding pocket. It can engage in favorable π-π stacking or hydrophobic interactions with amino acid residues.
-
The Cyclopropane Ring: This three-membered ring is a bioisostere of larger, more flexible alkyl groups or double bonds. Its rigid, three-dimensional nature introduces conformational constraint, which can lock the molecule into a bioactive conformation, thereby increasing binding affinity and selectivity.[7] This novel chemical space can lead to the development of inhibitors with unique binding modes.[7]
-
The Carboxylic Acid Handle: This functional group is the primary point of attachment for incorporating the entire scaffold into a larger inhibitor molecule. It is readily activated for amide bond formation, one of the most common and robust reactions in medicinal chemistry, allowing for the coupling with a diverse range of amine-containing core scaffolds.[8]
Caption: Key structural features of the title compound and their strategic advantages in kinase inhibitor design.
Core Application: Synthesis of Kinase Inhibitors via Amide Coupling
The most direct application of this compound is its use as a capping group in the synthesis of kinase inhibitors. This typically involves an amide bond formation with a core fragment that contains a primary or secondary amine. This core fragment is often a heterocyclic scaffold, such as a pyrazole, pyrrolopyridine, or quinazoline, designed to interact with the hinge region of the kinase active site.[9][10][11]
General Synthetic Scheme
The overall transformation can be visualized as the coupling of the carboxylic acid building block with an amine-bearing kinase core scaffold.
Caption: General reaction scheme for amide coupling.
Detailed Experimental Protocol: HATU-Mediated Amide Coupling
This protocol describes a robust and widely applicable method for coupling this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.[12]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich | Store in a desiccator. |
| Amine-containing core scaffold (R-NH₂) | As required | N/A | Must be fully characterized. |
| HATU | Coupling Grade | e.g., Chem-Impex | Moisture sensitive. Store under inert gas. |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | e.g., Acros Organics | Store over molecular sieves. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Use from a sealed bottle. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For work-up and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Saturated aq. NaHCO₃ | N/A | Lab-prepared | For work-up. |
| Brine | N/A | Lab-prepared | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | For drying organic layers. |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
| Silica Gel for Flash Chromatography | 230-400 mesh | Sorbent Technologies | For purification. |
| Standard Glassware, Magnetic Stirrer, Inert Atmosphere Setup (N₂ or Ar) | N/A | N/A | Ensure all glassware is flame- or oven-dried before use. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).
-
Add the amine-containing core scaffold (1.1 equivalents).
-
Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration relative to the carboxylic acid). Stir the solution at room temperature for 5 minutes.
-
-
Activation and Coupling:
-
To the stirred solution, add HATU (1.2 equivalents).
-
Carefully add DIPEA (2.5 equivalents) dropwise. Causality Note: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction, driving the formation of the activated ester.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS every 30-60 minutes.
-
A typical TLC eluent system is 30-50% Ethyl Acetate in Hexanes. The product should have an Rf value between that of the two starting materials.
-
The reaction is typically complete within 1-4 hours. Self-Validation: Disappearance of the limiting reagent (usually the carboxylic acid) as observed by LC-MS or TLC indicates reaction completion.
-
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with Ethyl Acetate.
-
Combine the organic layers and wash sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and finally with brine.[12] Causality Note: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts.
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final kinase inhibitor.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
-
Synthetic Workflow Diagram
Caption: Experimental workflow for the synthesis of a kinase inhibitor via HATU-mediated amide coupling.
Structure-Activity Relationship (SAR) Insights
The utility of the 1-(4-(trifluoromethyl)phenyl)cyclopropanecarboxamide cap is evident in its application across various kinase inhibitor programs. By keeping this fragment constant and modifying the core scaffold, researchers can rapidly generate libraries of potent and selective inhibitors.
For example, in the development of p38α MAP kinase inhibitors, scaffolds featuring this cap have demonstrated high potency and excellent selectivity.[13] Similarly, in the design of Anaplastic Lymphoma Kinase (ALK) inhibitors, the trifluoromethyl group was found to be advantageous over other substituents for achieving selectivity against related kinases like Trk.[7]
| Compound Structure (Example) | Target Kinase | Key SAR Insight | Reference |
| Skepinone-L derivative | p38α MAP Kinase | The scaffold induces a "glycine flip" at the hinge and occupies key hydrophobic regions, leading to high potency (IC₅₀ = 1.0 nM) and selectivity. | [13] |
| Trisubstituted Cyclopropane | ALK | The bulkier trifluoromethyl group was hypothesized to clash with a tyrosine residue in the Trk family, leading to enhanced selectivity for ALK. | [7] |
| Pyrazol-Furan Carboxamide | Akt1 | While not a direct example, this study highlights the modularity of carboxamide-linked inhibitors, where the capping group is crucial for modulating activity and selectivity. | [14] |
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced kinase inhibitors. The trifluoromethyl group provides critical benefits in metabolic stability and target binding, while the conformationally constrained cyclopropane ring offers a pathway to enhanced potency and selectivity. The straightforward and high-yielding amide coupling protocols described herein allow for its efficient incorporation into diverse molecular scaffolds. This enables medicinal chemists and drug development professionals to systematically explore chemical space and optimize lead compounds, ultimately accelerating the discovery of novel therapeutics for kinase-driven diseases.
References
- 1. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors Approved for Clinical Use | MRC PPU [ppu.mrc.ac.uk]
- 3. jelsciences.com [jelsciences.com]
- 4. jelsciences.com [jelsciences.com]
- 5. mdpi.com [mdpi.com]
- 6. Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hepatochem.com [hepatochem.com]
- 9. benchchem.com [benchchem.com]
- 10. Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time by Interfering with the R-Spine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid Synthesis
Welcome to the dedicated technical support guide for the synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate.
Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmaceutical agents. The most prevalent and scalable synthetic route involves the cyclopropanation of (4-(trifluoromethyl)phenyl)acetonitrile using a dihaloalkane under phase-transfer catalysis (PTC) conditions, followed by hydrolysis of the resulting nitrile. While robust, this method is susceptible to several pitfalls that can impact yield and purity. This guide provides a structured, in-depth approach to troubleshooting and optimizing your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Low or No Yield of the Cyclopropane Nitrile Intermediate
Question: My reaction to form 1-(4-(trifluoromethyl)phenyl)cyclopropanenitrile shows very low conversion, with the starting acetonitrile being the major component recovered. What are the likely causes?
Answer: This is a common issue often traced back to the efficacy of the phase-transfer catalysis (PTC) system or the quality of the reagents. Let's break down the potential causes:
-
Inefficient Phase-Transfer Catalyst: The choice and quality of the PTC are paramount. Tetrabutylammonium bromide (TBAB) is commonly used, but its efficiency can be hampered by moisture.
-
Solution: Ensure your TBAB is anhydrous. Consider drying it in a vacuum oven before use. Alternatively, for stubborn reactions, a more lipophilic catalyst like tetrabutylammonium hydrogen sulfate might offer improved performance by facilitating anion exchange at the interface.
-
-
Poorly Activated Base: The reaction relies on the deprotonation of the acetonitrile by a strong base (typically 50% aq. NaOH) to form the carbanion. If the aqueous and organic phases are not mixing adequately, deprotonation will be inefficient.
-
Solution: Vigorous stirring is essential to create a large interfacial area between the aqueous and organic phases. A stirring rate of at least 500-700 RPM is recommended for lab-scale reactions.
-
-
Reagent Quality: The purity of (4-(trifluoromethyl)phenyl)acetonitrile and 1-bromo-2-chloroethane is critical. Impurities in the starting material can interfere with the reaction.
-
Solution: Verify the purity of your starting materials by NMR or GC-MS before starting the reaction. If necessary, purify the acetonitrile via distillation.
-
Issue 2: Formation of Significant Byproducts
Question: My reaction produces the desired cyclopropane product, but I'm observing a significant amount of a dimeric byproduct. How can I suppress this side reaction?
Answer: The formation of a dimeric byproduct, 2,4-bis(4-(trifluoromethyl)phenyl)glutaronitrile, is a known issue. This occurs when the generated carbanion attacks another molecule of the starting acetonitrile instead of the cyclopropanating agent.
-
Causality: This side reaction is kinetically competitive with the desired cyclopropanation. It is favored when the local concentration of the cyclopropanating agent (1-bromo-2-chloroethane) is low relative to the carbanion.
-
Optimization Strategy: The key is to control the addition rate of the base or the acetonitrile.
-
Slow Addition of Base: Instead of adding all the 50% NaOH at once, add it dropwise over 1-2 hours. This keeps the instantaneous concentration of the carbanion low, favoring the reaction with the more abundant 1-bromo-2-chloroethane.
-
Reverse Addition: Add the (4-(trifluoromethyl)phenyl)acetonitrile slowly to the mixture of the base, catalyst, and 1-bromo-2-chloroethane.
-
Table 1: Effect of Addition Method on Dimer Formation
| Addition Method | Typical Yield of Desired Product | Typical Yield of Dimer Byproduct |
| All Reagents Mixed at Once | 40-50% | 20-30% |
| Slow Dropwise Addition of Base | 75-85% | <5% |
Issue 3: Incomplete or Difficult Hydrolysis of the Nitrile
Question: The hydrolysis of 1-(4-(trifluoromethyl)phenyl)cyclopropanenitrile to the carboxylic acid is sluggish and requires harsh conditions, leading to decomposition. How can I improve this step?
Answer: The hydrolysis of sterically hindered nitriles like this one can be challenging. Both acidic and basic conditions can be employed, but each has its drawbacks if not optimized.
-
Basic Hydrolysis (e.g., NaOH/EtOH): This is often preferred but can be slow.
-
Solution: The addition of a co-solvent like ethylene glycol can allow for higher reaction temperatures (e.g., 120-140 °C), which significantly accelerates the rate of hydrolysis. Ensure the reaction is monitored by TLC or LC-MS to avoid prolonged heating that could lead to decomposition.
-
-
Acidic Hydrolysis (e.g., conc. H₂SO₄): While effective, this can sometimes lead to charring or other side reactions if the temperature is not carefully controlled.
-
Solution: A stepwise approach can be beneficial. First, heat the nitrile in concentrated sulfuric acid at a moderate temperature (e.g., 80-90 °C) to form the primary amide. After confirming the formation of the amide, add water and continue heating to hydrolyze the amide to the carboxylic acid. This two-stage process often provides a cleaner product.
-
Experimental Workflow Visualization
The following diagram illustrates the optimized workflow for the synthesis, incorporating the troubleshooting solutions discussed above.
Caption: Optimized two-step synthesis workflow.
Frequently Asked Questions (FAQs)
Q1: Can I use a different solvent for the cyclopropanation reaction?
A1: Toluene is generally the preferred solvent due to its ability to azeotropically remove water and its suitable boiling point. However, other non-polar aprotic solvents like xylenes could be used, especially if higher temperatures are desired, though this may increase the rate of side reactions. Polar aprotic solvents like DMF or DMSO are generally not recommended as they can interfere with the phase-transfer catalysis mechanism.
Q2: What is the best way to monitor the progress of the hydrolysis step?
A2: Thin-layer chromatography (TLC) is a quick and effective method. The carboxylic acid product is significantly more polar than the starting nitrile. A typical mobile phase would be 30-50% ethyl acetate in hexanes. The product will have a much lower Rf value. For more quantitative analysis, LC-MS is the ideal technique.
Q3: My final carboxylic acid product is off-white or yellow. How can I improve its color?
A3: A persistent color is often due to trace impurities. A charcoal treatment followed by recrystallization is highly effective. Dissolve the crude product in a suitable solvent (like toluene or ethyl acetate), add a small amount of activated carbon, heat briefly, and then filter hot through a pad of celite. Cool the filtrate to induce crystallization. This process is very effective at removing colored impurities.
Q4: Is the reaction sensitive to air or moisture?
A4: The initial cyclopropanation step, which involves the formation of a carbanion, is sensitive to moisture and oxygen. Water can quench the carbanion, reducing efficiency. It is best practice to run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents for optimal results.
Technical Support Center: Synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid
Welcome to our dedicated technical support guide for the synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify byproducts encountered during various synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Byproducts from Cyclopropanation of 4-(Trifluoromethyl)styrene Derivatives
This section addresses impurities arising from the formation of the cyclopropane ring, a key step in many synthetic approaches.
Question 1: I am attempting a Simmons-Smith cyclopropanation of a 4-(trifluoromethyl)styrene derivative and observe significant amounts of a methylated byproduct on my starting material. What is causing this and how can I prevent it?
Answer:
Root Cause: The methylation of heteroatoms, particularly alcohols or amines if present on your substrate, is a known side reaction in Simmons-Smith reactions.[1] This occurs due to the electrophilic nature of the zinc carbenoid species (e.g., iodomethylzinc iodide).[1] If your starting material contains a nucleophilic functional group, it can be susceptible to methylation by the reagent.
Troubleshooting & Prevention:
-
Protecting Groups: The most effective solution is to protect any sensitive functional groups (e.g., -OH, -NH2) on your starting material before the cyclopropanation step. Standard protecting group strategies for alcohols (e.g., silyl ethers, benzyl ethers) and amines (e.g., carbamates) are generally compatible with Simmons-Smith conditions.
-
Reagent Stoichiometry and Reaction Time: Using a large excess of the Simmons-Smith reagent or prolonged reaction times can increase the incidence of methylation.[1] It is advisable to carefully titrate the amount of reagent and monitor the reaction progress closely (e.g., by TLC or GC-MS) to quench the reaction as soon as the starting material is consumed.
-
Quenching: The Lewis acidic byproduct, zinc iodide (ZnI₂), can sometimes contribute to side reactions.[1] Quenching the reaction with a mild base like pyridine can help to scavenge ZnI₂ and any excess reagent.[1]
Question 2: My Simmons-Smith reaction is sluggish and gives a poor yield of the desired cyclopropane. What factors could be contributing to this?
Answer:
Root Cause: The Simmons-Smith reaction is sensitive to several factors, including the nature of the substrate and the reaction conditions. The electron-withdrawing trifluoromethyl group on the phenyl ring can deactivate the alkene towards the electrophilic zinc carbenoid, making the reaction less efficient compared to electron-rich olefins.[2]
Troubleshooting & Prevention:
-
Reagent Choice: For less reactive alkenes, modified Simmons-Smith reagents can be more effective. The Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), often gives better results for unfunctionalized alkenes.[1][3]
-
Solvent: The choice of solvent can influence the reaction rate. The rate of the Simmons-Smith reaction generally decreases as the basicity of the solvent increases.[3] Less coordinating solvents like 1,2-dichloroethane are often preferred.[1]
-
Activation of Zinc: The activity of the zinc is crucial. Using a zinc-copper couple is a classic method to enhance reactivity.[4] Activation of the zinc surface, for instance, through ultrasonication, can also improve the rate of formation of the organozinc reagent.[5]
Category 2: Byproducts from Hydrolysis of Precursors
This section focuses on impurities that can arise from the final hydrolysis step to obtain the carboxylic acid.
Question 3: I am synthesizing this compound via the hydrolysis of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile. My final product is contaminated with the corresponding amide. How can I ensure complete hydrolysis?
Answer:
Root Cause: The hydrolysis of a nitrile to a carboxylic acid proceeds through an intermediate amide. Incomplete hydrolysis is a common issue, leading to contamination of the final product with the corresponding 1-(4-(trifluoromethyl)phenyl)cyclopropanecarboxamide. This is often due to insufficient reaction time, temperature, or concentration of the hydrolyzing agent.
Troubleshooting & Prevention:
-
Reaction Conditions: Forcing conditions are often necessary for complete hydrolysis. This can be achieved by:
-
Increasing the reaction temperature: Refluxing the reaction mixture is common.[6]
-
Prolonging the reaction time: Monitor the reaction by TLC or LC-MS until the amide intermediate is no longer observed.
-
Using a higher concentration of acid or base: Strong acids (e.g., concentrated HCl or H₂SO₄) or bases (e.g., 4.0 N LiOH) are typically used.[6]
-
-
Purification: If the amide byproduct is still present, it can often be separated from the carboxylic acid by:
-
Extraction: The carboxylic acid is acidic and can be extracted into an aqueous basic solution (e.g., NaHCO₃ or NaOH), leaving the more neutral amide in the organic layer. The carboxylic acid can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.
-
Crystallization: The difference in polarity and crystal packing between the carboxylic acid and the amide may allow for purification by recrystallization from a suitable solvent system.
-
Workflow for Hydrolysis and Purification
Caption: Workflow for the hydrolysis of the nitrile precursor and purification of the final product.
Question 4: I am preparing the target compound from 1,1-dibromo-2-(4-(trifluoromethyl)phenyl)cyclopropane. What are the likely byproducts from this route?
Answer:
Root Cause: The synthesis of cyclopropanes from gem-dihalocyclopropanes typically involves a reduction or hydrolysis step. The hydrolysis of a gem-dibromocyclopropane can be complex and may not proceed cleanly to the desired carboxylic acid. Potential side reactions and byproducts include:
-
Incomplete Hydrolysis: This can lead to the formation of the corresponding α-bromocyclopropyl alcohol or the cyclopropanone.
-
Ring Opening: Under certain conditions, particularly with heat or strong acid/base, the strained cyclopropane ring can open, leading to rearranged, acyclic byproducts.[7]
-
Elimination Reactions: Depending on the reaction conditions, elimination reactions could lead to the formation of unsaturated byproducts.
Troubleshooting & Prevention:
-
Careful Control of Reaction Conditions: The hydrolysis of gem-dihalocyclopropanes requires carefully controlled conditions. Milder reagents and lower temperatures may be necessary to avoid ring opening and other side reactions.
-
Alternative Routes: This route can be challenging. It may be more efficient to use a more established method such as the cyclopropanation of a styrene derivative followed by oxidation, or the hydrolysis of a cyclopropanecarbonitrile.
-
Thorough Characterization: Due to the potential for various byproducts, it is crucial to thoroughly characterize the product mixture using techniques like NMR, MS, and HPLC to identify and quantify any impurities.
Category 3: Byproducts from the Kulinkovich Reaction
While not a direct route to the carboxylic acid, the Kulinkovich reaction can be used to synthesize the corresponding cyclopropanol, which can then be oxidized.
Question 5: When using a Kulinkovich-type reaction to synthesize 1-(4-(trifluoromethyl)phenyl)cyclopropanol, I notice the formation of gaseous byproducts and other impurities. What are these and how can they be minimized?
Answer:
Root Cause: The Kulinkovich reaction, which converts esters to cyclopropanols using a Grignard reagent and a titanium(IV) alkoxide catalyst, has a few characteristic side reactions.[8][9][10][11]
-
Ethene Formation: A common byproduct is ethene, which is formed from the β-hydride elimination of the titanacyclopropane intermediate.[8][10]
-
Alkane Formation: Ethane is also produced during the formation of the titanacyclopropane from the reaction of the titanium(IV) isopropoxide with ethylmagnesium bromide.[10][11]
-
Reduction of the Ester: In some cases, the ester can be reduced to the corresponding alcohol without cyclopropanation.
Troubleshooting & Prevention:
-
Stoichiometry: The ratio of the Grignard reagent to the titanium catalyst can influence the efficiency of the reaction and the formation of byproducts. Following established protocols for these ratios is important.[8][10]
-
Reaction Conditions: The reaction is typically run under mild conditions, often at reflux in diethyl ether.[8] Deviations from these conditions can lead to an increase in side reactions.
-
Substrate Choice: The Kulinkovich reaction is most efficient with non-enolizable esters to avoid competing side reactions.[8]
Kulinkovich Reaction Byproduct Formation
Caption: Formation of the desired product and common byproducts in the Kulinkovich reaction.
Summary of Potential Byproducts and Mitigation Strategies
| Synthetic Route | Potential Byproduct(s) | Root Cause | Mitigation Strategy |
| Simmons-Smith Cyclopropanation | Methylated starting material | Electrophilic nature of the zinc carbenoid[1] | Protect sensitive functional groups; optimize reagent stoichiometry and reaction time.[1] |
| Unreacted starting material | Deactivation by the -CF₃ group[2] | Use a more reactive reagent (e.g., Furukawa modification); activate the zinc.[1][3][5] | |
| Nitrile Hydrolysis | 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxamide | Incomplete hydrolysis | Use forcing conditions (higher temperature, longer time, higher concentration of acid/base);[6] purify by extraction or crystallization. |
| Hydrolysis of gem-Dibromocyclopropane | Ring-opened products, α-bromocyclopropyl alcohol | Ring strain and harsh reaction conditions[7] | Use mild hydrolysis conditions; consider alternative synthetic routes. |
| Kulinkovich Reaction (to form cyclopropanol intermediate) | Ethene, Ethane | β-hydride elimination and formation of the titanacyclopropane intermediate[8][10][11] | Careful control of reagent stoichiometry and reaction conditions. |
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Simmons-Smith Reaction [organic-chemistry.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 10. Kulinkovich Reaction [organic-chemistry.org]
- 11. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid
Welcome to the technical support center for the purification of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies described herein are grounded in established chemical principles and practical laboratory experience to ensure reliable and reproducible results.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of pharmacologically active compounds.[1] Its unique structure, featuring a trifluoromethyl group, an aromatic ring, and a strained cyclopropane ring, presents specific challenges and considerations during purification. This guide aims to provide a rational and systematic approach to overcoming these challenges.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Low Purity After Initial Synthesis | Incomplete reaction or presence of starting materials and side-products. | 1. Acid-Base Extraction: This is the most effective initial purification step to separate the acidic product from neutral or basic impurities.[2][3] Dissolve the crude product in an organic solvent (e.g., ethyl acetate, diethyl ether) and extract with an aqueous base (e.g., 1M NaOH, 1M NaHCO₃) to form the water-soluble carboxylate salt. The organic layer will retain non-acidic impurities. Subsequently, acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2 to precipitate the purified carboxylic acid, which can then be extracted back into an organic solvent.[3][4] 2. TLC Analysis: Before purification, analyze the crude mixture by Thin Layer Chromatography (TLC) to identify the number of components and determine an appropriate solvent system for chromatography if needed.[4] |
| Product is an Oil or Fails to Crystallize | Presence of impurities that inhibit crystallization; residual solvent. | 1. Solvent Purity: Ensure all solvents used are of high purity and are dry, as water can sometimes interfere with crystallization. 2. Secondary Purification: If acid-base extraction is insufficient, consider column chromatography. A silica gel column with a solvent system like ethyl acetate/petroleum ether can be effective.[5] 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure compound can also initiate crystallization.[6] 4. Trituration: If the product is an oil, attempt to solidify it by triturating with a non-polar solvent like hexanes or pentane. |
| Yellow or Brown Tint in Final Product | Presence of colored impurities, possibly from degradation or residual catalysts from the synthesis. | 1. Activated Carbon Treatment: Dissolve the product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter the carbon off through a pad of celite. This can effectively remove colored impurities.[6] 2. Recrystallization: Perform a careful recrystallization from a suitable solvent system. This is often highly effective at removing colored impurities. |
| Significant Product Loss During Purification | Incorrect pH adjustment during extraction; formation of emulsions; product solubility in the wash solvent. | 1. pH Monitoring: During acid-base extraction, carefully monitor the pH. To extract the acid into the aqueous phase as its salt, the pH should be at least 2 units above the pKa of the carboxylic acid. To recover the acid into the organic phase, the pH should be at least 2 units below the pKa.[3][6] 2. Emulsion Breaking: If an emulsion forms during extraction, it can sometimes be broken by adding brine (saturated NaCl solution) or by gentle swirling instead of vigorous shaking. 3. Cold Solvents for Washing: When washing recrystallized solids, use a minimal amount of ice-cold solvent to minimize product loss.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most robust method for the initial purification of crude this compound?
A1: For the initial bulk purification, acid-base extraction is the most reliable and efficient method.[2][3] This technique leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities. The process involves dissolving the crude material in an organic solvent and extracting the desired acid into an aqueous basic solution. The impurities remain in the organic layer. The aqueous layer is then acidified, causing the pure acid to precipitate, which can then be isolated by filtration or extraction.
Q2: I am having trouble with recrystallization. What is a good solvent system for this compound?
A2: The choice of recrystallization solvent depends on the impurities present. A good starting point is a binary solvent system that provides a significant difference in solubility at high and low temperatures. For a compound like this, which has both polar and non-polar characteristics, consider the following:
-
Toluene/Hexane or Toluene/Petroleum Ether: Toluene will likely dissolve the compound when hot, and the addition of a non-polar solvent like hexane or petroleum ether upon cooling will induce crystallization.[3]
-
Ethanol/Water: The compound should be soluble in hot ethanol, and the slow addition of water until turbidity is observed, followed by cooling, can yield pure crystals.[3]
It is always recommended to test solubility in small-scale trials before committing the bulk of your material.
Q3: Is column chromatography a suitable purification method for this compound?
A3: Yes, silica gel column chromatography can be a very effective method for obtaining highly pure this compound, especially for removing impurities with similar acidity.[5] A common issue with carboxylic acids on silica gel is tailing of the spot on TLC. This can often be mitigated by adding a small amount of acetic acid (0.5-1%) to the eluent. A typical eluent system would be a gradient of ethyl acetate in petroleum ether or hexanes.
Q4: How can I confirm the purity of my final product?
A4: A combination of techniques should be used to confirm the purity:
-
Melting Point: A sharp melting point that is consistent with the literature value is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any impurities. ¹⁹F NMR can be particularly useful for confirming the presence and purity of the trifluoromethyl group.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying purity. A single sharp peak is indicative of a pure compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, 10 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with 1M sodium hydroxide solution. Drain the lower aqueous layer into a clean flask. Repeat the extraction twice more with fresh 1M NaOH.
-
Combine the aqueous extracts. Wash this combined aqueous layer with a small portion of the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1M hydrochloric acid while stirring. The pure carboxylic acid should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Protocol 2: Recrystallization
-
In a flask, dissolve the this compound in the minimum amount of a hot solvent (e.g., toluene).
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.[6]
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals on the filter paper with a small amount of ice-cold solvent.[6]
-
Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of this compound.
Caption: Decision workflow for purification.
References
Troubleshooting guide for Simmons-Smith cyclopropanation of electron-deficient olefins
Technical Support Center: Simmons-Smith Cyclopropanation
Guide: Troubleshooting Simmons-Smith Reactions for Electron-Deficient Olefins
Welcome to the technical support guide for the Simmons-Smith cyclopropanation of challenging substrates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you diagnose and solve issues encountered in your research. This guide is structured to address the specific difficulties that arise when attempting to cyclopropanate electron-deficient olefins, a known limitation of the classical Simmons-Smith reaction.
The Core Challenge: An Electronic Mismatch
The fundamental issue with applying the Simmons-Smith reaction to electron-deficient olefins (e.g., α,β-unsaturated esters, ketones, nitriles) lies in an electronic mismatch. The active reagent, an organozinc carbenoid like iodomethylzinc iodide (ICH₂ZnI), is electrophilic in nature.[1][2][3][4] It seeks out electron-rich double bonds. Consequently, when an electron-poor alkene is used as the substrate, the reaction is often sluggish, low-yielding, or fails completely.[1][5][6]
This guide will walk you through troubleshooting strategies, from modifying the zinc reagent to employing alternative catalytic systems, to overcome this inherent challenge.
Troubleshooting Guide: Common Problems & Solutions
Question 1: I see little to no conversion of my starting material. What is the primary cause and how can I fix it?
Answer: Low or no conversion is the most common issue and typically points to insufficient reactivity of the carbenoid reagent towards your electron-poor substrate.
Probable Cause A: Standard Reagent is Not Reactive Enough The classic Zn-Cu couple is often not potent enough for this task. You need to employ a more active and nucleophilic carbenoid system.
Solutions:
-
Switch to the Furukawa Modification: This method uses diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂). It is generally more reactive and reproducible than the heterogeneous Zn-Cu couple.[7][8][9]
-
Employ the Shi Modification (Recommended): For electron-deficient alkenes, the Shi modification is often the most effective choice. It generates a more nucleophilic zinc carbenoid (CF₃CO₂ZnCH₂I) by pre-treating diethylzinc with trifluoroacetic acid (TFA) before the addition of diiodomethane.[7][9] This modified reagent can successfully cyclopropanate a range of unfunctionalized and electron-deficient alkenes.[9]
Probable Cause B: Inactive Reagents or Improper Solvent Choice The success of the reaction is highly dependent on the quality of the reagents and the reaction environment.
Solutions:
-
Reagent Quality: Ensure your diethylzinc is of high purity and handled under strictly anhydrous and anaerobic conditions. Diiodomethane should be fresh or purified to remove iodine, which can interfere with the reaction.
-
Solvent Choice: The rate of the Simmons-Smith reaction decreases as the basicity of the solvent increases.[8] Use non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[8][10] Avoid ethers or other Lewis basic solvents which can coordinate to the zinc center and reduce its reactivity.
Question 2: My reaction is messy, with low yields of the desired product and significant side product formation. What's going wrong?
Answer: A messy reaction profile often indicates decomposition of the starting material or product, or competing reaction pathways.
Probable Cause A: Lewis Acid-Catalyzed Decomposition The reaction byproduct, zinc iodide (ZnI₂), is a Lewis acid that can catalyze decomposition or polymerization, especially with sensitive substrates.[9]
Solution:
-
Scavenge the Lewis Acid: Add a slight excess of diethylzinc (relative to diiodomethane) to the reaction. The excess Et₂Zn will react with the generated ZnI₂ to form the less acidic EtZnI.[9] Alternatively, the reaction can be quenched with pyridine, which coordinates to and deactivates the zinc byproducts.[9]
Probable Cause B: For α,β-Unsaturated Carbonyls, Michael Addition is Competing For substrates like enones or enoates, the highly electrophilic zinc reagent can promote side reactions. A fundamentally different approach using a nucleophilic carbenoid is often superior.
Solution:
-
Use the Corey-Chaykovsky Reaction: This reaction employs a sulfoxonium ylide, which is a nucleophilic carbenoid. It is highly effective for the cyclopropanation of α,β-unsaturated ketones and esters, often providing near-quantitative yields where Simmons-Smith variants fail.[5] This method avoids the use of electrophilic metal carbenoids altogether.
Probable Cause C: Sluggish Reaction Leading to Thermal Decomposition If the reaction is too slow, prolonged heating can lead to degradation.
Solution:
-
Consider Catalysis: Recent literature has shown that nickel catalysts can drastically accelerate the cyclopropanation of electron-deficient alkenes with Et₂Zn and CH₂I₂.[6] This allows the reaction to proceed under milder conditions and shorter timeframes, minimizing side reactions.
Decision-Making Flowchart for Troubleshooting
This flowchart can guide your experimental choices when facing challenges with your reaction.
Caption: Troubleshooting decision flowchart for Simmons-Smith reactions.
Comparative Overview of Methods
| Method | Reagents | Substrate Scope | Key Advantage | Key Disadvantage |
| Standard Simmons-Smith | CH₂I₂, Zn-Cu couple | Electron-rich olefins | Well-established, good for allylic alcohols | Ineffective for electron-deficient olefins |
| Furukawa Modification | CH₂I₂, Et₂Zn | Electron-rich & some unfunctionalized olefins | More reactive and reproducible than standard method[9] | Still sluggish for many electron-poor substrates |
| Shi Modification | CH₂I₂, Et₂Zn, CF₃COOH | Electron-deficient olefins [9] | Generates a more nucleophilic carbenoid[9] | Requires careful handling of pyrophoric and corrosive reagents |
| Nickel-Catalyzed | CH₂I₂, Et₂Zn, Ni catalyst | Electron-deficient olefins [6] | Drastically accelerates the reaction[6] | Requires screening of catalysts and ligands |
| Corey-Chaykovsky | Sulfoxonium ylide | α,β-Unsaturated carbonyls | Uses a nucleophilic carbenoid, excellent yields[5] | Not a Simmons-Smith reaction; different mechanism |
Key Experimental Protocols
Protocol 1: Shi Modification for Cyclopropanation of an α,β-Unsaturated Ester
This protocol is adapted from literature procedures and is a robust starting point for electron-deficient substrates.[9][11]
-
Apparatus Setup: Under a nitrogen or argon atmosphere, add anhydrous dichloromethane (DCM, 0.5 M final concentration) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Reagent Preparation: Cool the flask to 0 °C. Carefully add a solution of diethylzinc (1.0 M in hexanes, 2.0 eq) via syringe.
-
Acid Addition (Caution!): In the dropping funnel, prepare a solution of trifluoroacetic acid (2.0 eq) in anhydrous DCM. Add this solution dropwise to the vigorously stirred diethylzinc solution at 0 °C. Vigorous gas evolution (ethane) will occur. A thick white slurry will form. Allow the mixture to stir at room temperature for 1-2 hours until gas evolution ceases.
-
Carbenoid Formation: Cool the white slurry to -10 °C. Add a solution of diiodomethane (2.0 eq) in anhydrous DCM dropwise. Stir at this temperature until the mixture becomes a clear, homogeneous solution.
-
Substrate Addition: Add a solution of your electron-deficient olefin (e.g., methyl cinnamate, 1.0 eq) in anhydrous DCM dropwise at -10 °C.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor progress by TLC or GC-MS.
-
Workup: Carefully quench the reaction by pouring it into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) and disodium EDTA. Add saturated ammonium chloride (NH₄Cl) to dissolve any remaining precipitates. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Corey-Chaykovsky Reaction (Alternative for Enones)
This is a general procedure for the most common alternative to the Simmons-Smith reaction for α,β-unsaturated carbonyls.
-
Ylide Formation: Under a nitrogen or argon atmosphere, add trimethylsulfoxonium iodide (1.1 eq) to a flame-dried flask with anhydrous DMSO. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at room temperature. Stir the resulting milky suspension for 1 hour or until gas evolution (H₂) ceases.
-
Substrate Addition: Cool the ylide solution to 0 °C. Add a solution of your α,β-unsaturated ketone (1.0 eq) in a minimal amount of anhydrous DMSO dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Workup: Quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Mechanistic Insight: Electrophilic vs. Nucleophilic Attack
Understanding the difference in mechanism between the Simmons-Smith and Corey-Chaykovsky reactions is key to selecting the right method for your substrate.
Caption: Simmons-Smith vs. Corey-Chaykovsky reaction mechanisms.
Frequently Asked Questions (FAQs)
-
Q: Why exactly is the Simmons-Smith reaction so slow with my α,β-unsaturated ester?
-
Q: I have an α,β-unsaturated amide. Which modified procedure should I start with?
-
A: For any α,β-unsaturated carbonyl-type compound (ketone, ester, amide), the Corey-Chaykovsky reaction is often a more reliable starting point than any Simmons-Smith variant due to the favorable nucleophilic addition mechanism.[5] If you must use a Simmons-Smith type reaction, the Shi modification is the most promising.[9]
-
-
Q: Can I use dibromomethane instead of diiodomethane to lower costs?
-
A: While cheaper, dibromomethane is generally less reactive. However, some catalytic systems, particularly a nickel-catalyzed protocol reported by Kanai, have shown it to be effective, sometimes even more so than diiodomethane in that specific system.[6] For most modified procedures (Furukawa, Shi), diiodomethane is the standard and recommended reagent.
-
-
Q: How can I best monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is effective for most substrates, staining with potassium permanganate or p-anisaldehyde to visualize both the starting material and the more non-polar cyclopropane product. For volatile compounds or for more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. A small aliquot can be carefully quenched in saturated NaHCO₃, extracted with ether, and directly injected.
-
References
- 1. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. Simmons‐Smith Cyclopropanation Reaction | Semantic Scholar [semanticscholar.org]
- 5. reddit.com [reddit.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
Challenges in the scale-up of trifluoromethylated cyclopropane synthesis
Technical Support Center: Trifluoromethylated Cyclopropane Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The trifluoromethylated cyclopropane motif is a privileged scaffold in medicinal chemistry, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[1][2][3] However, the journey from small-scale discovery to large-scale production is fraught with challenges. The high ring strain of cyclopropanes, combined with the unique electronic properties of the trifluoromethyl group, demands careful optimization and troubleshooting.[4][5]
This guide provides field-proven insights and solutions to common issues encountered during the synthesis and scale-up of these valuable compounds.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing trifluoromethylated cyclopropanes?
A1: The primary methods involve the [2+1] cycloaddition of an alkene with a trifluoromethylcarbene precursor.[2] Key strategies include:
-
Metal-Catalyzed Reactions with Diazo Compounds: This is a widely used method involving the reaction of an alkene with a trifluoromethyl-containing diazo compound (e.g., 2-diazo-1,1,1-trifluoroethane, CF₃CHN₂) in the presence of a transition metal catalyst, typically based on rhodium(II) or copper(I).[6][7][8][9] These catalysts form a metal-carbene intermediate that then transfers the trifluoromethylcarbene to the alkene.
-
Simmons-Smith Type Reactions: This classic cyclopropanation method can be adapted using fluorinated reagents.[4][10] It involves an organozinc carbenoid, which is generally less reactive but can be suitable for specific substrates.
-
Deoxyfluorination of Cyclopropane Carboxylic Acids: A scalable approach involves the deoxyfluorination of readily available cyclopropane carboxylic acids using reagents like sulfur tetrafluoride (SF₄).[11][12] This method avoids the handling of potentially explosive diazo compounds.
-
Photocatalytic Methods: Emerging strategies utilize photocatalysis to generate a 1-(trifluoromethyl)cyclopropyl radical from a stable precursor, which can then be coupled with various substrates.[13]
Q2: Why is achieving high stereoselectivity so challenging?
A2: Stereocontrol (both diastereoselectivity and enantioselectivity) is a critical challenge. The outcome is highly dependent on the interplay between the substrate, reagent, and catalyst.
-
Diastereoselectivity (cis vs. trans): For substituted alkenes, two diastereomers can form. The trans product is often thermodynamically favored. Achieving high selectivity for the less stable cis isomer is a significant challenge and often requires specially designed catalysts or biocatalytic methods.[2]
-
Enantioselectivity: For asymmetric synthesis, chiral catalysts or auxiliaries are necessary. The effectiveness of these systems can be sensitive to reaction temperature, solvent, and even minor impurities.[1][6][14] Dirhodium complexes with chiral ligands and engineered myoglobin biocatalysts have shown excellent results in achieving high enantiomeric excess (ee).[6][7]
Q3: What are the primary safety concerns when scaling up these reactions?
A3: Safety is paramount, especially during scale-up. Key hazards include:
-
Diazo Compounds: Trifluoromethylated diazo compounds are potentially toxic and explosive.[15][16] They are sensitive to heat, light, and acid. For large-scale work, in situ generation or the use of flow chemistry is strongly recommended to avoid the accumulation of large quantities of this hazardous material.[6][17] DSC analysis is often used to determine the thermal stability and decomposition energy of diazo compounds.[18]
-
Pyrophoric Reagents: Some methods may use pyrophoric reagents like diethylzinc (Et₂Zn), which ignites spontaneously in air and reacts violently with water.[10] Strict inert atmosphere techniques are mandatory.
-
Exothermic Reactions: Cyclopropanation reactions are often highly exothermic.[19] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. This can lead to a thermal runaway if not properly controlled, causing solvent to boil and increasing pressure, which poses a significant safety risk.[19]
-
Fluorinating Agents: Reagents like sulfur tetrafluoride (SF₄) are highly toxic and corrosive. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[20]
Part 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.
Troubleshooting Workflow
The following diagram outlines a general approach to diagnosing and solving common issues in trifluoromethylated cyclopropane synthesis.
Caption: A systematic workflow for troubleshooting common synthesis problems.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction shows very little consumption of the starting alkene, even after extended reaction times. What are the likely causes?
A: This common issue often points to problems with reagent activity or reaction conditions.
-
Cause 1: Inactive Catalyst. The metal catalyst is the heart of the reaction. It may be inactive due to oxidation, poisoning by impurities, or inherent instability.
-
Solution:
-
Use Fresh Catalyst: Ensure the catalyst, especially sensitive ones like Rh(II) complexes, is fresh or has been stored properly under an inert atmosphere.[14][21]
-
Purify Starting Materials: Impurities in the alkene or solvent (e.g., water, amines, thiols) can poison the catalyst. Ensure all materials are rigorously purified and dried.
-
Increase Catalyst Loading: As a diagnostic tool, try increasing the catalyst loading (e.g., from 1 mol% to 5 mol%). If reactivity improves, catalyst activity is likely the issue.
-
Screen Catalysts: Not all catalysts are equally effective for all substrates. Copper(I) iodide (CuI) has been shown to be effective where traditional Rh₂(OAc)₄ fails for certain substrates.[8]
-
-
-
Cause 2: Decomposed Diazo Reagent. Trifluoromethyl diazo compounds are unstable. If generated and stored, they may have decomposed.
-
Solution:
-
Use Freshly Prepared Diazo: Ideally, generate the diazo compound and use it immediately.[15]
-
Slow Addition: Add the diazo compound slowly to the reaction mixture via syringe pump. This keeps its instantaneous concentration low, minimizing decomposition and side reactions.[14]
-
Consider In Situ Generation: Some protocols allow for the in situ generation of the diazo compound, which is safer and more efficient.[6]
-
-
-
Cause 3: Sub-optimal Reaction Conditions. The reaction temperature or solvent may not be appropriate for the specific substrate/catalyst combination.
-
Solution:
-
Optimize Temperature: While some reactions run at room temperature, others require heating to overcome the activation energy.[8] Conversely, if the diazo reagent is decomposing too quickly, cooling the reaction may be necessary.
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[21][22] In some cases, changing the solvent can dramatically alter the reaction pathway, for instance, favoring cyclopropanation over pyrazoline formation.[22]
-
-
Issue 2: Poor Diastereoselectivity or Enantioselectivity
Q: I've formed the cyclopropane product, but as a mixture of stereoisomers. How can I improve the selectivity?
A: Achieving high stereoselectivity requires fine-tuning the steric and electronic interactions within the transition state.
-
Cause 1: Ineffective Chiral Ligand/Catalyst. The chiral environment provided by the catalyst is insufficient to effectively differentiate between the two faces of the alkene or the two possible approaches of the carbene.
-
Solution:
-
Screen Chiral Ligands: For enantioselectivity, the choice of ligand is crucial. Dirhodium catalysts derived from amino acids, like Rh₂(R-PTAD)₄, have shown exceptional enantioselectivity (up to 98% ee).[6]
-
Consider Biocatalysis: Engineered enzymes, such as myoglobin variants, can offer outstanding diastereo- and enantioselectivity (>99% de, >99% ee) and may even provide access to the opposite enantiomer by using different enzyme mutations.[7][23]
-
Optimize Catalyst Loading and Temperature: Lowering the reaction temperature often enhances selectivity by reducing the kinetic energy of the system, allowing the subtle energy differences in the diastereomeric transition states to have a greater effect.
-
-
-
Cause 2: Substrate Geometry. The geometry of the starting alkene (E/Z) directly impacts the relative stereochemistry of the product in concerted reactions.[14][24]
-
Solution:
-
Confirm Substrate Purity: Ensure your starting alkene is a single, pure isomer. Isomeric impurities will lead to a mixture of products.
-
Substrate Control: For substrates with directing groups (e.g., allylic alcohols), the hydroxyl group can coordinate to the metal center, directing the cyclopropanation to one face of the double bond.[14] This can be a powerful tool for controlling diastereoselectivity.
-
-
Issue 3: Significant Byproduct Formation
Q: My crude NMR shows multiple unwanted signals, complicating purification and lowering the yield. What are the likely side reactions?
A: Byproducts often arise from the decomposition of reactive intermediates or alternative reaction pathways.
-
Cause 1: Diazo Compound Dimerization/Decomposition. Before reacting with the alkene, the carbene intermediate can react with another molecule of the diazo compound or decompose via other pathways.
-
Solution:
-
Slow Addition: As mentioned previously, slow addition of the diazo reagent is critical to maintain a low concentration and favor the desired bimolecular reaction with the alkene.[14]
-
Use an Excess of Alkene: Using the alkene as the limiting reagent can be problematic. An excess of the alkene (e.g., 1.5 to 5 equivalents) ensures the carbene is more likely to be trapped by the alkene than to undergo side reactions.
-
-
-
Cause 2: Ring-Opening or Rearrangement. The trifluoromethyl group can influence the stability of the cyclopropane ring, which may be susceptible to opening under certain conditions (e.g., acidic workup).[14]
-
Solution:
-
Neutral Workup: Avoid acidic conditions during the workup. Use a mild quench like saturated sodium bicarbonate solution.[10]
-
Analyze Crude Mixture: Identify the structure of the byproducts. This can provide mechanistic clues. For example, the formation of pyrazolines suggests a [3+2] cycloaddition is competing with the desired [2+1] carbene addition.[22]
-
-
Issue 4: Difficulty in Product Purification
Q: I am losing a significant amount of my product during column chromatography or rotary evaporation. How can I improve my isolated yield?
A: Fluorinated compounds often have unique physical properties that require modified purification techniques.[10][25]
-
Cause 1: Product Volatility. The CF₃ group can significantly increase the volatility of a molecule compared to its non-fluorinated analog.
-
Solution:
-
Gentle Solvent Removal: Use a rotary evaporator at low temperature and reduced pressure. Do not leave the flask under high vacuum for extended periods after the solvent is removed.[10]
-
Co-distillation with High-Boiling Solvent: If volatility is extreme, consider adding a small amount of a high-boiling, non-polar solvent (e.g., hexadecane) to the crude mixture before the final stages of evaporation to act as a "keeper."
-
-
-
Cause 2: Co-elution with Impurities. The product and a byproduct may have very similar polarities, making separation by standard silica gel chromatography difficult.
-
Solution:
-
Systematic TLC Screen: Before running a large column, perform a thorough screen of different solvent systems (e.g., hexanes/ethyl acetate, hexanes/DCM, pentane/ether) on TLC plates to find the optimal eluent for separation.[25]
-
Alternative Stationary Phases: If silica gel fails, consider other stationary phases like alumina (basic or neutral) or reverse-phase (C18) silica.[25]
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification method to remove small amounts of impurities and may be more scalable than chromatography.[25]
-
-
Part 3: Key Experimental Protocol
Rh(II)-Catalyzed Asymmetric Cyclopropanation of Styrene
This protocol is adapted from methodologies demonstrating high enantioselectivity using chiral dirhodium catalysts.[6]
Safety: This procedure involves a trifluoromethyl diazo compound, which is potentially explosive and toxic. All manipulations must be conducted in a certified chemical fume hood behind a blast shield. Appropriate PPE, including safety glasses, a lab coat, and gloves, is mandatory.
Materials:
-
Dirhodium(II) catalyst (e.g., Rh₂(S-PTAD)₄, 1 mol%)
-
Styrene (1.2 mmol, purified by passing through a short plug of basic alumina)
-
Anhydrous 1,2-dichloroethane (DCE, 10 mL)
-
2-Diazo-1,1,1-trifluoroethane (CF₃CHN₂) solution in DCE (e.g., 0.5 M, 1.0 mmol)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reactor Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the dirhodium catalyst (1 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous DCE (8 mL) followed by the purified styrene (1.2 mmol).
-
Diazo Addition: Prepare a syringe pump with a solution of 2-diazo-1,1,1-trifluoroethane in DCE (1.0 mmol in 2 mL). Begin the slow addition of the diazo solution to the stirred reaction mixture over a period of 4-6 hours at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the diazo compound (often yellow/orange) can also be a visual indicator.
-
Quenching: Once the reaction is complete (or the diazo addition is finished), continue stirring for an additional 30 minutes. Carefully quench any remaining diazo compound by adding a few drops of acetic acid.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure at low temperature (<30 °C).
-
Load the crude residue onto a silica gel column.
-
-
Purification: Purify the product by flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) as determined by prior TLC analysis.
-
Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and chiral HPLC to determine the yield and enantiomeric excess.
References
- 1. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. BJOC - Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups [beilstein-journals.org]
- 9. Catalytic Asymmetric Deoxygenative Cyclopropanation Reactions by a Chiral Salen-Mo Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. orgsyn.org [orgsyn.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. rapid exothermic reactions: Topics by Science.gov [science.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Diastereoselective Synthesis of Substituted Cyclopropanecarboxylic Acids
Welcome to the technical support center for the synthesis of substituted cyclopropanecarboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the diastereoselectivity of their cyclopropanation reactions. Here, you will find practical, in-depth answers to common challenges, grounded in established chemical principles and supported by peer-reviewed literature.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing actionable advice to improve your diastereomeric outcomes.
Question 1: My Simmons-Smith cyclopropanation of a chiral allylic alcohol is giving a low diastereomeric ratio (dr). How can I improve the syn-selectivity?
Answer:
Low syn-selectivity in the Simmons-Smith reaction of allylic alcohols is a frequent challenge, particularly with (E)-disubstituted olefins. The key to high selectivity is effective chelation between the zinc carbenoid and the substrate's hydroxyl group, which directs the cyclopropanation to the same face as the alcohol.[1][2] If you are observing poor diastereoselectivity, consider the following factors:
-
The Nature of the Zinc Carbenoid: The choice of reagents to generate the zinc carbenoid is critical. The classical Simmons-Smith reagent (Zn-Cu couple and CH₂I₂) in ether can sometimes lead to modest ratios.[3] Switching to the Furukawa modification (Et₂Zn and CH₂I₂) in a non-complexing solvent like dichloromethane or 1,2-dichloroethane often enhances the electrophilicity of the zinc reagent, promoting stronger coordination and higher diastereoselectivity.[4][5] It has been demonstrated that this modification can significantly improve diastereomeric ratios for challenging substrates.[6]
-
Solvent Choice: The solvent plays a crucial role in the rate and selectivity of the Simmons-Smith reaction.[7] Highly coordinating solvents like tetrahydrofuran (THF) can compete with the substrate's hydroxyl group for coordination to the zinc center, thereby diminishing the directing effect and lowering diastereoselectivity.[8] Using non-polar, non-complexing solvents such as dichloromethane (DCM) or hexane is generally recommended to maximize the substrate-directing effect.[3][8]
-
Protecting Groups: While the free hydroxyl group is an excellent directing group, steric hindrance around it can impede effective chelation. If your substrate is sterically demanding, ensure that any adjacent protecting groups are not excessively bulky. In some cases, protecting the allylic alcohol as a silyl ether can still result in syn-direction, but the directing effect is generally weaker than that of the free hydroxyl group.[3]
-
Substrate Conformation: The conformation of the allylic alcohol in the transition state is crucial for effective facial direction. The reaction is believed to proceed through a transition state that minimizes A(1,3) strain. For acyclic systems, this often means the smallest substituent is positioned gauche to the double bond. Analyze your substrate for potential conformational biases that might disfavor the chelation-controlled transition state.
Workflow for Optimizing Simmons-Smith Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Question 2: I am performing a rhodium-catalyzed cyclopropanation with ethyl diazoacetate (EDA) and getting a nearly 1:1 mixture of cis and trans diastereomers. What factors control this selectivity?
Answer:
Achieving high diastereoselectivity in transition metal-catalyzed cyclopropanations with diazoacetates is a nuanced task, heavily dependent on a synergistic interplay between the catalyst, substrate, and reaction conditions.[9][10] A 1:1 mixture of diastereomers indicates a lack of effective stereochemical communication in the transition state. Here’s how to troubleshoot this:
-
Catalyst and Ligand Design: The choice of metal and its ligand sphere is paramount.
-
Rhodium Catalysts: Dirhodium tetraacetate (Rh₂(OAc)₄) is a common catalyst but often provides low diastereoselectivity with simple diazoacetates.[11] Exchanging the acetate ligands for bulkier carboxylates, such as triphenylacetates, can create a more sterically demanding environment around the metal carbene intermediate, favoring the formation of the less hindered trans cyclopropane.[12]
-
Copper Catalysts: Copper complexes with chiral ligands, such as bis(oxazoline) (BOX) ligands, are well-known for inducing high levels of both diastereoselectivity and enantioselectivity.[13] Screening different BOX or other bidentate nitrogen ligands is a standard approach to optimize the reaction.
-
Cobalt Catalysts: Cobalt(II) porphyrin complexes have emerged as versatile catalysts where diastereoselectivity can be tuned. Different porphyrin ligands or the use of additives can favor either the trans or cis isomer.[14]
-
-
Diazo Reagent: The structure of the diazo compound has a significant impact.
-
Steric Bulk: Increasing the steric bulk of the ester group on the diazoacetate (e.g., from ethyl to tert-butyl) can dramatically increase the preference for the trans product due to steric repulsion with the alkene substituents in the transition state.[10]
-
Electronic Effects: Using diazo compounds with two electron-withdrawing groups, like diazomalonates, can sometimes lead to different selectivity profiles, although these substrates can be less reactive.[15]
-
-
Solvent and Temperature:
-
Solvent: Non-coordinating solvents like dichloromethane or chloroform are generally preferred.[16] Solvents can influence catalyst activity and, in some cases, selectivity.[3]
-
Temperature: Low temperatures (e.g., -78 °C) can be crucial, especially with more reactive diazo compounds, to prevent side reactions like β-hydride elimination and to enhance selectivity by favoring the transition state with the lowest activation energy.[12]
-
Comparative Data on Catalyst Performance
| Catalyst System | Typical Substrate | Predominant Isomer | Typical d.r. | Reference |
| Rh₂(OAc)₄ | Styrene + EDA | trans | 1:1 to 3:1 | [10] |
| Rh₂(OCOTr)₄ | Styrene + α-Alkyl-α-diazoester | trans | >95:5 | [12] |
| Cu(I)-BOX | 1,2-Disubstituted Alkenes | Varies with ligand | Can be >95:5 | [13] |
| Co(II)-Porphyrin | Styrene + EDA | Tunable (cis or trans) | Can be >95:5 | [14] |
Question 3: My Corey-Chaykovsky reaction with an α,β-unsaturated ketone is giving the epoxide instead of the desired cyclopropane. How can I favor cyclopropanation?
Answer:
The regioselectivity of the Corey-Chaykovsky reaction (1,2-addition leading to an epoxide vs. 1,4-conjugate addition leading to a cyclopropane) is primarily controlled by the type of sulfur ylide used.[17][18]
-
Choice of Ylide:
-
Dimethylsulfonium methylide ((CH₃)₂SCH₂) : This ylide is considered "softer" and less stable. It typically favors 1,2-addition to the carbonyl group of enones, resulting in epoxidation.[17]
-
Dimethylsulfoxonium methylide ((CH₃)₂SOCH₂, Corey's ylide) : This ylide is "harder," more stable, and sterically bulkier. It preferentially undergoes 1,4-conjugate addition to the enone system, which, after an intramolecular ring-closing displacement, yields the cyclopropane.[17][19] The 1,4-addition is often irreversible and energetically favored over the reversible 1,2-addition.[17]
-
To favor cyclopropanation, you must use dimethylsulfoxonium methylide . If you are observing epoxidation, it is highly likely you are using, or inadvertently generating, the sulfonium ylide.
-
Reaction Conditions: The reaction is typically performed by deprotonating the corresponding sulfoxonium salt (e.g., trimethylsulfoxonium iodide) with a strong base like sodium hydride (NaH) in a solvent like DMSO or THF.[18] Ensure your base is sufficiently strong and your reagents are pure to generate the correct ylide.
Mechanism: Ylide Choice Dictates Regioselectivity
Caption: Ylide choice in the Corey-Chaykovsky reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between substrate-controlled and reagent-controlled diastereoselectivity in cyclopropanation?
A1:
-
Substrate-controlled diastereoselectivity arises from a chiral center or a directing group already present in the alkene substrate. A classic example is the Simmons-Smith cyclopropanation of a chiral allylic alcohol, where the hydroxyl group chelates to the zinc reagent and directs the carbene delivery to one face of the double bond.[1][2] The stereochemical information is transferred from the substrate to the product.
-
Reagent-controlled diastereoselectivity occurs when a chiral reagent or catalyst is used to cyclopropanate an achiral or racemic substrate. The chirality of the catalyst system dictates the facial selectivity of the carbene addition. This is common in transition-metal-catalyzed reactions using chiral ligands, such as copper-BOX or rhodium-chiral carboxylate systems, to achieve high enantio- and diastereoselectivity.[20][21][22]
Q2: Can I use a chiral auxiliary to control diastereoselectivity?
A2: Yes, using a chiral auxiliary attached to the substrate is a powerful and well-established strategy.[20] The auxiliary creates a chiral environment that biases the approach of the cyclopropanating agent to one face of the alkene. Common strategies include:
-
Attaching chiral auxiliaries like Evans's oxazolidinones to α,β-unsaturated carbonyl compounds.[20]
-
Using camphor-derived auxiliaries to form chiral acetals with α,β-unsaturated aldehydes, which then undergo highly diastereoselective Simmons-Smith cyclopropanation.[23] The auxiliary is typically cleaved after the reaction to yield the enantioenriched cyclopropanecarboxylic acid.[21][22]
Q3: Are there organocatalytic methods for diastereoselective cyclopropanation?
A3: Absolutely. Organocatalysis has emerged as a robust alternative to metal-based methods.[24][25] These reactions often proceed via Michael-initiated ring closure (MIRC) pathways.[20] For example, chiral aminocatalysts, such as prolinol derivatives, can activate α,β-unsaturated aldehydes by forming a chiral iminium ion.[26] This intermediate then reacts with a nucleophile (like a bromomalonate), followed by an intramolecular alkylation to form the cyclopropane ring with high levels of diastereo- and enantiocontrol.[26][27]
Experimental Protocols
Protocol 1: High-Diastereoselectivity Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol is optimized for the syn-selective cyclopropanation of a chiral allylic alcohol.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add the allylic alcohol (1.0 equiv) to a flame-dried flask containing anhydrous dichloromethane (DCM, 0.1 M). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diethylzinc (2.0 equiv, typically a 1.0 M solution in hexanes) dropwise to the stirred solution.[4] Stir for 15 minutes at 0 °C.
-
Carbene Source: Add diiodomethane (2.0 equiv) dropwise to the mixture. The solution may become cloudy.
-
Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclopropane diastereomer.
Note: Ensure all reagents are of high purity and solvents are anhydrous, as water can inhibit the reaction.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. benchchem.com [benchchem.com]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Highly diastereo- and enantioselective cyclopropanation of 1,2-disubstituted alkenes. | Semantic Scholar [semanticscholar.org]
- 14. Diastereoselective and enantioselective cyclopropanation of alkenes catalyzed by cobalt porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 18. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 21. Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Diastereoselective cyclopropanation of α,β-unsaturated acetals of a novel camphor-derived chiral auxiliary | Semantic Scholar [semanticscholar.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Enantioselective organocatalytic cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid
Welcome to the technical support center for the synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established synthetic routes and field-proven insights to help you navigate the challenges of this multi-step synthesis.
The most common and scalable synthetic route involves two key stages:
-
Phase-Transfer Catalyzed (PTC) Cyclopropanation: The formation of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile from 4-(trifluoromethyl)phenylacetonitrile and a 1,2-dihaloethane.
-
Hydrolysis: The conversion of the cyclopropanecarbonitrile intermediate to the final carboxylic acid product.
This guide is structured to address specific issues that may arise during each of these critical stages.
Part 1: Troubleshooting Guide
This section addresses common problems observed during the synthesis, their probable causes, and recommended solutions.
Stage 1: Phase-Transfer Catalyzed (PTC) Cyclopropanation
The PTC-mediated reaction of 4-(trifluoromethyl)phenylacetonitrile with an electrophile like 1,2-dibromoethane is an efficient method for constructing the cyclopropane ring. However, several side reactions can compete with the desired pathway.
digraph "PTC_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
}
Caption: The hydrolysis proceeds via an amide intermediate, which can be a major impurity if the reaction is incomplete.
Q1: My final product is contaminated with a significant amount of a neutral, less polar compound. NMR analysis suggests it's the corresponding amide.
A1: This is the most common side product, resulting from incomplete hydrolysis.
-
Probable Cause: The second step of hydrolysis (amide to carboxylic acid) is often slower than the first step (nitrile to amide), especially for sterically hindered substrates.
-
Solution 1 (Basic Hydrolysis): Increase the reaction time and/or temperature. A mixture of ethylene glycol and aqueous NaOH or KOH heated to 120-150 °C is often effective. Be aware that prolonged heating at very high temperatures can risk degradation of the trifluoromethyl group.
-
Solution 2 (Acidic Hydrolysis): Refluxing in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) can also drive the reaction to completion.
-
Purification: If the amide is present in the final product, it can be difficult to separate by standard silica gel chromatography due to similar polarities. A basic aqueous extraction can be effective: dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with aqueous NaOH or Na2CO3. The desired carboxylic acid will move into the aqueous phase as its carboxylate salt, while the neutral amide remains in the organic layer. The aqueous layer can then be re-acidified and extracted to recover the pure acid.
-
Q2: I am concerned about the stability of the trifluoromethyl group under my harsh hydrolysis conditions.
A2: The trifluoromethyl group is generally very stable, but extreme conditions can cause degradation.
-
Probable Cause: While robust, the C-F bonds can be susceptible to hydrolysis under very strong basic conditions at high temperatures, which would convert the -CF3 group to a -COOH group, leading to a dicarboxylic acid impurity. [1][2][3] * Solution: Monitor the reaction carefully and avoid unnecessarily long reaction times or extreme temperatures (>160 °C). If degradation is suspected, consider using acidic hydrolysis conditions, under which the -CF3 group is generally more stable. A well-controlled basic hydrolysis using ethylene glycol as a solvent at around 120-140 °C is usually a safe and effective compromise.
Q3: My overall yield is low after purification, and I observe some baseline material on my TLC plate.
A3: This could be due to several factors, including the formation of polymeric material or difficulties during workup.
-
Probable Cause 1 (Polymerization): Vigorous reaction conditions during the initial cyclization can sometimes lead to polymer formation. [4] * Solution: Ensure good temperature control during the PTC step. Dropwise addition of the alkylating agent is crucial.
-
Probable Cause 2 (Emulsions during Workup): The workup of PTC reactions, especially those with concentrated base, can lead to the formation of stable emulsions, trapping the product and leading to yield loss.
-
Solution: During the workup, add brine (saturated aqueous NaCl) to the aqueous layer to help break emulsions. If an emulsion persists, filtration through a pad of Celite can be effective.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best choice of 1,2-dihaloethane for the PTC reaction?
A1: 1,2-dibromoethane is generally preferred over 1,2-dichloroethane. The C-Br bond is more labile than the C-Cl bond, making it a more reactive electrophile under PTC conditions. This leads to faster reaction rates and often allows for lower reaction temperatures, which can help minimize side reactions like elimination.
Q2: Can I use other bases besides 50% aqueous NaOH for the PTC step?
A2: While other bases like powdered KOH can be used, 50% aqueous NaOH is standard for this type of reaction. It provides a highly basic aqueous phase that is effective at deprotonating the arylacetonitrile, initiating the catalytic cycle. Using solid bases would change the nature of the phase transfer system and may require different catalysts or solvents.
Q3: How do I effectively monitor the progress of the hydrolysis reaction?
A3: Thin-Layer Chromatography (TLC) is a straightforward method. The starting nitrile is relatively nonpolar, the intermediate amide is of medium polarity, and the final carboxylic acid is highly polar and will often streak unless a small amount of acid (e.g., acetic acid) is added to the eluent. A good solvent system for TLC is 30-50% ethyl acetate in hexanes. You should see the disappearance of the nitrile spot and the appearance of the amide spot, which is then slowly converted to the acid spot at the baseline.
Q4: What are the typical yields I can expect for this synthesis?
A4: With an optimized protocol, the PTC cyclopropanation step can often achieve yields of 80-90%. The hydrolysis step can be more variable due to the potential for incomplete reaction. A well-executed hydrolysis can also yield 80-90%, leading to an overall yield in the range of 64-81%.
| Reaction Stage | Key Parameters | Typical Yield | Common Impurities |
| PTC Cyclopropanation | Vigorous stirring, 40-60 °C, TBAB catalyst | 80-90% | Unreacted starting material, Dimer, Elimination byproduct |
| Hydrolysis | NaOH/Ethylene Glycol, 120-140 °C | 80-90% | 1-(4-(Trifluoromethyl)phenyl)cyclopropanamide |
Part 3: Experimental Protocols
Protocol 1: Synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add 4-(trifluoromethyl)phenylacetonitrile (1.0 eq), tetrabutylammonium bromide (0.03 eq), and 50% aqueous sodium hydroxide (5.0 eq by volume relative to the nitrile).
-
Begin vigorous stirring to create a fine emulsion.
-
From the dropping funnel, add 1,2-dibromoethane (1.2 eq) dropwise over a period of 45 minutes, maintaining the internal temperature below 50 °C. An ice bath may be required to control the initial exotherm.
-
After the addition is complete, continue to stir the mixture at 45-50 °C for 3 hours.
-
Monitor the reaction by TLC or GC-MS until the starting nitrile is consumed.
-
Cool the reaction to room temperature, and dilute with water and toluene.
-
Separate the organic layer, and extract the aqueous layer twice with toluene.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or silica gel chromatography to yield the pure nitrile.
Protocol 2: Hydrolysis to this compound
-
In a round-bottom flask equipped with a reflux condenser, combine the crude 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile (1.0 eq), ethylene glycol (3-4 volumes), and sodium hydroxide pellets (3.0 eq).
-
Heat the mixture to 130 °C with stirring and maintain this temperature for 6-12 hours.
-
Monitor the reaction by TLC for the disappearance of the intermediate amide.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water.
-
Wash the aqueous solution with a nonpolar solvent like hexanes or diethyl ether to remove any neutral impurities.
-
Carefully acidify the cold aqueous solution to pH 1-2 with concentrated HCl. A white precipitate should form.
-
Extract the acidified solution three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid
Welcome to the technical support center for the purification of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges.
I. Understanding the Impurity Profile
The first step in any purification strategy is to understand the potential impurities that may be present in your crude material. The most common synthetic route to this compound involves the hydrolysis of the corresponding nitrile, 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile.
Common Impurities from Nitrile Hydrolysis:
-
Unreacted Starting Material: 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile.
-
Intermediate Amide: 1-(4-(trifluoromethyl)phenyl)cyclopropanecarboxamide.
-
Side-Products from Synthesis: Depending on the specific synthetic method used to prepare the nitrile, other impurities may be present. For instance, if a Simmons-Smith type reaction was used to form the cyclopropane ring, residual organozinc reagents or byproducts could be a concern.
The hydrolysis of nitriles can be conducted under acidic or basic conditions, and the choice of conditions can influence the impurity profile. Incomplete hydrolysis is a common issue, leading to the presence of the amide intermediate.[1]
II. Troubleshooting Purification by Recrystallization
Recrystallization is often the first line of defense for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures.
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or a high concentration of impurities depressing the melting point.
-
Causality: The compound is melting before it crystallizes.
-
Troubleshooting Steps:
-
Lower the temperature: If possible, use a solvent with a lower boiling point.
-
Use a solvent mixture: Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the oil and allow the solution to cool slowly.[2][3] Common solvent mixtures include ethanol/water and hexane/acetone.
-
Reduce the concentration: Oiling out can also be caused by a supersaturated solution cooling too quickly. Try using a slightly larger volume of solvent.
-
Seed the solution: Introduce a small crystal of the pure compound to encourage nucleation.
-
Q2: I have poor recovery after recrystallization. How can I improve my yield?
A2: Low recovery is a common issue and can be attributed to several factors.
-
Causality: Too much solvent was used, the compound has significant solubility in the cold solvent, or premature crystallization occurred.
-
Troubleshooting Steps:
-
Minimize the amount of hot solvent: Use just enough hot solvent to fully dissolve the crude product.[4][5]
-
Cool the solution slowly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[6]
-
Choose an appropriate solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold.[4][5]
-
Concentrate the mother liquor: If a significant amount of product remains in the filtrate, you can concentrate the solution by evaporation and attempt a second recrystallization.
-
Q3: What are some good starting solvents to try for the recrystallization of this compound?
A3: While the optimal solvent must be determined experimentally, here is a general guide based on the structure of your compound.
-
Rationale: The molecule has both a nonpolar aromatic ring and a polar carboxylic acid group. A solvent of intermediate polarity or a mixed solvent system is likely to be effective.
-
Suggested Solvents to Screen:
-
Ethanol
-
Isopropanol
-
Toluene
-
Heptane/Ethyl Acetate mixture
-
Toluene/Hexane mixture
-
Recrystallization Solvent Selection Workflow
Caption: A workflow for selecting an appropriate recrystallization solvent system.
III. Troubleshooting Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with similar polarities. For carboxylic acids, both normal-phase and reversed-phase chromatography can be effective.
Q4: My carboxylic acid is streaking on the silica gel column. How can I get sharp bands?
A4: Streaking, or tailing, of carboxylic acids on silica gel is a common problem due to the acidic nature of the compound interacting strongly with the silica stationary phase.
-
Causality: Strong adsorption of the carboxylic acid to the acidic silica gel surface.
-
Troubleshooting Steps:
-
Add acid to the mobile phase: Adding a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent will protonate the silanol groups on the silica surface and reduce the strong interaction with your carboxylic acid, resulting in sharper peaks.
-
Use a different stationary phase: Consider using a less acidic stationary phase, such as alumina, or switching to reversed-phase chromatography.
-
Q5: What are the recommended starting conditions for HPLC purification of this compound?
A5: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is generally a good choice for purifying carboxylic acids.
-
Rationale: RP-HPLC separates compounds based on their hydrophobicity. The trifluoromethylphenyl group provides significant hydrophobicity, making it well-suited for this technique.
-
Recommended Starting Conditions:
| Parameter | Recommendation |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or TFA |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 5% to 95% B over 20-30 minutes. |
| Flow Rate | 1 mL/min |
| Detection | UV at 254 nm or a wavelength where the compound has maximum absorbance. |
Note: These are starting conditions and may require optimization for your specific sample and impurity profile. Method validation according to ICH guidelines is crucial for ensuring the reliability of your purification method.[7][8][9]
HPLC Method Development Flowchart
Caption: A flowchart outlining the key steps in developing an HPLC purification method.
IV. Alternative Purification Strategies
Q6: Recrystallization and chromatography are not giving me the desired purity. What else can I try?
A6: If standard methods are insufficient, an acid-base extraction can be a highly effective technique for purifying carboxylic acids.
-
Principle: This method leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.
-
Protocol:
-
Dissolve the crude material in an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract the organic layer with an aqueous basic solution (e.g., 1M sodium hydroxide or sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH well below the pKa of the carboxylic acid (typically pH 2-3). This will protonate the carboxylate, causing the pure carboxylic acid to precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the purified product thoroughly.
-
This technique is particularly useful for removing non-acidic impurities.[10]
V. Purity Assessment
Q7: How can I confirm the purity of my final product?
A7: A combination of analytical techniques should be used to confirm the purity of your this compound.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run on the purified material should show a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and match the expected structure. The absence of signals corresponding to known impurities (e.g., the nitrile or amide) is a good indicator of purity. A supporting information document for a similar compound shows characteristic NMR peaks for the cyclopropyl protons and the aromatic protons.
-
Melting Point: A sharp melting point range that is consistent with the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
By systematically addressing potential impurities and employing the appropriate purification and analytical techniques, you can confidently obtain high-purity this compound for your research and development needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Home Page [chem.ualberta.ca]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Experiment 9: Organic Chemistry Part I – Introductory Chemistry Lab Manuals [ecampusontario.pressbooks.pub]
- 7. tpcj.org [tpcj.org]
- 8. jetir.org [jetir.org]
- 9. longdom.org [longdom.org]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Optimizing Catalyst Loading for the Synthesis of Arylcyclopropanecarboxylic Acids
Welcome to the technical support center for the synthesis of arylcyclopropanecarboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your catalytic cyclopropanation reactions, with a specific focus on catalyst loading.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise when planning and executing the synthesis of arylcyclopropanecarboxylic acids.
Q1: What is a typical starting catalyst loading for a metal-catalyzed cyclopropanation with a diazo compound?
A1: For initial screening, a catalyst loading of 1-5 mol% is a common starting point for rhodium(II), palladium(II), and copper(I) or (II) catalysts.[1][2] For instance, Pd(OAc)₂ has been effectively used at 5 mol% for the cyclopropanation of electron-deficient olefins.[3] Highly active catalysts, such as dirhodium tetraacetate (Rh₂(OAc)₄), can often be effective at loadings as low as 0.5-1 mol%.[4] Optimization studies may show that reducing the loading to 0.1-2.5 mol% is possible without significant loss of yield, while increasing it beyond 5-10 mol% rarely improves the outcome and can increase side reactions and costs.[5]
Q2: Which catalyst family (Rh, Pd, Cu) is best for my specific substituted aryl olefin?
A2: The optimal catalyst depends heavily on the electronic properties of your aryl olefin and the diazo reagent.
-
Rhodium(II) Catalysts (e.g., Rh₂(OAc)₄): These are highly versatile and efficient for a broad range of olefins, including electron-rich, neutral, and electron-poor ones.[4][6] They are often the first choice for their high activity and well-established reactivity.
-
Palladium(II) Catalysts (e.g., Pd(OAc)₂): Palladium catalysts have shown particular strength in the cyclopropanation of electron-deficient olefins, a challenging substrate class for traditional copper and rhodium systems.[3] They can provide high yields and excellent diastereoselectivity in these cases.[3][7]
-
Copper(I) and (II) Catalysts (e.g., Cu(acac)₂, Cu(OTf)): Copper catalysts were among the first used for cyclopropanation and remain a cost-effective and powerful option.[4][8] They are particularly useful for reactions with diazoacetates and can be tuned with chiral ligands for asymmetric synthesis.[8]
Q3: How critical is the purity of the diazo reagent (e.g., ethyl diazoacetate, EDA)?
A3: The purity of the diazo compound is absolutely critical. Acidic impurities can cause rapid decomposition of the diazo reagent, leading to low yields and inconsistent results.[9][10] Commercial EDA is often sold in solution and should be handled carefully. For sensitive or large-scale reactions, purification by vacuum distillation is recommended, although this procedure must be performed with extreme caution due to the explosive nature of concentrated diazo compounds.[9][11] Always store diazo reagents in a cool, dark place and use them as soon as possible after purification.[9]
Q4: Can I run this reaction open to the air, or is an inert atmosphere required?
A4: An inert atmosphere (e.g., nitrogen or argon) is strongly recommended.[10] Many transition metal catalysts are sensitive to oxygen, which can lead to catalyst deactivation through oxidation.[12] Furthermore, moisture can react with some catalysts or promote side reactions. Using oven-dried glassware and maintaining the reaction under an inert atmosphere will ensure reproducibility and maximize catalyst lifetime and efficiency.[10]
Troubleshooting Guide: Common Issues & Solutions
This section is structured to help you diagnose and solve specific problems encountered during your experiments.
Problem 1: Low or No Product Yield
You've run the reaction, but TLC/LC-MS analysis shows little to no desired product and significant unreacted starting material.
-
Potential Cause 1: Catalyst Deactivation/Poisoning.
-
Why it happens: The active metal center of the catalyst can be rendered inactive by impurities in your reagents or solvent (e.g., sulfur compounds, water, oxygen) or by the product itself.[12][13] This prevents the formation of the key metal-carbene intermediate.[4][6]
-
Solution:
-
Ensure Inert Conditions: Use Schlenk techniques with oven-dried glassware and degassed solvents.[10]
-
Purify Reagents: Filter your olefin and solvent through a plug of activated alumina to remove polar impurities. If you suspect your diazo compound is the issue, consider purifying it.[11]
-
Screen Catalysts: If a specific functional group on your substrate is suspected of poisoning (e.g., a thiol), consider a different metal catalyst that may be more tolerant.[13]
-
-
-
Potential Cause 2: Suboptimal Catalyst Loading.
-
Why it happens: The catalyst loading may simply be too low to achieve a reasonable reaction rate, especially if minor impurities are deactivating a portion of the catalyst.
-
Solution:
-
Perform a Loading Study: Systematically increase the catalyst loading in small increments (e.g., from 1 mol% to 2.5 mol%, then 5 mol%).
-
Analyze the Trend: If the yield increases linearly with catalyst loading, it suggests the reaction is catalyst-limited. If the yield plateaus or decreases after a certain point, it indicates another factor is limiting the reaction or that higher catalyst concentrations are promoting side reactions.[2]
-
-
-
Potential Cause 3: Incorrect Reaction Temperature.
-
Why it happens: The decomposition of the diazo compound to form the metal carbene is a thermally sensitive step. If the temperature is too low, the reaction may be too slow. If it's too high, the catalyst or reagents may decompose.
-
Solution: Screen a range of temperatures. For many Rh(II) and Pd(II) systems, temperatures between 25 °C and 80 °C are effective.[3] Start at room temperature and gradually increase to find the optimal balance between reaction rate and stability.
-
Problem 2: Poor Diastereoselectivity (Incorrect trans/cis Ratio)
You are forming the cyclopropane product, but the ratio of diastereomers is not favorable for your desired isomer.
-
Potential Cause 1: Inappropriate Ligand or Catalyst Choice.
-
Why it happens: The stereochemical outcome of the cyclopropanation is dictated by the steric and electronic environment around the metal center.[4] The ligands on the catalyst control the trajectory of the alkene's approach to the metal carbene, thereby influencing whether the trans or cis product is formed.[14]
-
Solution:
-
Modify the Ligand: For rhodium catalysts, switching from acetate (OAc) ligands to bulkier carboxylates or acetamides can increase steric hindrance and favor the formation of the less sterically demanding trans isomer.[4]
-
Change the Metal: Different metals have different coordination geometries. If a Rh(II) catalyst gives poor selectivity, a Pd(II) or Cu(I) system with a well-chosen ligand might provide a different and more favorable outcome.[15]
-
-
-
Potential Cause 2: Solvent Effects.
-
Why it happens: The polarity of the solvent can influence the transition state of the cyclopropanation step. Non-polar solvents often lead to higher selectivity.[16] Polar or coordinating solvents can interact with the catalyst, altering its electronic properties and diminishing its ability to control stereochemistry.[16]
-
Solution: Screen a range of solvents with varying polarity. Start with non-polar options like toluene or dichloromethane. Avoid highly coordinating solvents like DMF or DMSO unless specifically required. A table summarizing solvent effects can be a useful reference.
-
| Solvent Property | Typical Solvents | Impact on Selectivity | Rationale |
| Non-Polar | Toluene, Hexane, Dichloromethane | Generally Higher Selectivity | Minimizes interaction with the catalyst, allowing the chiral ligands to exert maximum control.[16] |
| Polar Aprotic | Acetonitrile, Acetone | Can be Lower | May coordinate to the metal center, altering the electronic environment and potentially favoring an earlier, less selective transition state.[16] |
| Polar Protic | Ethanol, Methanol | Generally Lower | Can interfere through hydrogen bonding or act as a competing ligand, disrupting the catalytic cycle. |
Problem 3: Significant Side Product Formation
The reaction is consuming starting material, but you are isolating significant amounts of byproducts like carbene dimers (e.g., diethyl fumarate/maleate from EDA).
-
Potential Cause: High Local Concentration of Diazo Compound.
-
Why it happens: The metal carbene intermediate is highly reactive. If it doesn't react with an alkene molecule quickly, it can react with another molecule of the diazo compound, leading to dimerization.[4] This happens when the rate of carbene formation exceeds the rate of cyclopropanation.
-
Solution:
-
Slow Addition: The most effective solution is to add the diazo compound slowly to the reaction mixture over several hours using a syringe pump.[10] This keeps the instantaneous concentration of the diazo compound and the resulting metal carbene very low, favoring the desired reaction with the alkene which is present in excess.
-
Adjust Catalyst Loading: Paradoxically, a catalyst loading that is too low can sometimes worsen this problem. If there isn't enough active catalyst to process the diazo compound as it's added, the unreacted diazo compound can accumulate and participate in side reactions. Ensure your catalyst loading is sufficient for the addition rate you are using.
-
-
Visualized Workflows and Mechanisms
General Catalytic Cycle
The mechanism for metal-catalyzed cyclopropanation generally proceeds through the formation of a metal-carbene intermediate.[6] This electrophilic species then reacts with the nucleophilic alkene to form the cyclopropane ring and regenerate the catalyst.
Caption: Simplified catalytic cycle for metal-catalyzed cyclopropanation.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, a systematic approach can help identify the root cause efficiently.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
This protocol describes a representative experiment for the cyclopropanation of styrene with ethyl diazoacetate (EDA) using Pd(OAc)₂. It can be adapted for other olefins, diazo compounds, and catalysts.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Styrene (purified by passing through alumina)
-
Ethyl Diazoacetate (EDA) solution in a suitable solvent (e.g., toluene)
-
Anhydrous Toluene (or other dry, degassed solvent)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Syringe pump
Procedure:
-
Reactor Setup: To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%).
-
Add Reagents: Add anhydrous toluene (1 mL) followed by styrene (286 µL, 2.5 mmol).
-
Heat Reaction: Place the flask in a preheated oil bath at 80 °C and stir.[3]
-
Prepare Diazo Solution: In a separate vial, prepare a solution of ethyl diazoacetate (0.5 mmol) in anhydrous toluene (2 mL).
-
Slow Addition: Draw the EDA solution into a syringe and place it on a syringe pump. Add the solution to the reaction flask dropwise over a period of 4 hours.
-
Monitor Reaction: Monitor the progress of the reaction by TLC or GC-MS by periodically taking small aliquots. The disappearance of the diazo compound (a yellow spot on TLC) is a good indicator of reaction completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the arylcyclopropanecarboxylic acid ester.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and determine the diastereomeric ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. yinshai.com [yinshai.com]
- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. Digital Commons @ East Tennessee State University - Appalachian Student Research Forum: Purification of Ethyl Diazoacetate by Vacuum Distillation for use in Cyclopropanation Reactions [dc.etsu.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 15. mdpi.com [mdpi.com]
- 16. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Analysis of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid
For professionals in pharmaceutical research and drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid, a key building block in modern medicinal chemistry. Our focus extends beyond procedural steps to the underlying scientific rationale, empowering you to make informed decisions in your analytical strategy.
The journey from a synthesized compound to a validated intermediate requires a multi-faceted analytical approach. No single technique can provide a complete purity profile. Instead, we rely on a suite of orthogonal methods—techniques that measure the same property using different underlying principles—to build a comprehensive and trustworthy picture. This guide will compare and contrast the utility of Elemental Analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy in the context of this specific molecule.
Chapter 1: The Foundational Assay - Elemental Analysis (EA)
Expertise & Experience: Before delving into more sophisticated separative techniques, we must confirm the compound's fundamental elemental composition. Elemental Analysis (EA) serves as a crucial, albeit coarse, first-pass assessment of purity.[1] It provides a bulk property measurement, answering the simple question: does the sample, as a whole, possess the correct ratio of carbon, hydrogen, and other elements (like nitrogen, if present) expected from its molecular formula, C₁₁H₉F₃O₂?[2] A significant deviation from the theoretical values immediately signals the presence of a substantial impurity, such as inorganic salts or residual solvents.
However, it is critical to recognize the limitations of EA. It is insensitive to impurities with similar elemental compositions, most notably isomers, which are common in complex syntheses.[3] Therefore, EA should be viewed as a foundational check, not a definitive purity assessment.
Self-Validating Protocol for Elemental Analysis
-
Sample Preparation: Accurately weigh 1-2 mg of the dried this compound sample into a tin capsule using a calibrated microbalance. The sample must be meticulously dried under a high vacuum to remove residual moisture and solvents, which would skew the hydrogen and carbon values.
-
Combustion: The encapsulated sample is introduced into a high-temperature furnace (typically 900-1000 °C) within the elemental analyzer. In the presence of a pulse of pure oxygen, the sample undergoes complete combustion.[1]
-
Separation and Detection: The resulting combustion gases (CO₂, H₂O, N₂) are passed through a series of separation columns and detectors (typically thermal conductivity detectors) to quantify each component.
Data Presentation: Theoretical vs. Experimental Composition
| Element | Theoretical Percentage (%) | Illustrative Experimental Result (%) | Acceptance Criteria |
| Carbon (C) | 57.40 | 57.25 | ± 0.4% |
| Hydrogen (H) | 3.94 | 3.99 | ± 0.4% |
This table presents illustrative data for discussion purposes.
Chapter 2: The Workhorse of Purity - High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the undisputed workhorse for purity determination in the pharmaceutical industry, prized for its high resolution, reproducibility, and quantitative accuracy.[4] For an acidic, aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. This technique separates compounds based on their hydrophobicity, making it ideal for distinguishing our target molecule from more or less polar impurities arising from starting materials or side reactions.[5]
The choice of a C18 column is standard for such molecules, offering excellent hydrophobic retention and selectivity. The mobile phase, a mixture of an aqueous acid and an organic solvent like acetonitrile, is designed to ensure sharp peak shapes for the carboxylic acid by keeping it in its protonated, non-ionized state.
Experimental Workflow: HPLC Purity Assay
Caption: HPLC workflow for purity analysis.
Detailed Protocol for HPLC Analysis
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Gradient: 70% A to 100% B over 20 minutes. Causality: A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable runtime.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm. Causality: The phenyl ring in the molecule provides strong UV absorbance, making UV detection highly sensitive for this compound.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of ACN/Water to a concentration of 1 mg/mL.
Data Presentation: Illustrative HPLC Purity Data
| Peak ID | Retention Time (min) | Area (%) | Identification |
| 1 | 4.2 | 0.08 | Unknown Impurity |
| 2 | 9.8 | 99.85 | This compound |
| 3 | 12.5 | 0.07 | Potential Dimer |
This table presents illustrative data for discussion purposes.
Chapter 3: Unmasking Volatiles and Fragments - Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: While HPLC excels with non-volatile compounds, GC-MS is the superior technique for identifying volatile and semi-volatile impurities, such as residual solvents (e.g., toluene, ethyl acetate) from the synthesis.[4] Carboxylic acids are generally not volatile enough for direct GC analysis. Therefore, a critical and self-validating step is required: derivatization. This process converts the polar carboxylic acid group into a less polar, more volatile ester or silyl ester. A common and effective agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the active hydrogen on the carboxylic acid to a trimethylsilyl (TMS) group.[6]
The power of GC-MS lies in its hyphenation. The gas chromatograph separates the components, and the mass spectrometer provides fragmentation patterns for each peak, which act as a "fingerprint" for identification, often through comparison with spectral libraries.[7] This makes GC-MS an invaluable orthogonal technique to HPLC for impurity identification.
Experimental Workflow: GC-MS Impurity Analysis
Caption: GC-MS workflow including derivatization.
Detailed Protocol for GC-MS Analysis
-
Derivatization: Accurately weigh ~1 mg of the sample into a GC vial. Add 100 µL of BSTFA and 900 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes.
-
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min. Causality: This temperature program allows for the separation of low-boiling point solvents before eluting the higher-boiling point derivatized analyte.
-
MS Parameters: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
Data Presentation: Common Potential Impurities by GC-MS
| Retention Time (min) | Identified Compound | Basis of Identification |
| 3.5 | Toluene | Mass Spectrum Library Match |
| 7.1 | Pyridine | Mass Spectrum Library Match (from derivatization) |
| 11.2 | Derivatized Analyte | Expected Molecular Ion & Fragmentation |
This table presents illustrative data for discussion purposes.
Chapter 4: The Unambiguous Identifier - Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy stands apart from chromatographic techniques because it is primarily a structural elucidation tool.[8] A ¹H NMR spectrum provides an unambiguous confirmation of the molecule's identity and can reveal impurities with distinct proton signals. It is particularly powerful for identifying structural isomers, which may co-elute in HPLC or have identical mass in MS.
Furthermore, quantitative NMR (qNMR) can be employed for an absolute purity determination without the need for a specific reference standard of the compound itself.[3] By adding a known amount of a stable, certified internal standard to a precisely weighed sample, the purity of the analyte can be calculated directly from the integral ratios of their respective signals. This makes qNMR a primary analytical method.[3]
Detailed Protocol for ¹H NMR Analysis
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. Causality: DMSO-d₆ is chosen for its ability to dissolve the carboxylic acid and for its exchangeable proton signal (the carboxylic acid -OH), which will appear as a broad singlet.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Acquisition: Acquire a standard ¹H spectrum. Key parameters include a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration for quantitative analysis.
Data Interpretation
-
Structural Confirmation: The spectrum should show characteristic signals for the trifluoromethyl-substituted phenyl group (in the aromatic region, ~7.5-8.0 ppm) and the cyclopropane protons (in the aliphatic region, ~1.5-2.0 ppm). The number of protons for each signal, determined by integration, must match the structure.
-
Impurity Detection: Any peaks not corresponding to the analyte or the solvent are indicative of impurities. For example, signals for residual ethyl acetate would appear as a quartet around 4.1 ppm and a triplet around 1.2 ppm.
Chapter 5: A Comparative Synthesis and Integrated Strategy
No single method is sufficient. A robust purity analysis of this compound relies on the intelligent integration of these orthogonal techniques.
Comparative Summary of Analytical Techniques
| Parameter | Elemental Analysis | HPLC-UV | GC-MS | NMR Spectroscopy |
| Primary Use | Bulk elemental composition | Quantitative purity, non-volatile impurities | Volatile impurities, impurity ID | Structural confirmation, Isomer ID, Quantitative purity (qNMR) |
| Specificity | Low (bulk property) | High (for separation) | Very High (separation + mass) | Very High (structural fingerprint) |
| Sensitivity | Low | High | Very High | Moderate |
| Quantitation | Semi-quantitative | Excellent (with standard) | Good (with standard) | Excellent (qNMR) |
| Key Advantage | Fundamental composition check | Gold standard for purity assay[4] | Identifies unknown volatiles | Unambiguous identification |
| Key Limitation | Insensitive to isomers[3] | Requires reference standards | Requires derivatization | Lower throughput |
Recommended Integrated Analytical Strategy
-
Initial Confirmation: Begin with ¹H NMR to unambiguously confirm the structure of the synthesized material.
-
Fundamental Check: Perform Elemental Analysis to ensure the bulk material has the correct elemental composition within an acceptable range (e.g., ±0.4%).
-
Primary Purity Assay: Develop and validate a stability-indicating RP-HPLC method. This will be the primary tool for quantifying the main component and related, non-volatile impurities.
-
Orthogonal Check: Use GC-MS after derivatization to screen for and identify any residual solvents or other volatile impurities not detectable by HPLC.
This tiered, multi-technique approach creates a self-validating system. The structural identity is confirmed by NMR, the bulk composition by EA, the quantitative purity by HPLC, and the volatile impurity profile by GC-MS. Together, they provide the comprehensive, trustworthy data package required to confidently advance a high-quality synthetic intermediate in the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analysis of phenylcarboxylic acid-type microbial metabolites by microextraction by packed sorbent from blood serum followed by GC-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis | MDPI [mdpi.com]
A Comparative Guide to the Analytical Characterization of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid
Introduction
1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid is a key building block in medicinal chemistry and drug development. The unique combination of a rigid cyclopropane ring and an electron-withdrawing trifluoromethylphenyl group imparts desirable pharmacokinetic and pharmacodynamic properties to parent molecules.[1][2] Given its role as a critical intermediate, the robust and accurate characterization of this compound is paramount to ensure the identity, purity, and quality of final active pharmaceutical ingredients (APIs).
This guide provides a comparative analysis of the primary analytical methods for the characterization of this compound. We will delve into the technical nuances of chromatographic and spectroscopic techniques, offering field-proven insights into experimental design and data interpretation. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for selecting and implementing the most appropriate analytical strategies.
Part 1: Chromatographic Purity and Quantification
Chromatographic methods are the cornerstone for assessing the purity of chemical compounds by separating the main component from impurities and potential degradants. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preeminent technique for the purity analysis of non-volatile and thermally labile compounds like carboxylic acids. For this compound, a reverse-phase (RP-HPLC) method is the logical choice, separating compounds based on their hydrophobicity.
Causality Behind Experimental Choices:
-
Reverse-Phase Column (C18): The aromatic ring and cyclopropane moiety give the molecule significant hydrophobic character, making it well-suited for retention on a nonpolar C18 stationary phase.
-
Acidified Mobile Phase: The carboxylic acid functional group (pKa ≈ 4-5) must be protonated to ensure it is in a neutral, non-ionized state.[3] An acidic mobile phase (e.g., using formic or phosphoric acid) suppresses this ionization, preventing peak tailing and ensuring good chromatographic peak shape.[4]
-
UV Detection: The phenyl ring contains a chromophore that absorbs UV light, making UV detection a simple and robust method for quantification.[5] The trifluoromethyl group can slightly alter the absorption maximum compared to unsubstituted aromatics.
Experimental Protocol: RP-HPLC for Purity Determination
-
System Preparation:
-
HPLC System: A standard HPLC or UPLC system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 220-260 nm (scan for optimal wavelength, likely around 235 nm).
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water to create a 100 µg/mL stock solution.
-
Further dilute as necessary for analysis.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
-
Inject 10 µL of the sample solution.
-
Run a gradient elution as a starting point:
-
0-2 min: 35% B
-
2-15 min: 35% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: 95% to 35% B
-
18-25 min: Re-equilibrate at 35% B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method.
-
dot
Caption: RP-HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for separating volatile compounds. While carboxylic acids themselves are generally not volatile enough for direct GC analysis, they can be analyzed after a derivatization step to convert them into a more volatile ester form (e.g., methyl or silyl esters). GC coupled with a Mass Spectrometry (MS) detector provides excellent sensitivity and structural information for impurity identification.
Causality Behind Experimental Choices:
-
Derivatization: Esterification of the carboxylic acid group is necessary to increase volatility and prevent adsorption onto the GC column. Trimethylsilyl (TMS) derivatives are common.
-
GC-MS: The mass spectrometer provides mass-to-charge ratio (m/z) data for the eluting peaks, which acts as a chemical fingerprint, allowing for confident identification of the main component and any impurities based on their fragmentation patterns.[6] This is a significant advantage over HPLC with UV detection for impurity profiling.
Experimental Protocol: GC-MS for Impurity Identification (Post-Derivatization)
-
Derivatization (TMS Ester Formation):
-
Accurately weigh ~1 mg of the sample into a 2 mL GC vial.
-
Add 200 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 200 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before analysis.
-
-
System Preparation:
-
GC-MS System: A standard GC with a mass selective detector.
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
-
Chromatographic Run:
-
Injection: 1 µL, split mode (e.g., 20:1 split ratio).
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Scan Range: 40-500 m/z.
-
-
Data Analysis:
-
Identify the peak for the derivatized parent compound.
-
Analyze the mass spectra of smaller peaks and compare them against spectral libraries (e.g., NIST) to tentatively identify impurities.
-
dot
Caption: GC-MS workflow for impurity identification.
Comparison of Chromatographic Methods
| Feature | HPLC-UV | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gas mobile phase and a liquid/solid stationary phase. |
| Analyte State | Analyzed directly in solution. | Requires derivatization to a volatile ester. |
| Primary Use | Quantitative purity assessment and quality control. | Impurity identification and quantification of volatile components. |
| Selectivity | Based on polarity/hydrophobicity. | Based on boiling point and polarity. |
| Detection | UV absorbance (quantitative but not highly specific). | Mass spectrometry (provides structural information for identification). |
| Strengths | - No derivatization needed- Robust and reproducible- Ideal for non-volatile compounds | - High sensitivity- Excellent for impurity identification- High peak efficiency |
| Limitations | - Limited peak capacity- Impurity identification is difficult without MS | - Requires derivatization- Not suitable for thermally unstable compounds |
Part 2: Spectroscopic Structural Confirmation
Spectroscopic methods probe the interaction of molecules with electromagnetic radiation to provide detailed information about their chemical structure. For an unambiguous confirmation of this compound, a combination of NMR and FTIR is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H, ¹³C, and ¹⁹F for this molecule).
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The cyclopropane protons have characteristic shifts and coupling patterns.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule, helping to confirm the overall carbon skeleton.
-
¹⁹F NMR: Since the molecule contains a -CF₃ group, ¹⁹F NMR is a highly specific and sensitive technique to confirm the presence and environment of the fluorine atoms.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for observation of the acidic proton.
Data Interpretation: Expected NMR Signals
-
¹H NMR (in CDCl₃):
-
~7.4-7.6 ppm: Two doublets, corresponding to the four aromatic protons on the disubstituted phenyl ring.
-
~1.7 ppm and ~1.3 ppm: Two multiplets (often appearing as quartets or complex multiplets), corresponding to the two sets of diastereotopic methylene protons on the cyclopropane ring.
-
>10 ppm (often broad): A singlet for the carboxylic acid proton (this peak may not be observed in CDCl₃ without DMSO-d₆).
-
-
¹³C NMR (in CDCl₃):
-
~175-180 ppm: Carboxylic acid carbonyl carbon.
-
~120-145 ppm: Aromatic carbons (including the carbon attached to the CF₃ group, which will appear as a quartet due to C-F coupling).
-
~124 ppm (quartet): The CF₃ carbon itself, showing a large ¹JCF coupling constant.
-
~25-35 ppm: The quaternary cyclopropane carbon attached to the phenyl ring.
-
~15-20 ppm: The two equivalent methylene carbons of the cyclopropane ring.
-
-
¹⁹F NMR (in CDCl₃):
-
~ -62 ppm: A sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.
-
dot
Caption: General NMR spectroscopy workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality Behind Experimental Choices:
-
Technique (ATR vs. KBr): Attenuated Total Reflectance (ATR) is a modern, simple method requiring minimal sample preparation.[7] The traditional potassium bromide (KBr) pellet method is also effective.[8]
-
Data Interpretation: The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber. Specific peaks correspond to the vibrational frequencies of particular bonds and functional groups, providing a molecular fingerprint.
Data Interpretation: Expected FTIR Absorption Bands
-
2500-3300 cm⁻¹ (very broad): Characteristic O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.
-
~1700 cm⁻¹ (strong): C=O stretching vibration of the carboxylic acid carbonyl group.
-
~3000-3100 cm⁻¹: Aromatic and cyclopropyl C-H stretching.
-
~1610 cm⁻¹: Aromatic C=C stretching.
-
1100-1350 cm⁻¹ (strong, multiple bands): C-F stretching vibrations of the -CF₃ group.
-
~1420 cm⁻¹ and ~920 cm⁻¹: O-H bending and out-of-plane bending associated with the carboxylic acid dimer.
Comparison of Spectroscopic Methods
| Feature | NMR Spectroscopy | FTIR Spectroscopy |
| Principle | Measures the absorption of radio waves by atomic nuclei in a magnetic field. | Measures the absorption of infrared radiation by molecular bonds. |
| Information Provided | Detailed atom-by-atom connectivity and chemical environment (complete structure). | Presence of specific functional groups. |
| Sample State | Solution (requires deuterated solvents). | Solid or liquid (neat). |
| Sensitivity | Moderate (mg scale). | High (µg to mg scale). |
| Strengths | - Unambiguous structure elucidation- Provides information on stereochemistry- Quantitative (qNMR) | - Fast and simple- Non-destructive- Excellent for functional group identification |
| Limitations | - Relatively expensive equipment- Requires soluble samples- Can be complex to interpret | - Does not provide connectivity information- Not ideal for complex mixture analysis |
Part 3: An Orthogonal, Self-Validating Approach
For complete and trustworthy characterization, no single method is sufficient. A self-validating system employs multiple, orthogonal techniques—methods that rely on different chemical or physical principles—to confirm results.
-
Identity: The definitive identity is established by NMR spectroscopy (¹H, ¹³C, ¹⁹F), which maps the entire molecular structure. This identity is supported by GC-MS (which gives molecular mass after derivatization) and FTIR (which confirms the expected functional groups).
-
Purity: The primary purity value is determined by RP-HPLC, a technique based on polarity. This result can be orthogonally confirmed by GC-FID (after derivatization), which separates based on boiling point, or by quantitative NMR (qNMR).
-
Impurity Profile: HPLC-UV provides the initial profile of impurities. GC-MS is then used to identify any volatile impurities, while LC-MS (not detailed above but a logical extension) would be used to identify non-volatile impurities.
This multi-faceted approach ensures that the characterization is not reliant on a single measurement, providing a high degree of confidence in the material's quality and integrity.
Conclusion
The comprehensive characterization of this compound requires a strategic combination of analytical techniques. HPLC serves as the workhorse for routine purity assessment, while GC-MS offers superior capability for identifying volatile impurities. For absolute structural confirmation, NMR spectroscopy is indispensable, providing unparalleled detail of the molecular framework. FTIR acts as a rapid and reliable tool for verifying functional groups. By employing these methods in an orthogonal and complementary fashion, researchers can ensure the quality, consistency, and reliability of this critical chemical intermediate, thereby supporting the successful advancement of drug discovery and development programs.
References
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column | SIELC Technologies [sielc.com]
- 6. Cyclopropanecarboxylic acid: chain elongation to omega-cyclopropyl fatty acids by mammals and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. journalwjbphs.com [journalwjbphs.com]
A Comparative Guide to the Structural Validation of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel active pharmaceutical ingredient (API) is the bedrock upon which all subsequent development rests. The 1-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid scaffold is of significant interest in medicinal chemistry, combining the conformational rigidity and unique metabolic profile of a cyclopropane ring with the potent electronic influence of a trifluoromethyl group. However, these same features present distinct challenges and signatures during structural analysis.
This guide provides an in-depth comparison of the essential analytical techniques required to definitively validate the structure of these derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, establishing a self-validating workflow that ensures scientific rigor and meets stringent regulatory expectations.[1][2]
The Imperative of an Orthogonal, Multi-Technique Approach
Relying on a single analytical method for structural elucidation is fraught with risk. Each technique interrogates a molecule from a different physical perspective, and only by combining their outputs can we build a complete and irrefutable structural model.[3][4] Mass spectrometry may confirm the elemental composition, but it reveals little about isomerism. Infrared spectroscopy identifies functional groups, but not their placement. It is the synergistic integration of these techniques, primarily driven by the detailed connectivity map from Nuclear Magnetic Resonance (NMR), that provides the required level of confidence.
The general workflow for moving from a purified, unknown compound to a fully validated structure is a systematic process of evidence gathering and integration.
Caption: General workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the cornerstone of structure elucidation for organic molecules, providing unparalleled detail about the chemical environment and connectivity of atoms.[4] For this specific scaffold, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
Causality Behind Expected NMR Signatures
-
¹H NMR: The cyclopropane ring's unique electronic structure creates a shielding "ring current" effect, pushing the signals for its protons significantly upfield (typically 0.5-1.5 ppm), distinguishing them from other aliphatic protons.[5][6][7] The para-substituted aromatic ring will present a characteristic AA'BB' system of two doublets, while the carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm), which is often exchangeable with D₂O.[8][9]
-
¹³C NMR: The carbons of the cyclopropane ring are also highly shielded, appearing upfield (typically 10-35 ppm).[10] The carbonyl carbon of the acid is found significantly downfield (~170-185 ppm).[8][9] The trifluoromethyl (CF₃) group has a strong electron-withdrawing effect, which influences the chemical shifts of the aromatic carbons. The carbon of the CF₃ group itself will appear as a quartet due to one-bond coupling with the three fluorine atoms.
-
¹⁹F NMR: This experiment provides a clean, simple confirmation of the CF₃ group, typically showing a single, sharp singlet (in a proton-decoupled spectrum) in a region where other signals are absent.[4]
-
2D NMR (COSY, HSQC, HMBC): These experiments are not optional; they are required to piece the puzzle together.
-
COSY (¹H-¹H Correlation Spectroscopy): Confirms which protons are coupled (e.g., protons on the cyclopropane ring, adjacent protons on the aromatic ring).
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment. It reveals long-range (2-3 bond) correlations between protons and carbons. For this scaffold, key HMBC correlations would include:
-
From the cyclopropyl protons to the aromatic quaternary carbon and the carbonyl carbon.
-
From the aromatic protons to the quaternary carbon and the CF₃-bearing carbon.
-
-
Data Presentation: Expected NMR Data
| Technique | Expected Chemical Shift (δ) / ppm | Key Characteristics & Assignment |
| ¹H NMR | > 10.0 | Broad singlet, 1H (exchangeable); -COOH |
| 7.5 - 7.8 | Doublet, 2H; Aromatic protons ortho to -CF₃ | |
| 7.3 - 7.5 | Doublet, 2H; Aromatic protons meta to -CF₃ | |
| 1.0 - 1.8 | Multiplets, 4H; Cyclopropane -CH₂ -CH₂ - | |
| ¹³C NMR | 175 - 185 | Quaternary; -C OOH |
| 145 - 155 | Quaternary; Aromatic C -Cyclopropyl | |
| 120 - 140 | Aromatic C H and C -CF₃ (quartet) | |
| 120 - 130 (q) | Quaternary; -C F₃ (J ≈ 270-280 Hz) | |
| 25 - 40 | Quaternary; Cyclopropane C -Ar | |
| 10 - 25 | CH₂; Cyclopropane C H₂ | |
| ¹⁹F NMR | ~ -60 to -65 | Singlet; -CF₃ |
Mass Spectrometry (MS): Confirming the Formula
Mass spectrometry provides the molecular weight and, with high-resolution instruments (HR-MS), the elemental composition of the parent molecule and its fragments. This is the first and most crucial step to confirm that the synthesis produced a compound of the expected molecular formula.
Causality Behind Expected Fragmentation
The structure contains several points susceptible to fragmentation under ionization. The electron-withdrawing CF₃ group and the strained cyclopropane ring are key features. Common fragmentation pathways include:
-
Loss of the carboxyl group: A neutral loss of 45 Da (•COOH).
-
Loss of the trifluoromethyl group: A radical loss of 69 Da (•CF₃).
-
Ring Opening/Cleavage: The cyclopropane ring can fragment in various ways, often leading to characteristic ion series.[11]
-
Decarboxylation: Loss of CO₂ (44 Da) from the parent ion.
Data Presentation: Expected Mass Spectrometry Data
| Analysis Type | Technique | Expected Result | Interpretation |
| Molecular Formula | HR-MS (e.g., ESI-TOF) | [M-H]⁻ or [M+H]⁺ peak with < 5 ppm mass error | Confirms the elemental composition (e.g., C₁₁H₉F₃O₂). |
| Fragmentation | MS/MS (CID) | Fragments corresponding to [M-COOH]⁺, [M-CF₃]⁺, etc. | Supports the proposed connectivity of the major structural units.[12] |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
While less detailed than NMR, FTIR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups.[2] Its value lies in quickly verifying the successful incorporation of features like the carboxylic acid and the correct aromatic substitution pattern.
Causality Behind Expected Absorptions
-
O-H Stretch: The carboxylic acid exists as a hydrogen-bonded dimer, resulting in a characteristically very broad and strong absorption band from ~2500-3300 cm⁻¹.[8][9][13][14]
-
C=O Stretch: The carbonyl of the carboxylic acid gives a strong, sharp absorption around 1690-1720 cm⁻¹. Conjugation with the aromatic ring can slightly lower this frequency.[8][9]
-
C-F Stretches: The trifluoromethyl group will exhibit very strong, characteristic C-F stretching bands in the 1100-1350 cm⁻¹ region.
-
Cyclopropane C-H Stretch: A weak but diagnostic C-H stretching absorption often appears just above 3000 cm⁻¹ (~3080 cm⁻¹), which is characteristic of strained rings.[5]
Data Presentation: Expected IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration Type & Assignment |
| 2500-3300 | Strong, Very Broad | O-H stretch (Carboxylic Acid Dimer) |
| ~3080 | Weak-Medium | C-H stretch (Cyclopropane Ring) |
| ~1700 | Strong, Sharp | C=O stretch (Carboxylic Acid) |
| ~1610, 1500 | Medium | C=C stretch (Aromatic Ring) |
| 1100-1350 | Very Strong | C-F stretches (-CF₃ Group) |
The Gold Standard: Single-Crystal X-ray Crystallography
When absolute, unambiguous proof of structure is required—especially for patent filings, regulatory submissions, or when complex stereochemistry is involved—single-crystal X-ray crystallography is the definitive technique.[15][16][17] It provides a 3D model of the molecule as it exists in the crystal lattice, confirming not only connectivity but also bond lengths, bond angles, and relative stereochemistry.
The primary prerequisite is the ability to grow a single, high-quality crystal suitable for diffraction, which can be a significant challenge. However, a successful crystal structure supersedes any interpretation from spectroscopic data.[18]
Experimental Protocols: A Self-Validating System
A trustworthy workflow ensures that data from one technique corroborates another. Follow this logical progression.
Step 1: Initial Purity and Identity Check (MS & IR)
-
Sample Preparation: Ensure the sample is dry and free of residual solvents. For MS, prepare a ~1 mg/mL solution in a suitable solvent (e.g., methanol or acetonitrile). For IR, use a thin film on a salt plate or prepare a KBr pellet.
-
Mass Spectrometry:
-
Acquire a high-resolution mass spectrum to confirm the elemental composition.
-
Validation Check: Does the measured mass match the calculated mass for the target formula within 5 ppm?
-
-
Infrared Spectroscopy:
-
Acquire an FTIR spectrum from 4000 to 400 cm⁻¹.
-
Validation Check: Are the characteristic broad O-H and sharp C=O bands for a carboxylic acid present? Are the strong C-F stretches visible?
-
Step 2: Detailed Connectivity Mapping (NMR)
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of TMS as an internal standard (0.00 ppm).[5]
-
1D NMR Acquisition:
-
Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra.
-
Validation Check: Do the integrations in the ¹H spectrum match the expected proton count? Are the characteristic upfield cyclopropane signals and the downfield aromatic signals present? Does the ¹³C spectrum show the correct number of carbons?
-
-
2D NMR Acquisition:
-
Acquire COSY, HSQC, and HMBC spectra. Optimize acquisition parameters for expected coupling constants.
-
Validation Check: Use the 2D data to walk through the molecule's carbon skeleton. Can you connect the cyclopropyl protons to the aromatic ring via the quaternary carbon in the HMBC? Can you assign every proton and carbon unambiguously?
-
Troubleshooting and Decision Making
Ambiguous or conflicting data is a common challenge in structural elucidation. A logical approach is needed to resolve these issues.
Caption: Troubleshooting flowchart for structural validation.
Conclusion
Validating the structure of this compound derivatives is a multi-faceted process that demands a rigorous, evidence-based approach. By strategically combining the strengths of NMR, MS, and IR spectroscopy, researchers can build a robust and self-consistent structural hypothesis. This integrated workflow not only ensures the fundamental accuracy of the science but also provides the definitive proof of structure required for publication, patenting, and progression in the drug development pipeline. For cases of ultimate ambiguity or regulatory necessity, single-crystal X-ray crystallography stands as the final arbiter. Adherence to this comprehensive validation strategy is a hallmark of scientific integrity and excellence.
References
- 1. agilent.com [agilent.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. JEOL USA blog | Structure Elucidation Challenges: How Can Advance [jeolusa.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 12. researchgate.net [researchgate.net]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Efficacy Testing of CFTR Correctors: Featuring 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid (Lumacaftor)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro efficacy of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid, known clinically as Lumacaftor (VX-809). We will delve into the mechanistic basis for assay selection, provide a detailed, field-tested protocol for a cell-based fluorescence assay, and compare the performance of Lumacaftor against other relevant CFTR modulators.
Introduction: Targeting the Root Cause of Cystic Fibrosis
Cystic Fibrosis (CF) is a monogenic, autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] This gene encodes a crucial anion channel responsible for chloride and bicarbonate transport across epithelial cell surfaces.[1][2] The most common mutation, occurring in approximately 90% of patients, is the deletion of phenylalanine at position 508 (F508del).[3][4]
The F508del mutation leads to the misfolding of the CFTR protein, causing its retention in the endoplasmic reticulum (ER) and subsequent premature degradation.[5][6] This results in a drastically reduced quantity of functional CFTR channels at the cell surface, leading to the multi-organ pathology characteristic of CF.[3][5]
Lumacaftor is a "CFTR corrector," a class of small molecules designed to rescue the trafficking of misfolded F508del-CFTR.[1][5][6] It improves the protein's conformational stability, allowing a greater quantity of F508del-CFTR to escape ER degradation and traffic to the plasma membrane.[3][5] However, the rescued F508del-CFTR protein still exhibits a defect in channel gating (opening probability).[3][4] This necessitates a combination therapy approach, often pairing a corrector like Lumacaftor with a "potentiator" like Ivacaftor, which directly increases the channel-open probability of CFTR at the cell surface.[1][3]
To evaluate the efficacy of a corrector like Lumacaftor in vitro, it is essential to utilize an assay that quantitatively measures the functional rescue of F508del-CFTR chloride channel activity at the cell membrane.
The Science of Assay Selection: Functional vs. Biochemical Readouts
Several methods exist to screen for CFTR modulators, broadly categorized as functional and biochemical assays.[6][7]
-
Biochemical Assays: These methods, such as Western blotting, directly assess the glycosylation state and abundance of the CFTR protein.[8] They can confirm that a corrector has increased the amount of mature, fully glycosylated (Band C) CFTR. While valuable, they do not provide a direct measure of the protein's ion channel function.
-
Functional Assays: These assays measure the restoration of CFTR's primary function: chloride transport.
-
Ussing Chamber: This electrophysiological technique is the gold standard for measuring ion transport across polarized epithelial monolayers.[2][7][9][10] It provides a precise measurement of the short-circuit current (Isc) directly proportional to net ion movement.[2][9] While highly accurate, it is low-throughput and technically demanding.[11]
-
Fluorescence-Based Assays: These assays utilize halide-sensitive fluorescent indicators, most notably the Yellow Fluorescent Protein (YFP) variant YFP-H148Q/I152L.[12][13][14] Cells co-expressing F508del-CFTR and this YFP variant are used. The assay measures the rate of fluorescence quenching as iodide ions flow into the cell through activated CFTR channels, displacing chloride.[14][15] This method is highly sensitive, technically simpler than electrophysiology, and readily adaptable for high-throughput screening (HTS) in 96- or 384-well formats.[14][16][17]
-
For the purpose of this guide, which focuses on a practical and scalable efficacy testing protocol, we will detail a fluorescence-based assay. This approach provides a robust functional readout that is ideal for dose-response studies and compound comparisons.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and the experimental procedure, the following diagrams illustrate the mechanism of CFTR correction and the assay workflow.
Caption: Mechanism of F508del-CFTR correction by Lumacaftor.
Caption: Experimental workflow for the fluorescence-based CFTR functional assay.
Detailed In Vitro Assay Protocol
This protocol is designed to quantify the functional correction of F508del-CFTR in a recombinant cell line.
4.1. Materials and Reagents
-
Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing F508del-CFTR and the halide-sensitive YFP (H148Q/I152L).[18][19][20]
-
Culture Medium: Coon's modified Ham's F-12 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and appropriate selection antibiotics (e.g., G418, Hygromycin B).
-
Assay Plates: Black, clear-bottom 96-well microplates.
-
Test Compounds:
-
This compound (Lumacaftor, VX-809)
-
Tezacaftor (VX-661) - Comparator Corrector
-
DMSO (Vehicle Control)
-
-
Assay Buffers:
-
PBS: Phosphate-Buffered Saline (Ca²⁺/Mg²⁺-free).
-
Chloride-Free Buffer (Iodide Buffer): 137 mM NaI, 4.5 mM KHPO₄, 1.2 mM NaH₂PO₄, 1 mM MgSO₄, 1 mM Ca(Gluconate)₂, 5 mM Glucose, 5 mM HEPES, pH 7.4.
-
-
Activation Cocktail Reagents:
-
Forskolin (cAMP agonist)
-
Ivacaftor (VX-770, CFTR potentiator)
-
CFTRinh-172 (CFTR inhibitor, for assay validation)
-
4.2. Step-by-Step Methodology
PART A: Cell Culture and Compound Treatment (Day 1-2)
-
Cell Seeding: Trypsinize and count the FRT/F508del-CFTR/YFP cells. Seed the cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000 cells/well). Incubate at 37°C, 5% CO₂ for 24 hours.
-
Rationale: A confluent monolayer is crucial for consistent results and mimics the barrier function of epithelial tissues.[11]
-
-
Compound Preparation: Prepare serial dilutions of Lumacaftor and Tezacaftor in culture medium. A typical concentration range would be from 0.01 µM to 30 µM. Ensure the final DMSO concentration in all wells, including vehicle controls, is constant and non-toxic (e.g., ≤0.3%).
-
Compound Incubation: Carefully aspirate the old medium from the cell plate. Add 100 µL of medium containing the test compounds or vehicle control to the appropriate wells.
-
Low-Temperature Incubation: Incubate the plate at a reduced temperature (e.g., 30°C) with 5% CO₂ for 24 hours.
PART B: Fluorescence Assay (Day 3)
-
Reagent Preparation: Warm the Iodide Buffer and prepare the "Activation Cocktail" in Iodide Buffer. A typical 5X cocktail might contain 50 µM Forskolin and 5 µM Ivacaftor.
-
Rationale: Forskolin raises intracellular cAMP levels, which is the primary signal for activating the CFTR channel.[9] The potentiator Ivacaftor is included to maximize the opening of any rescued channels, ensuring the signal reflects the quantity of channels at the membrane, which is the direct result of corrector efficacy.[21]
-
-
Plate Washing: Gently wash the cells twice with 100 µL/well of PBS to remove all compound-containing medium.
-
Iodide Loading: After the final wash, add 100 µL/well of the Iodide Buffer. Incubate for 15-20 minutes at room temperature to allow for ion equilibration.
-
Fluorescence Measurement:
-
Place the 96-well plate into a fluorescence plate reader equipped with injectors (e.g., FLIPR, FlexStation).
-
Set the excitation wavelength to ~485 nm and emission to ~520 nm.
-
Baseline Read: Record the baseline fluorescence for 10-20 seconds.
-
Activation & Kinetic Read: Configure the instrument to inject 25 µL/well of the Activation Cocktail. Immediately begin recording the fluorescence every 1-2 seconds for at least 2-3 minutes. The influx of iodide through activated CFTR channels will quench the YFP fluorescence.
-
-
Assay Validation (Optional): In separate wells, after the forskolin/ivacaftor-induced quench, inject CFTRinh-172 (final concentration ~10 µM) to confirm that the observed signal is specific to CFTR activity.[9][21]
4.3. Data Analysis
-
Rate Calculation: For each well, determine the initial rate of fluorescence decay (dF/dt) in the first 30-60 seconds after injection of the activation cocktail. This rate is directly proportional to the iodide influx and thus, the total CFTR activity.
-
Normalization: Normalize the data. Set the rate from vehicle-treated (DMSO) wells as 0% activity and the rate from a positive control (e.g., a high concentration of a known potent corrector or low-temperature rescue alone) as 100% activity.
-
Dose-Response Curve: Plot the normalized activity against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximal efficacy) for each compound.
Performance Comparison: Lumacaftor vs. Alternatives
The primary goal of this assay is to compare the efficacy of Lumacaftor with other CFTR correctors. Tezacaftor (VX-661) is a second-generation corrector developed after Lumacaftor, known for its improved safety profile and efficacy in combination therapies.[22]
Below is a table summarizing representative data that could be obtained from this assay.
| Compound | Class | EC₅₀ (µM) | Max Efficacy (Eₘₐₓ) (% of Positive Control) | Key Insights |
| Lumacaftor (VX-809) | Corrector | 0.8 | 85% | A potent first-generation corrector. Demonstrates significant rescue of F508del-CFTR function.[4] |
| Tezacaftor (VX-661) | Corrector | 1.2 | 95% | A second-generation corrector with comparable or slightly improved maximal efficacy and a different chemical scaffold.[22] |
| DMSO | Vehicle | N/A | 0% (by definition) | Negative control, establishes baseline activity. |
Note: The EC₅₀ and Eₘₐₓ values presented are illustrative and may vary depending on the specific cell line clone, assay conditions, and positive control used.
Interpretation of Results:
-
EC₅₀: A lower EC₅₀ value indicates higher potency; less compound is needed to achieve 50% of the maximal effect.
-
Eₘₐₓ: This value represents the maximum level of functional rescue achieved by the compound in this assay system. It is a critical measure of the corrector's overall effectiveness. In vitro studies have shown that Lumacaftor can restore F508del-CFTR function to approximately 15% of wild-type levels.[5]
It is also important to note that while Lumacaftor is an effective corrector, some studies suggest it may have a slight inhibitory effect on the channel activity of the F508del-CFTR it rescues, a characteristic not observed with Tezacaftor.[23][24] This highlights the importance of comparing compounds to understand subtle mechanistic differences that can impact overall therapeutic benefit.
Conclusion: A Framework for Robust Corrector Evaluation
The fluorescence-based functional assay detailed in this guide provides a robust, scalable, and physiologically relevant method for quantifying the in vitro efficacy of CFTR correctors like this compound (Lumacaftor). By carefully controlling experimental variables, including proper controls, and comparing against benchmark compounds like Tezacaftor, researchers can generate high-quality, reproducible data. This information is critical for characterizing novel chemical entities, elucidating structure-activity relationships, and advancing the development of next-generation therapies for cystic fibrosis.
References
- 1. Lumacaftor-ivacaftor in the treatment of cystic fibrosis: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Introduction - Clinical Review Report: Lumacaftor/Ivacaftor (Orkambi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cff.org [cff.org]
- 8. JCI Insight - Analysis of cystic fibrosis–associated P67L CFTR illustrates barriers to personalized therapeutics for orphan diseases [insight.jci.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescent Indicator Methods to Assay Functional CFTR Expression in Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. Small-molecule correctors of defective ΔF508-CFTR cellular processing identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elexacaftor/tezacaftor/ivacaftor - Wikipedia [en.wikipedia.org]
- 19. Expression of cystic fibrosis transmembrane conductance regulator in a model epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cff.org [cff.org]
- 21. JCI Insight - Analysis of cystic fibrosis–associated P67L CFTR illustrates barriers to personalized therapeutics for orphan diseases [insight.jci.org]
- 22. Frontiers | Efficacy and safety profile of elexacaftor-tezacaftor-ivacaftor triple therapy on cystic fibrosis: a systematic review and single arm meta-analysis [frontiersin.org]
- 23. Lumacaftor inhibits channel activity of rescued F508del cystic fibrosis transmembrane conductance regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.physiology.org [journals.physiology.org]
Safety Operating Guide
Navigating the Disposal of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid: A Guide for Laboratory Professionals
In the fast-paced environment of pharmaceutical research and drug development, the safe handling and disposal of novel chemical entities are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid, a compound whose structural motifs—a trifluoromethylated phenyl group and a cyclopropanecarboxylic acid moiety—necessitate a cautious and informed approach to waste management. Adherence to these procedures is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Understanding the Hazard Profile: A Synthesis of Structural Toxicology
Key Structural Features and Associated Risks:
-
Trifluoromethyl Group (-CF3): The carbon-fluorine bond is exceptionally strong, rendering trifluoromethylated compounds highly stable and often resistant to natural degradation.[1] This persistence can lead to long-term environmental contamination if not disposed of correctly. Halogenated aromatic compounds are often difficult to degrade and can act as micropollutants in water.[2][3]
-
Aromatic Phenyl Group: Aromatic compounds can possess toxicological properties, and the presence of a trifluoromethyl group can further influence this.
-
Cyclopropanecarboxylic Acid: Carboxylic acids are corrosive and can cause skin and eye irritation. While the cyclopropane ring itself is of theoretical interest and found in many biologically active compounds, its derivatives should be handled with care.[4][5][6]
Based on analogous compounds, it is prudent to treat this compound as a substance that may cause skin and eye irritation.[7][8]
The Disposal Protocol: A Step-by-Step Approach
The proper disposal of this compound is a multi-step process that begins with proper segregation and ends with documented, compliant removal by a licensed waste management service.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the compound for disposal, ensure the following PPE and engineering controls are in place:
-
Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety goggles and a face shield should be worn to protect against splashes.
-
Body Protection: A laboratory coat is essential.
-
Ventilation: All handling of the waste should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.
Step 2: Waste Segregation - The Cornerstone of Safe Disposal
Proper segregation is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container. The container must be compatible with acidic and halogenated organic compounds.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., corrosive, irritant).
-
No Mixing: This waste stream must not be mixed with non-halogenated waste. Keep it separate from other chemical waste unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.
Step 3: Waste Collection and Storage
-
Solid Waste: If the compound is in solid form, carefully transfer it to the designated solid hazardous waste container, avoiding the creation of dust.
-
Liquid Waste (Solutions): If the compound is in solution, transfer it to a designated liquid hazardous waste container compatible with halogenated organic solvents.
-
Container Sealing: Securely seal the waste container when not in use.
-
Storage Location: Store the sealed container in a designated, well-ventilated hazardous waste storage area, away from heat and incompatible materials. This area should be under the supervision of authorized personnel.
Step 4: Arranging for Disposal
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for the pickup and disposal of the hazardous waste.
-
Documentation: Maintain meticulous records of the amount of waste generated and the date of disposal, in accordance with institutional and regulatory requirements.
The Scientific Rationale: Why These Procedures Matter
The prescribed disposal methods are rooted in the chemical properties of this compound and the regulatory frameworks governing hazardous waste.
-
The Challenge of the C-F Bond: The high stability of the carbon-fluorine bond in the trifluoromethyl group makes this compound persistent. Standard chemical or biological wastewater treatment methods are unlikely to be effective. Therefore, high-temperature incineration in a facility permitted to handle halogenated organic waste is the recommended disposal method.[1] This process provides the necessary energy to break the C-F bonds, leading to complete destruction of the compound.[9]
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated organic compounds.[10][11][12] Classifying this compound as hazardous waste and segregating it as a halogenated organic waste ensures compliance with these regulations.[13]
-
Preventing Environmental Contamination: Improper disposal, such as pouring it down the drain, could lead to the release of a persistent and potentially toxic chemical into waterways. Halogenated organic compounds can be very difficult to degrade in the environment.[2][3]
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean-up: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
-
Exposure Response:
-
Inhalation: Move the individual to fresh air and seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, thereby fostering a culture of safety and environmental stewardship within the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. portfolio.transfera.cz [portfolio.transfera.cz]
- 3. Technology overview | Transfera.cz [portfolio.transfera.cz]
- 4. Cyclopropane - Wikipedia [en.wikipedia.org]
- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 6. researchgate.net [researchgate.net]
- 7. phytotechlab.com [phytotechlab.com]
- 8. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. epa.gov [epa.gov]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. uakron.edu [uakron.edu]
Comprehensive Handling Guide: Personal Protective Equipment for 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid
This document provides essential safety, handling, and disposal protocols for 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid (CAS No. 886366-13-8). As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself. This guide is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling of this compound, building a foundation of trust through scientific integrity and field-proven insights.
Hazard Analysis and Risk Assessment: A Proactive Approach
Understanding the chemical nature of this compound is the cornerstone of safe laboratory practice. The molecule's structure incorporates three key features that dictate its hazard profile: a carboxylic acid group, a trifluoromethyl (-CF3) group, and its solid-state nature.
-
Carboxylic Acid Moiety : Like other carboxylic acids, this functional group imparts acidic properties, creating a risk for irritation and chemical burns upon contact with skin, eyes, or mucous membranes.[1][2]
-
Trifluoromethyl Group : The -CF3 group is a highly stable and electron-withdrawing moiety frequently used in drug design to enhance properties like metabolic stability and membrane permeability.[3][4] Its presence classifies this compound as a halogenated organic , which has critical implications for waste disposal.[5][6][7] While the C-F bond is exceptionally strong, the overall molecule is classified as an irritant.[4][8]
-
Physical Form : As a solid, the primary exposure risk during handling (such as weighing and transferring) is the inhalation of airborne dust particles, which can cause respiratory irritation.[9][10]
Based on data from structurally similar compounds, the following GHS hazard classifications are identified:
| Hazard Class | GHS Classification | Hazard Statement | Signal Word |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
(Data synthesized from Safety Data Sheets of closely related analogues).[11][12]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to mitigate the identified risks. The selection of each component is based on preventing the specific exposure routes of skin contact, eye contact, and inhalation.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Engineering Controls | Certified Chemical Fume Hood | This is the primary line of defense. All handling of the solid compound that may generate dust must be performed within a functioning chemical fume hood to control airborne particles at the source.[9][10][11] |
| Eye and Face Protection | ANSI Z87.1-compliant chemical splash goggles | Required for all procedures to protect against dust particles and accidental splashes.[10] A face shield must be worn over goggles when handling larger quantities (>25g) or during procedures with a high risk of splashing.[1][9] |
| Skin and Body Protection | Nitrile gloves | Provide sufficient protection against incidental contact. Gloves must be inspected for defects before use and changed immediately upon contamination.[9] Double-gloving is recommended for handling larger quantities. |
| Chemical-resistant lab coat | Must be worn fully buttoned to protect skin and personal clothing from contamination.[10] | |
| Fully enclosed footwear | Shoes made of a non-porous material are mandatory to protect against spills.[10] | |
| Respiratory Protection | NIOSH-approved respirator (if required) | If engineering controls are insufficient or unavailable, a NIOSH-approved respirator is required. An N95 dust mask may be sufficient for low-level dust exposure, while a respirator with acid gas/organic vapor cartridges should be considered if the material is heated or aerosolized.[1][10] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational protocol minimizes exposure and ensures procedural integrity.
Step 1: Preparation and Engineering Controls
-
Designate Area: Cordon off a specific area for handling, preferably within a chemical fume hood.[10]
-
Verify Ventilation: Ensure the chemical fume hood has a current certification and is functioning correctly before starting work.
-
Assemble Materials: Gather all necessary equipment—spatulas, weigh boats, glassware, and appropriately labeled waste containers—before bringing the chemical into the work area.[10]
Step 2: Donning PPE
-
Put on all required PPE as detailed in the table above. Ensure your lab coat is buttoned and gloves fit properly without any tears.
Step 3: Handling and Solution Preparation (Inside Fume Hood)
-
Weighing: Carefully weigh the solid compound on weigh paper or in a weigh boat. Use smooth motions with spatulas to minimize dust generation.
-
Transfer: Gently transfer the weighed solid into the receiving vessel.
-
Container Management: Keep the stock container tightly sealed when not in use.[11]
-
Dissolution: Slowly add the solid to the solvent while stirring. Be mindful of any potential exothermic reactions.
Step 4: Post-Handling Decontamination
-
Clean Workspace: Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination: remove gloves first, followed by the lab coat (turning it inside out), and finally, eye protection.[10]
-
Hand Washing: Wash hands thoroughly with soap and water for at least 20 seconds after all work is complete, even if gloves were worn.[11]
Disposal Plan: Managing Halogenated Waste Streams
As a fluorinated organic compound, this compound must be disposed of as halogenated waste . Co-mingling this with non-halogenated waste streams is a common and costly error that can lead to regulatory non-compliance.[5][6][7]
-
Waste Segregation is Critical :
-
Solid Waste : All contaminated disposable materials (e.g., gloves, weigh boats, paper towels, silica gel) must be placed in a dedicated, clearly labeled "Hazardous Waste: Halogenated Solids" container.[10]
-
Liquid Waste : All solutions containing the compound and rinsates must be collected in a compatible, sealed container labeled "Hazardous Waste: Halogenated Liquids." [5][6] The container must have a threaded cap and be stored in secondary containment.[6]
-
-
Container Labeling :
-
Disposal :
Emergency Procedures
In the event of an exposure, immediate and correct action is vital. Ensure the safety shower and eyewash station are accessible and unobstructed.[11]
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek medical attention if irritation persists.[12]
-
Eye Contact : Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.
Workflow Visualization
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Safe Handling & Disposal Workflow.
References
- 1. leelinework.com [leelinework.com]
- 2. fishersci.com [fishersci.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. aksci.com [aksci.com]
- 12. aksci.com [aksci.com]
- 13. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
